molecular formula C9H10O4 B1586727 Ethyl 3-(2-furyl)-3-oxopropanoate CAS No. 615-09-8

Ethyl 3-(2-furyl)-3-oxopropanoate

Numéro de catalogue: B1586727
Numéro CAS: 615-09-8
Poids moléculaire: 182.17 g/mol
Clé InChI: PKHYBBXBBXOGMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-(2-furyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 3-(furan-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHYBBXBBXOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374701
Record name Ethyl 3-(2-furyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-09-8
Record name Ethyl 3-(2-furyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(fur-2-yl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(2-furyl)-3-oxopropanoate, bearing the CAS Number 615-09-8, is a versatile β-keto ester that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its unique molecular architecture, featuring a furan ring, a ketone, and an ester functional group, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, particularly pyrazole derivatives with significant pharmacological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutic agents, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Versatile Keto Ester

This compound, also known by synonyms such as ethyl (2-furoyl)acetate and 3-furan-2-yl-3-oxo-propionic acid ethyl ester, is a colorless to pale yellow liquid.[1] While it finds use as a flavoring and fragrance agent due to its fruity, sweet aroma, its primary significance in the scientific community lies in its role as a reactive intermediate.[1] The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal starting material for constructing complex molecular frameworks.

This guide will delve into the synthetic pathways to access this compound, with a focus on the Claisen condensation, and explore its utility in the synthesis of pharmacologically relevant molecules, particularly pyrazole-based compounds. The rationale behind its use in drug discovery, underscored by the broad spectrum of biological activities exhibited by its derivatives, will be a central theme.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the mixed Claisen condensation. This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[3] In this specific synthesis, ethyl 2-furoate serves as the acylating agent and ethyl acetate provides the enolizable α-protons.

Reaction Mechanism: The Claisen Condensation

The Claisen condensation proceeds through a series of steps involving the formation of an enolate, nucleophilic acyl substitution, and a final deprotonation that drives the reaction to completion. A strong base, such as sodium ethoxide, is required in stoichiometric amounts.

DOT Script for Claisen Condensation Workflow

Claisen_Condensation reagents Ethyl 2-furoate + Ethyl Acetate enolate Ethyl Acetate Enolate Formation reagents->enolate Base abstracts α-proton base Sodium Ethoxide (Base) nucleophilic_attack Nucleophilic Attack on Ethyl 2-furoate enolate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination product_formation Formation of this compound elimination->product_formation deprotonation Deprotonation of Product (Drives Equilibrium) product_formation->deprotonation Base deprotonates acidic α-proton final_product Final Product (after acidic workup) deprotonation->final_product Acidification Knorr_Pyrazole_Synthesis start This compound + Hydrazine Derivative condensation Condensation Reaction start->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product Anticonvulsant_Mechanism pyrazole Pyrazole Derivative gaba_receptor GABA-A Receptor pyrazole->gaba_receptor Positive Allosteric Modulation neuronal_inhibition Enhanced Neuronal Inhibition gaba_receptor->neuronal_inhibition Increased Chloride Influx seizure_suppression Suppression of Seizure Activity neuronal_inhibition->seizure_suppression

References

ethyl 3-(2-furyl)-3-oxopropanoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 615-09-8), a versatile β-keto ester incorporating a furan moiety. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, characteristic spectral data, reactivity profile, and safety considerations. The guide emphasizes the causality behind experimental choices and provides actionable insights for the practical application of this compound as a synthetic building block.

Chemical Identity and Structure

This compound is an organic compound characterized by an ethyl ester group and a furan ring separated by a β-keto functional group. This unique structure imparts significant reactivity, making it a valuable intermediate in organic synthesis.

  • IUPAC Name: ethyl 3-(furan-2-yl)-3-oxopropanoate[1]

  • CAS Number: 615-09-8[1][2][3][4][5][6]

  • Molecular Formula: C₉H₁₀O₄[1][2][4][5][6]

  • Molecular Weight: 182.17 g/mol [1][2][4][6]

  • Common Synonyms: Ethyl (2-furoyl)acetate, Ethyl 3-oxo-3-(furan-2-yl)propanoate, 2-Furoylacetic acid ethyl ester[1][2][6]

  • 2D Structure:

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various reaction conditions.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 142-143 °C (at 10 mmHg) 86 °C (at 0.12 mmHg) 254.2 °C (at 760 mmHg)[5] [3] [3]
Density 1.165 - 1.2 g/cm³[2][3]
Flash Point 107.6 °C[2][3]
Refractive Index ~1.421 (estimate)[2]
pKa 9.73 ± 0.46 (Predicted)[2]
Storage 2-8°C, protect from light[2]

Synthesis Protocol: Claisen Condensation

A robust and widely applicable method for synthesizing β-keto esters like this compound is the Claisen condensation. The following protocol describes a generalized procedure.

Principle: The reaction involves the base-mediated condensation between an ester (ethyl 2-furoate) and the enolate of another ester (ethyl acetate). The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate ethyl acetate without causing saponification of the ester groups. The final acidic workup quenches the reaction and protonates the resulting enolate to yield the target β-keto ester.

SynthesisWorkflow reagents Reagents: - Ethyl 2-furoate - Ethyl acetate - Sodium ethoxide - Anhydrous Ethanol setup Reaction Setup: - Inert atmosphere (N₂/Ar) - Dry glassware reagents->setup 1. Prepare base_addition Base Addition: - Dissolve NaOEt in Ethanol - Cool to 0-5°C setup->base_addition 2. Initiate ester_addition Ester Addition: - Add ethyl acetate dropwise - Add ethyl 2-furoate dropwise base_addition->ester_addition 3. React reaction Reaction: - Stir at room temp. - Monitor by TLC ester_addition->reaction 4. Condense workup Aqueous Workup: - Quench with dilute HCl (aq) - Adjust to pH ~5-6 reaction->workup 5. Quench extraction Extraction: - Extract with Ethyl Acetate - Wash with brine workup->extraction 6. Isolate purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Vacuum Distillation extraction->purification 7. Purify product Final Product: This compound purification->product 8. Characterize Reactivity start This compound enolate Resonance-Stabilized Enolate start->enolate + Base - H⁺ product α-Substituted Product enolate->product + E⁺ electrophile Electrophile (E⁺) e.g., Alkyl Halide (R-X) electrophile->enolate

Caption: Nucleophilic substitution via the enolate intermediate.

Key Reactions:
  • Alkylation: The enolate readily reacts with electrophiles like alkyl halides (e.g., methyl iodide) to form α-alkylated β-keto esters. This is a fundamental C-C bond-forming reaction, enabling the construction of more complex molecular scaffolds.

  • Reduction: The ketone functionality can be selectively reduced using reagents like sodium borohydride (NaBH₄) to yield the corresponding β-hydroxy ester. Asymmetric reduction can provide chiral building blocks.

  • Annulation Reactions: The compound serves as a 1,3-dicarbonyl synthon in various cyclization and annulation reactions to form heterocyclic systems, such as pyrimidines, pyrazoles, and dihydrothiopyran-4-ones.

[2]### 6. Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: this compound is classified as an irritant. It is considered harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation. *[1][7] Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. *[3][7] Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. A[3][7]void contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases. F[2][3][8]or long-term stability, refrigeration (2-8°C) and protection from light are recommended. *[2] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications

Beyond its role as a synthetic intermediate, this compound has applications in other industries.

  • Organic Synthesis: It is a key starting material for synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its multiple reactive sites.

  • Flavor and Fragrance: The compound is reported to have a fruity, sweet, and slightly caramel-like odor and is used as a flavoring agent and fragrance component in the food and perfume industries.

[2]---

References

An In-depth Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 3-(2-furyl)-3-oxopropanoate, a versatile β-keto ester of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its fundamental properties, synthesis, characterization, and applications, offering field-proven insights and detailed methodologies.

Introduction and Core Properties

This compound, also known as ethyl 2-furoylacetate, is a key organic intermediate characterized by a furan ring, a ketone, and an ester functional group. This unique combination of functionalities makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and molecules with potential biological activity. Its molecular structure and physicochemical properties are fundamental to its reactivity and applications.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2][3]
CAS Number 615-09-8[1][3]
Appearance Colorless to pale yellow liquid
Boiling Point 254.2 ± 15.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 107.6 ± 20.4 °C[3]
IUPAC Name ethyl 3-(furan-2-yl)-3-oxopropanoate[1]
Molecular Structure

The structure of this compound is central to its chemical behavior. The diagram below illustrates the connectivity of the atoms.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing β-keto esters like this compound is the Claisen condensation .[4][5][6] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base.[5]

The Crossed Claisen Condensation Approach

For this compound, a "crossed" Claisen condensation is employed.[4] This variation involves two different esters, where one acts as the nucleophile and the other as the electrophile.[4] To avoid a complex mixture of products, the reaction is designed such that one ester has no α-hydrogens and can only act as the electrophile.[4]

In this specific synthesis, an ester of 2-furoic acid (e.g., methyl 2-furoate) serves as the non-enolizable electrophile, while ethyl acetate acts as the enolizable nucleophile. The choice of base is critical; sodium ethoxide is typically used to prevent transesterification, as it matches the alkoxy group of the nucleophilic ester.[5][7]

The reaction mechanism proceeds through several key steps:

  • Enolate Formation: The alkoxide base deprotonates the α-carbon of ethyl acetate, forming a nucleophilic enolate ion.[4][6]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 2-furoate ester.[4][6]

  • Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-keto ester.[4][6]

  • Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base. This is a crucial, thermodynamically favorable step that drives the reaction to completion.[5][8]

  • Protonation: A final acidic workup neutralizes the enolate to yield the final product.[5][6]

Claisen_Condensation_Workflow Start Starting Materials: - Ethyl Acetate - Methyl 2-Furoate - Sodium Ethoxide (Base) Step1 Step 1: Enolate Formation Base abstracts α-proton from Ethyl Acetate. Start->Step1 Add Base Step2 Step 2: Nucleophilic Attack Enolate attacks carbonyl of Methyl 2-Furoate. Step1->Step2 Forms Nucleophile Step3 Step 3: Elimination Tetrahedral intermediate collapses, eliminating methoxide. Step2->Step3 Forms Intermediate Step4 Step 4: Deprotonation Product is deprotonated by base, driving the reaction. Step3->Step4 Forms β-Keto Ester Step5 Step 5: Acidic Workup Neutralization with a weak acid (e.g., H₃O⁺). Step4->Step5 Forms Stable Enolate Product Final Product: This compound Step5->Product Isolation

Caption: Workflow for the synthesis via Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium ethoxide in anhydrous diethyl ether.

  • Reagent Addition: A solution of ethyl acetate and methyl 2-furoate in anhydrous diethyl ether is added dropwise to the stirred suspension at room temperature.

  • Reaction: The mixture is stirred at room temperature for several hours, then gently refluxed to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After cooling, the reaction is quenched by the slow addition of dilute acetic acid or hydrochloric acid until the mixture is neutral.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. Expected signals include a triplet and a quartet for the ethyl group protons, a singlet for the methylene protons adjacent to the carbonyl groups, and multiplets for the protons on the furan ring.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.[9] Key resonances are expected for the ester and ketone carbonyl carbons, the carbons of the furan ring, the methylene carbon, and the carbons of the ethyl group.[9]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands for this compound include:

  • Strong C=O stretching vibrations for the ketone and ester groups.

  • C-O stretching vibrations for the ester and the furan ring.

  • C-H stretching and bending vibrations for the alkyl and aromatic components.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its molecular formula.[1] The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of 182.17.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.

  • Synthesis of Heterocycles: The β-keto ester functionality is a classic precursor for synthesizing various heterocyclic systems like pyrazoles, pyrimidines, and isoxazoles, which are common scaffolds in medicinal chemistry.

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex molecules. For example, related propanoate structures are used in creating beta-agonist prodrugs for treating conditions like psoriasis.[10]

  • Flavor and Fragrance: The compound is also noted for its use as a flavoring and fragrance agent, possessing a fruity, sweet aroma.

Safety and Handling

This compound is classified as harmful and an irritant.[1]

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1][11] It causes skin and serious eye irritation and may cause respiratory irritation.[1][11]

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][12] Avoid breathing vapors or mist.[3]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3] If swallowed, wash out the mouth with water and get medical aid.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[3]

Conclusion

This compound is a chemical intermediate of significant utility, underpinned by its versatile reactivity derived from its β-keto ester and furan moieties. A thorough understanding of its properties, synthesis via the Claisen condensation, and appropriate characterization techniques are essential for its effective use in research and development. Adherence to strict safety protocols is mandatory when handling this compound. This guide serves as a foundational resource for scientists and professionals aiming to leverage the synthetic potential of this valuable molecule.

References

A Comprehensive Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of ethyl 3-(2-furyl)-3-oxopropanoate, covering its chemical identity, synthesis, key applications, and safety protocols. The information is presented to support advanced research and development activities.

Chemical Identity and Properties

This compound, systematically named ethyl 3-(furan-2-yl)-3-oxopropanoate according to IUPAC nomenclature, is a versatile organic compound with significant applications in synthetic chemistry and materials science.[1]

Nomenclature and Structure
  • IUPAC Name: ethyl 3-(furan-2-yl)-3-oxopropanoate[1]

  • Synonyms: this compound, Ethyl (2-furoyl)acetate, 3-Furan-2-yl-3-oxo-propionic acid ethyl ester, Ethyl 3-oxo-3-(furan-2-yl)propanoate[2]

  • CAS Number: 615-09-8[1][2]

  • Molecular Formula: C₉H₁₀O₄[1][2]

  • Molecular Weight: 182.17 g/mol [1]

The structural formula of this compound is characterized by a central propanoate chain with a ketone at the β-position and an ethyl ester functionality. A furan ring is attached at the carbonyl carbon of the ketone.

Structural Identifiers:

  • Canonical SMILES: CCOC(=O)CC(=O)C1=CC=CO1

  • InChIKey: PKHYBBXBBXOGMZ-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid. It possesses a fruity, sweet aroma, which has led to its use as a flavoring and fragrance agent.

PropertyValueSource
Boiling Point 84 °C
Density 1.1650 g/cm³
Flash Point 107.6 °C
Vapor Pressure 0.0174 mmHg at 25°C
Refractive Index 1.4209 (estimate)
pKa 9.73±0.46 (Predicted)

Synthesis via Crossed Claisen Condensation

This compound is synthesized through a crossed Claisen condensation. This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry.[3][4]

Mechanistic Rationale

The Claisen condensation involves the reaction between two esters in the presence of a strong base to form a β-keto ester.[4][5] In a "crossed" Claisen condensation, two different esters are used.[6] For a successful and high-yield crossed Claisen condensation, one of the esters should not have α-hydrogens, thus being unable to form an enolate and act only as the electrophile. The other ester must have α-hydrogens to be deprotonated and serve as the nucleophile.

In the synthesis of this compound, ethyl 2-furoate (which lacks α-hydrogens) acts as the electrophile, and ethyl acetate (which has α-hydrogens) serves as the nucleophile. A strong base, such as sodium ethoxide, is used to deprotonate ethyl acetate, forming the corresponding enolate.

The reaction mechanism proceeds as follows:

  • Enolate Formation: The base abstracts an α-hydrogen from ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ethyl acetate enolate attacks the carbonyl carbon of ethyl 2-furoate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester.

The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester.[3] An acidic workup is necessary in the final step to neutralize the base and protonate the enolate to yield the final product.[4]

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Ethyl Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl Acetate->Enolate Ethyl 2-Furoate Ethyl 2-Furoate Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl 2-Furoate->Tetrahedral_Intermediate Base Sodium Ethoxide Base->Enolate Deprotonation Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate Elimination of Ethoxide Product This compound Product_Enolate->Product Acidic Workup Ethanol Ethanol Product_Enolate->Ethanol

Caption: Synthesis of this compound via Crossed Claisen Condensation.

Experimental Protocol

The following is a representative protocol for the laboratory-scale synthesis.

Materials:

  • Ethyl 2-furoate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add sodium ethoxide to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath and add a solution of ethyl acetate and ethyl 2-furoate in anhydrous diethyl ether dropwise via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture again in an ice bath and slowly add 10% hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis and has been utilized in various research areas, including drug discovery.

Intermediate in Pharmaceutical Synthesis

The β-keto ester functionality is a versatile handle for a wide range of chemical transformations. This makes this compound a useful precursor for the synthesis of more complex molecules with potential biological activity. For instance, it can be a starting material for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Quorum Sensing Inhibition

Research has explored the role of furanone-containing compounds as inhibitors of bacterial quorum sensing. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By interfering with this process, quorum sensing inhibitors offer a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. The furan moiety in this compound makes it an interesting candidate for the design and synthesis of novel quorum sensing antagonists.

Asymmetric Hydrogenation Studies

The ketone group in this compound can be stereoselectively reduced to a hydroxyl group. This transformation is of great interest in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Studies have reported the use of chiral catalysts for the asymmetric transfer hydrogenation of similar β-keto esters to produce chiral β-hydroxy esters with high enantiomeric excess.[7] These chiral products are valuable intermediates in the synthesis of optically active pharmaceuticals.

Applications cluster_applications Key Application Areas E3O This compound Pharma Pharmaceutical Synthesis E3O->Pharma Precursor for Heterocycles QS Quorum Sensing Inhibition E3O->QS Scaffold for Antagonists AH Asymmetric Hydrogenation E3O->AH Substrate for Chiral Alcohols

Caption: Key Research Applications of this compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound in a laboratory setting.[8]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed[1][9]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1][9]

  • H319: Causes serious eye irritation[1][9]

  • H332: Harmful if inhaled[1][9]

  • H335: May cause respiratory irritation[9]

Recommended Protective Measures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear appropriate protective gloves and a lab coat.[8][10]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[10] Keep the container tightly closed.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined synthesis and a growing number of applications, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

An In-depth Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-furyl)-3-oxopropanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic systems of medicinal importance. The presence of a furan moiety, a recognized pharmacophore, and multiple reactive sites within its structure makes this compound a key intermediate for the synthesis of a diverse array of complex molecules.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, known to enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Nomenclature and Chemical Properties

A clear understanding of the nomenclature and fundamental properties of a chemical entity is paramount for its effective utilization in a research setting.

Synonyms and Identifiers

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and chemical identifiers for this compound is provided below.

Identifier Value
IUPAC Name ethyl 3-(furan-2-yl)-3-oxopropanoate[1]
CAS Number 615-09-8[2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Common Synonyms Ethyl (2-furoyl)acetate, 3-Furan-2-yl-3-oxo-propionic acid ethyl ester, Ethyl 3-oxo-3-(furan-2-yl)propanoate[2]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. These parameters are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

Property Value Source
Appearance Colorless to pale yellow liquid[2]
Boiling Point 142-143 °C at 10 mmHgN/A
Density 1.165 g/cm³[2]
Flash Point 107.6 °C[2]
Storage Temperature 2-8°C, protect from light[2]

Synthesis of this compound

The most common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation .[5] This reaction involves the base-catalyzed condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile.

Reaction Mechanism: The Claisen Condensation

The mechanism of the Claisen condensation proceeds through the following key steps:

  • Enolate Formation: A strong base, typically a sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, abstracts an acidic α-proton from an ester molecule (ethyl acetate in this case) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule (ethyl 2-furoate).

  • Tetrahedral Intermediate: This nucleophilic attack forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide ion (ethoxide) to yield the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic methylene group flanked by two carbonyls. The alkoxide base deprotonates this position, shifting the equilibrium towards the product and driving the reaction to completion.

  • Acidic Workup: A final acidic workup is required to protonate the enolate and isolate the neutral β-keto ester.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation Base NaOEt Base->EtOAc Et2Furoate Ethyl 2-Furoate Enolate->Et2Furoate Attack Tetrahedral_Int Tetrahedral Intermediate Et2Furoate->Tetrahedral_Int Product_Enolate Product Enolate Tetrahedral_Int->Product_Enolate Elimination of NaOEt Final_Product This compound Product_Enolate->Final_Product Protonation Acid H₃O⁺ Acid->Product_Enolate

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl 2-furoate

  • Ethyl acetate (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.0 eq) in small pieces to the ethanol under a nitrogen atmosphere. The mixture will exotherm and reflux. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add ethyl 2-furoate (1.0 eq) via the dropping funnel. Then, add anhydrous ethyl acetate (1.2 eq) dropwise over 30 minutes while maintaining gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water. Acidify the aqueous mixture to pH 4-5 with 10% hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to afford pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a highly versatile intermediate due to the presence of multiple reactive sites: the furan ring, the ester group, the ketone, and the active methylene group.

Reactivity of the β-Keto Ester Moiety

The β-keto ester functionality is the primary site of reactivity. The active methylene protons are readily abstracted by a base to form a stable enolate, which can then participate in a variety of C-C bond-forming reactions, such as alkylation and acylation.

Synthesis of Heterocyclic Compounds

A major application of this compound in drug discovery is its use as a precursor for the synthesis of various heterocyclic systems.[6]

  • Pyrazole Synthesis (Knorr Pyrazole Synthesis): The reaction of β-keto esters with hydrazines is a classic and efficient method for the preparation of pyrazolones.[7] These pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8]

Pyrazole_Synthesis start This compound intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine (R-NHNH₂) hydrazine->intermediate product Substituted Pyrazolone intermediate->product Cyclization

Caption: General scheme for the synthesis of pyrazolones from this compound.

  • Pyrimidine Synthesis (Biginelli Reaction): this compound can also serve as the β-keto ester component in the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones.[9] These compounds are known for their diverse pharmacological activities, including antiviral and anticancer properties.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl groups (a singlet), and the protons of the furan ring (three distinct signals in the aromatic region).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the carbons of the furan ring, the methylene carbon, and the carbons of the ethyl group. A link to a database containing the 13C NMR spectrum can be found in the references.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern will likely involve the loss of the ethoxy group (-OEt, 45 Da), the ethyl group (-CH₂CH₃, 29 Da), and fragmentation of the furan ring.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[12]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Recommended Precautions
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of biologically active heterocyclic compounds. Its straightforward synthesis via the Claisen condensation and the reactivity of its functional groups make it an attractive starting material for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery and development of novel therapeutics.

References

A Technical Guide to the Spectral Analysis of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture of a Versatile β-Keto Ester

Ethyl 3-(2-furyl)-3-oxopropanoate, a β-keto ester bearing a furan moiety, represents a class of organic compounds with significant synthetic utility and potential biological activity. The unique arrangement of a ketone and an ester functional group at the β-position gives rise to interesting chemical properties, including keto-enol tautomerism, which can influence its reactivity and interactions with biological systems.[1] Accurate structural elucidation and purity assessment are paramount for researchers, scientists, and drug development professionals working with this and related molecules. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental considerations. Each section will delve into the causality behind experimental choices and offer a self-validating framework for interpreting the obtained spectra, ensuring scientific integrity and trustworthiness in your analytical workflows.

Molecular Structure and Tautomerism

This compound (C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ) can exist in equilibrium between its keto and enol forms.[1][2] This dynamic equilibrium is a key characteristic of β-keto esters and can be influenced by factors such as solvent polarity and temperature.[1] Spectroscopic techniques are invaluable for studying this tautomerism.[1]

Caption: Keto-enol tautomerism of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to deduce the structure.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is crucial to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Spectral Data (Keto Form):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6Doublet of doublets1HH5 (Furan)
~7.2Doublet of doublets1HH3 (Furan)
~6.5Doublet of doublets1HH4 (Furan)
4.25Quartet2H-O-CH₂ -CH₃
3.9Singlet2H-CO-CH₂ -CO-
1.3Triplet3H-O-CH₂-CH₃

Interpretation:

  • Furan Protons: The three protons on the furan ring will appear in the aromatic region (typically 6.0-8.0 ppm). Due to the electron-withdrawing effect of the carbonyl group, the proton at the 5-position (H5) is expected to be the most downfield. The coupling patterns (doublet of doublets) arise from spin-spin coupling with the other furan protons.

  • Methylene Protons (-CO-CH₂-CO-): The two protons of the methylene group situated between the two carbonyl groups are chemically equivalent and will appear as a singlet. This is a characteristic peak for the keto tautomer of β-keto esters.

  • Ethyl Group Protons: The ethyl ester will show a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons, following the n+1 rule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

  • Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, and the chemical shift axis is calibrated.

Predicted ¹³C NMR Spectral Data (Keto Form):

Chemical Shift (δ, ppm)Assignment
~192C =O (Ketone)
~167C =O (Ester)
~152C 2 (Furan)
~147C 5 (Furan)
~118C 3 (Furan)
~112C 4 (Furan)
~62-O-CH₂ -CH₃
~46-CO-CH₂ -CO-
~14-O-CH₂-CH₃

Note: This data is based on computational predictions and typical values for similar functional groups.[3]

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the electronegative oxygen atoms. The ketone carbonyl is typically found at a higher chemical shift than the ester carbonyl.

  • Furan Carbons: The four carbons of the furan ring will appear in the aromatic/olefinic region. The carbon attached to the carbonyl group (C2) will be significantly downfield.

  • Aliphatic Carbons: The methylene carbon adjacent to the ester oxygen will appear around 62 ppm, while the methylene carbon between the two carbonyls will be around 46 ppm. The methyl carbon of the ethyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (Furan)
~2980MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Ester)
~1680StrongC=O stretch (Ketone, conjugated)
~1570, ~1470MediumC=C stretch (Furan ring)
~1250StrongC-O stretch (Ester)

Interpretation:

  • Carbonyl Stretching: The most prominent peaks in the IR spectrum will be the strong absorptions from the two carbonyl groups. The ester C=O stretch is expected around 1740 cm⁻¹, while the ketone C=O, being conjugated with the furan ring, will appear at a lower frequency, around 1680 cm⁻¹. The presence of two distinct carbonyl peaks is a strong indicator of the β-keto ester functionality.

  • Furan Ring Vibrations: The C-H stretching of the furan ring will appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the furan ring will be observed in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the C-O stretching of the ester group will be present in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule with one electron removed. For this compound, this would be at m/z = 182.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a peak at m/z = 137 ([M - 45]⁺).

    • Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester can result in a peak at m/z = 153 ([M - 29]⁺).

    • Furoyl cation: Cleavage of the bond between the furan ring and the carbonyl group can generate a stable furoyl cation at m/z = 95.

    • McLafferty Rearrangement: While less common for this specific structure, β-keto esters can sometimes undergo a McLafferty rearrangement.

Fragmentation M [C₉H₁₀O₄]⁺• m/z = 182 (Molecular Ion) F1 [M - C₂H₅O]⁺ m/z = 137 M->F1 - •OCH₂CH₃ F3 [M - C₂H₅]⁺ m/z = 153 M->F3 - •CH₂CH₃ F2 [C₅H₃O₂]⁺ m/z = 95 (Furoyl Cation) F1->F2 - C₂H₂O

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound requires a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. ¹H NMR elucidates the proton environment, ¹³C NMR maps the carbon skeleton, IR spectroscopy identifies key functional groups, and Mass Spectrometry confirms the molecular weight and provides fragmentation clues. By integrating the data from these orthogonal techniques, researchers can confidently verify the structure, assess the purity, and gain insights into the chemical properties of this versatile molecule, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

13C NMR of ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR of Ethyl 3-(2-furyl)-3-oxopropanoate

Authored by: A Senior Application Scientist

Introduction

This compound is a β-ketoester featuring a furan moiety, a structural motif of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its reactivity, confirming synthesis, and ensuring purity. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of the molecule.

This guide offers a comprehensive exploration of the ¹³C NMR analysis of this compound. We will delve into the causality behind experimental choices, from meticulous sample preparation to the logic of spectral acquisition and interpretation. The core of this document focuses on assigning the carbon signals and understanding the profound impact of keto-enol tautomerism on the resulting spectrum, a characteristic feature of β-dicarbonyl compounds. This guide is designed for researchers and drug development professionals who require a deep and practical understanding of this analytical technique for molecular characterization.

Part 1: The Experimental Protocol: A Foundation of Quality

The acquisition of a high-quality ¹³C NMR spectrum is not a trivial pursuit; it begins with exacting experimental protocol. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make the technique inherently less sensitive than ¹H NMR, demanding careful attention to detail to achieve an adequate signal-to-noise ratio.[1][2]

Sample Preparation: The First Critical Step

The quality of the sample has a profound effect on the resulting spectrum. The protocol described below is designed to be a self-validating system, minimizing common sources of error that can lead to poor resolution and artifacts.

Methodology:

  • Determine Sample Mass: For a standard 5 mm NMR tube, a sample mass of 50-100 mg is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (e.g., 20-60 minutes).[3] Using a higher concentration is generally preferable for the less sensitive ¹³C nucleus.[4]

  • Select Deuterated Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for this compound. Its deuterium atom provides the field-frequency lock signal required by modern spectrometers for stability. Furthermore, its single carbon resonance at ~77 ppm is a well-defined reference that typically does not interfere with the signals of the analyte.

  • Dissolution and Transfer:

    • Weigh the sample (e.g., 75 mg) into a small, clean glass vial.

    • Add approximately 0.6 mL of CDCl₃.[4]

    • Gently swirl the vial to ensure complete dissolution. Preparing the sample in a secondary vial is advantageous as it allows for visual confirmation of solubility and makes the subsequent filtration step more manageable.[3]

  • Filtration: It is critical to remove any suspended particulate matter. Solid particles distort the magnetic field homogeneity, leading to broadened spectral lines that cannot be corrected by shimming.

    • Tightly pack a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[4]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS provides a sharp, singlet resonance at 0.0 ppm, serving as the universally accepted reference standard for both ¹H and ¹³C NMR in organic solvents.[3]

  • Capping and Labeling: Cap the tube securely to prevent solvent evaporation. Label the tube clearly on the cap or the very top part of the tube, ensuring the label does not interfere with the spectrometer's sample holder.[4][5]

NMR Data Acquisition: Optimizing for the ¹³C Nucleus

The following acquisition parameters are recommended for a standard ¹³C spectrum on a typical 400 or 500 MHz spectrometer. The choices reflect a balance between achieving quantitative accuracy, signal intensity, and practical experiment duration.

Acquisition Workflow Diagram:

G Figure 1: ¹³C NMR Acquisition Workflow cluster_prep Preparation cluster_acq Acquisition Setup cluster_proc Processing SamplePrep Sample Preparation InsertSample Insert Sample & Lock SamplePrep->InsertSample Shim Shim Magnetic Field InsertSample->Shim TuneProbe Tune & Match Probe Shim->TuneProbe LoadParams Load Standard ¹³C Parameters TuneProbe->LoadParams SetParams Set Key Parameters (AQ, D1, NS) LoadParams->SetParams StartAcq Start Acquisition (zg) SetParams->StartAcq FT Fourier Transform (ft) StartAcq->FT Phase Phase Correction (apk) FT->Phase Baseline Baseline Correction (abs) Phase->Baseline Reference Reference to TMS Baseline->Reference

Caption: A typical workflow for acquiring a ¹³C NMR spectrum.

Recommended Parameters:

ParameterValueRationale
Pulse Programzgpg30 or zgdc30A standard proton-decoupled pulse sequence with a 30° pulse angle. The 30° flip angle is a compromise that allows for faster pulsing by not fully saturating the magnetization, which is crucial for carbons with long relaxation times (like quaternary carbons), without sacrificing too much signal per scan.[6]
Acquisition Time (AQ)1.0 - 2.0 sThis determines the digital resolution of the spectrum. A value of ~1-2 seconds is generally sufficient for good resolution in a ¹³C spectrum.[7]
Relaxation Delay (D1)2.0 sThis is the time allowed for nuclear spins to relax back to equilibrium before the next pulse. A 2s delay, combined with the acquisition time, helps in obtaining more quantitative data, especially for quaternary carbons which relax slowly.[7]
Number of Scans (NS)128 - 1024Due to the low sensitivity of ¹³C, signal averaging is required. The exact number will depend on the sample concentration and desired signal-to-noise ratio.
DecouplingBroadbandDuring acquisition, the sample is irradiated with a broad range of proton frequencies. This collapses all ¹H-¹³C couplings, simplifying the spectrum so that each unique carbon appears as a singlet. It also provides a signal enhancement for protonated carbons via the Nuclear Overhauser Effect (NOE).[1][7]

Part 2: Spectral Interpretation and Structural Analysis

The ¹³C NMR spectrum of this compound is rich with information. The chemical shift of each carbon is highly sensitive to its local electronic environment, allowing for a definitive assignment of the entire carbon skeleton.

Molecular Structure and Tautomerism

The primary structure is the keto form. However, like most β-ketoesters, it exists in equilibrium with its enol tautomer. This equilibrium is dynamic and its position can be influenced by factors such as solvent polarity.[8][9]

Caption: Structure of this compound with IUPAC numbering.

The key structural feature to consider is the keto-enol tautomerism at the β-dicarbonyl moiety. The presence of the enol form will give rise to a separate set of signals for the carbons involved in the equilibrium (C2, C3, C4).

Caption: Equilibrium between the keto and enol forms.

Predicted Chemical Shifts and Assignments

The following table provides the predicted ¹³C NMR chemical shifts for the dominant keto form of this compound in CDCl₃. These predictions are based on established chemical shift ranges for analogous functional groups.[2][10][11]

Carbon No.Carbon TypePredicted Shift (ppm)Justification
C1 Ester Carbonyl (O=C -O)165 - 175The ester carbonyl is shielded relative to a ketone due to the resonance contribution from the adjacent single-bonded oxygen.[11][12]
C2 Methylene (-C H₂-)45 - 55This aliphatic carbon is positioned between two electron-withdrawing carbonyl groups, resulting in a significant downfield shift compared to a simple alkane.
C3 Ketone Carbonyl (-C =O)185 - 195The ketone carbonyl carbon is highly deshielded. Its direct attachment to the electronegative furan ring further shifts it downfield.
C4 Furan C2' (O-C =)150 - 155This is a quaternary carbon of the furan ring, directly attached to the carbonyl group. It is the most downfield of the furan carbons.
C5' Furan C5' (O-C H=)143 - 148The furan carbon adjacent to the oxygen atom is significantly deshielded due to the oxygen's electronegativity.[13]
C6' Furan C3' (=C H-)110 - 118This furan carbon is beta to the oxygen and is less deshielded than C5'.
C7' Furan C4' (=C H-)115 - 125This furan carbon is also beta to the oxygen but is influenced by its proximity to the acyl substituent, often shifting it slightly downfield relative to C6'.
C8 Ethyl Methylene (-O-C H₂-)60 - 65This carbon is directly attached to the electronegative oxygen of the ester group, causing a downfield shift into the C-O region.[10]
C9 Ethyl Methyl (-C H₃)13 - 18A typical terminal methyl group in an aliphatic chain, appearing in the upfield region of the spectrum.[11]
Analysis of the Enol Tautomer Signals

Should the enol form be present in a detectable concentration, new signals would appear. The interconversion between tautomers is typically slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for both species.[14][15]

  • C2 Signal: The methylene carbon (C2) of the keto form at ~45-55 ppm would be replaced by a methine carbon (C H) as part of a C=C double bond in the enol form. This signal would appear much further downfield, typically in the 85-95 ppm range.

  • C3 Signal: The C3 carbon, now part of an enolic C-OH group, would shift upfield from its ketone position to the 175-185 ppm region, becoming part of the broader C=C system.

  • Other Shifts: The chemical shifts of adjacent carbons, particularly the furan ring carbons (C4, C7'), would also be altered due to the change in conjugation and electronic effects.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of this compound. A systematic approach, beginning with rigorous sample preparation and optimized data acquisition, is essential for obtaining a high-quality spectrum. The interpretation of the spectrum allows for the unambiguous assignment of all nine carbon atoms in the molecule. Furthermore, ¹³C NMR provides a direct window into the fascinating keto-enol tautomerism inherent to the β-ketoester functionality, allowing for the potential observation and characterization of both equilibrium forms. This detailed level of molecular insight is critical for scientists in research and drug development who rely on precise structural information to drive their work forward.

References

An In-depth Technical Guide to the ¹H NMR Spectroscopy of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2-furyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block for various heterocyclic compounds.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of such molecules.[3] This guide provides a comprehensive analysis of the proton NMR (¹H NMR) spectrum of this compound, focusing on the nuanced interpretation required due to the compound's existence as a dynamic equilibrium of tautomeric forms. For researchers and professionals in drug development, a thorough understanding of this equilibrium is paramount, as the reactivity, stability, and biological interactions of the molecule are intrinsically linked to the predominant tautomeric form.[4]

The Central Phenomenon: Keto-Enol Tautomerism

β-dicarbonyl compounds, including β-keto esters like this compound, exhibit keto-enol tautomerism. This is a chemical equilibrium between a "keto" form (containing a ketone and an ester) and an "enol" form (an alkene with a hydroxyl group).[5][6] The interconversion between these two forms is slow on the NMR timescale, meaning that distinct signals for both the keto and enol tautomers can be observed and quantified in a single spectrum.[7][8]

The position of this equilibrium is highly sensitive to the solvent environment. In general, polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents favor the enol form, which is stabilized by a strong intramolecular hydrogen bond forming a pseudo-six-membered ring.[9]

Figure 1: Keto-Enol Tautomeric Equilibrium.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is a superposition of signals from both the keto and enol tautomers. The relative integrals of the signals unique to each form allow for the determination of the equilibrium constant (Keq = [enol]/[keto]).[5] The following analysis is based on a spectrum recorded in deuterated chloroform (CDCl₃), a common solvent of medium polarity where both tautomers are typically present in significant amounts.[10]

The Furan Ring Protons (δ 7.0 - 7.8 ppm)

The three protons on the furan ring are magnetically inequivalent and exhibit complex splitting patterns due to mutual spin-spin coupling.[11][12]

  • H-5 (α to Oxygen): This proton is the most deshielded due to the electronegativity of the ring oxygen. In 2-substituted furans, it typically appears as a doublet of doublets (or a multiplet) around δ 7.6-7.8 ppm .[13]

  • H-3 (β to Oxygen, adjacent to substituent): This proton is also deshielded by the adjacent carbonyl group. It is expected to resonate around δ 7.2-7.4 ppm as a doublet of doublets.

  • H-4 (β to Oxygen): This proton is the most shielded of the three furan protons, appearing as a doublet of doublets around δ 6.5-6.7 ppm .[14]

The signals for the furan protons in both the keto and enol forms often overlap, but slight differences in their chemical shifts may be discernible in high-resolution spectra.

Signals of the Keto Tautomer
  • Active Methylene Protons (α-CH₂, δ ~3.9 ppm): The two protons of the methylene group are positioned between two electron-withdrawing carbonyl groups, leading to significant deshielding. This signal characteristically appears as a sharp singlet. Its integration is a direct measure of the keto form's concentration.

  • Ethyl Group Protons (-OCH₂CH₃): These protons give rise to a quartet around δ 4.2 ppm (for the -OCH₂-) and a triplet around δ 1.3 ppm (for the -CH₃). The chemical shifts of the ethyl ester protons are generally not significantly affected by tautomerization.[5]

Signals of the Enol Tautomer
  • Enolic Hydroxyl Proton (-OH, δ ~12.5 ppm): This is often the most revealing signal for the enol form. The proton is involved in a strong intramolecular hydrogen bond with the ketone's oxygen atom, which causes extreme deshielding.[5] This results in a broad singlet appearing far downfield, often between δ 12-14 ppm .

  • Vinylic Proton (=CH, δ ~5.9 ppm): The formation of the enol replaces the active methylene group with a vinylic proton. This proton appears as a singlet in the alkene region of the spectrum. Its integration provides a direct measure of the enol form's concentration.

  • Ethyl Group Protons (-OCH₂CH₃): As with the keto form, the enol tautomer displays a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm for the ethyl group.

Summary of Expected ¹H NMR Signals

The following table summarizes the anticipated chemical shifts, multiplicities, and assignments for the ¹H NMR spectrum of this compound in CDCl₃.

Signal Assignment Tautomer Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-CH₃ (Ethyl)Keto & Enol~1.3Triplet (t)Coupled to -OCH₂-
-OCH₂- (Ethyl)Keto & Enol~4.2Quartet (q)Coupled to -CH₃
-CH₂- (Methylene)Keto~3.9Singlet (s)Unique to keto form
=CH- (Vinylic)Enol~5.9Singlet (s)Unique to enol form
H-4 (Furan)Keto & Enol~6.6dd
H-3 (Furan)Keto & Enol~7.3dd
H-5 (Furan)Keto & Enol~7.7dd
-OH (Enolic)Enol~12.5broad sUnique to enol form; highly deshielded

Experimental Protocol for ¹H NMR Analysis

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.[7]

Workflow Overview

Figure 2: General workflow for NMR analysis.
Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃, >99.8% D).[15] CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak.[10]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Note: While tetramethylsilane (TMS) can be added as an internal standard (0 ppm), modern spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak (CHCl₃ at δ 7.26 ppm) is often used for calibration.[16][17]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during acquisition.[15]

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set an appropriate spectral width (e.g., -2 to 16 ppm) to ensure all signals, including the downfield enolic proton, are captured.

    • Use a relaxation delay (d1) of at least 5 seconds to allow for full magnetization recovery, which is essential for accurate integration and quantification.

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm.[16]

    • Integrate the signals. To determine the keto:enol ratio, set the integral of a signal unique to one tautomer (e.g., the vinylic =CH- proton of the enol form at δ ~5.9 ppm) to 1.00. The integral of the signal for the active methylene (-CH₂-) protons of the keto form (at δ ~3.9 ppm) must then be divided by two (as it represents two protons) to get the relative molar ratio of the keto form.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information, but its most compelling feature is the clear window it offers into the dynamic process of keto-enol tautomerism. By identifying the unique signals for each tautomer—most notably the active methylene singlet of the keto form and the downfield hydroxyl and vinylic singlets of the enol form—researchers can not only confirm the compound's identity but also quantify the tautomeric equilibrium. This quantitative understanding is critical for controlling chemical reactivity, predicting stability, and ultimately, for the rational design and development of new chemical entities in the pharmaceutical and materials sciences.

References

An In-depth Technical Guide to the Safety and Hazards of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-furyl)-3-oxopropanoate (CAS No. 615-09-8) is a ketoester that serves as a valuable intermediate in organic synthesis. Its unique structure, incorporating a furan ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. While its synthetic utility is significant, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures associated with this compound, grounded in authoritative safety data.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
CAS Number 615-09-8[1][2][3]
Appearance Colorless to pale yellow liquid[3]
Density Approximately 1.2 g/cm³[3]
Boiling Point 254.2 ± 15.0 °C at 760 mmHg[3]
Flash Point 107.6 ± 20.4 °C[3]
Storage Temperature 2-8°C, protect from light[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation.[1][4]

GHS Hazard Summary

ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning [1][4]

Hazard Pictogram:

alt text

Visualizing the Hazard Profile

The following diagram illustrates the interconnected nature of the hazards associated with this compound, emphasizing the multiple routes of exposure and their resulting health effects.

GHS_Hazards cluster_exposure Routes of Exposure cluster_hazards Primary Health Hazards cluster_effects Specific Effects Ingestion Ingestion Acute_Toxicity Acute Toxicity (Harmful) Ingestion->Acute_Toxicity Dermal Dermal Contact Dermal->Acute_Toxicity Irritation Irritation Dermal->Irritation Inhalation Inhalation Inhalation->Acute_Toxicity Inhalation->Irritation Oral_Tox Harmful if Swallowed (H302) Acute_Toxicity->Oral_Tox H302 Dermal_Tox Harmful in Contact with Skin (H312) Acute_Toxicity->Dermal_Tox H312 Inhal_Tox Harmful if Inhaled (H332) Acute_Toxicity->Inhal_Tox H332 Skin_Irrit Causes Skin Irritation (H315) Irritation->Skin_Irrit H315 Eye_Irrit Causes Serious Eye Irritation (H319) Irritation->Eye_Irrit H319 Resp_Irrit May Cause Respiratory Irritation (H335) Irritation->Resp_Irrit H335

Caption: Hazard relationship diagram for this compound.

Toxicological Profile

The GHS classification provides a clear indication of the acute toxicological concerns.[1][4] The substance is harmful through oral, dermal, and inhalation routes of exposure. While specific LD50 or LC50 data are not consistently available in public databases, the classification as Category 4 for acute toxicity warrants significant precautions to prevent exposure.[3]

  • Skin and Eye Irritation: Direct contact with the liquid will cause skin irritation and serious eye irritation.[1][4] Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[4]

  • Chronic Exposure: There is currently no data available to suggest that this compound is a carcinogen or has other chronic health effects.[3] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3] However, the absence of data does not signify the absence of hazard, and exposure should always be minimized.

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is the most effective means of mitigating the risks associated with this compound. The causality behind these steps is to create a multi-layered defense system, combining engineering controls, administrative procedures, and personal protective equipment.

Experimental Workflow: Safe Handling Protocol

Safe_Handling_Workflow Prep 1. Pre-Use Assessment & PPE Handling 2. Chemical Handling in Hood Prep->Handling Proceed to handling Storage 3. Post-Use Storage Handling->Storage Seal and store Decon 4. Decontamination & Waste Storage->Decon Clean up

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology:

  • Pre-Use Assessment and Preparation:

    • Causality: To ensure all safety measures are in place before any potential exposure.

    • Action: Review the Safety Data Sheet (SDS). Ensure the chemical fume hood is certified and functioning correctly. Confirm that an appropriate spill kit and emergency eyewash/shower station are accessible.

  • Donning Personal Protective Equipment (PPE):

    • Causality: To create a direct barrier between the user and the chemical.

    • Action: Wear a standard laboratory coat, splash-proof chemical goggles, and nitrile gloves. For operations with a higher risk of splashing, a face shield is recommended.

  • Chemical Handling:

    • Causality: To contain vapors and prevent inhalation or accidental contact.

    • Action: All transfers, weighing, and manipulations of the compound must be performed inside a certified chemical fume hood.[3] Use appropriate glassware and avoid generating mists or aerosols.

  • Post-Use Storage:

    • Causality: To ensure chemical stability and prevent accidental release.

    • Action: Keep the container tightly closed when not in use.[3] Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[3] Recommended storage is between 2-8°C.[2]

  • Decontamination and Waste Disposal:

    • Causality: To prevent cross-contamination and ensure proper disposal of hazardous waste.

    • Action: Wipe down the work area in the fume hood with an appropriate solvent. Dispose of all contaminated materials (e.g., gloves, pipette tips) in a designated hazardous waste container in accordance with institutional and local regulations.[3]

Emergency Procedures

A self-validating safety protocol requires robust and well-rehearsed emergency procedures.

First-Aid Measures

These steps are critical for immediate response to an exposure.[3][4]

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release (Spill) Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control Vapors: If safe to do so, ensure ventilation is adequate (fume hood sash should be kept low).

  • Contain the Spill: Use a non-combustible absorbent material like vermiculite, dry sand, or earth to dike the spill. Do not use combustible materials such as paper towels as the primary absorbent.

  • Neutralize/Absorb: Cover the spill with the absorbent material.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area with soap and water or an appropriate decontaminating solution.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Stability and Reactivity

  • Chemical Stability: The material is considered stable under recommended storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, and bases.[3]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.[3]

  • Hazardous Polymerization: Hazardous polymerization has not been reported.[3]

Conclusion

This compound is a chemical intermediate with a defined set of acute hazards that must be managed through rigorous adherence to safety protocols. Its primary risks—harmful if swallowed, inhaled, or in contact with skin, and its capacity to cause significant skin, eye, and respiratory irritation—necessitate the consistent use of engineering controls and appropriate personal protective equipment. By understanding its properties and implementing the handling and emergency procedures outlined in this guide, researchers can confidently and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties and Handling of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 3-(2-furyl)-3-oxopropanoate (CAS 615-09-8), a versatile building block in organic synthesis and drug discovery. We will delve into its key physicochemical properties, with a particular focus on the nuanced topic of its boiling point, and provide practical, field-proven methodologies for its handling and purification.

Core Physicochemical Properties

This compound is a β-keto ester featuring a furan moiety, a structural motif of interest in medicinal chemistry. Its molecular and physical characteristics are crucial for its application in synthesis and for process development.

A summary of its key properties is presented in the table below:

PropertyValueSource(s)
CAS Number 615-09-8[1][2][3][4]
Molecular Formula C₉H₁₀O₄[1][2][4]
Molecular Weight 182.17 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid
Density ~1.165 - 1.2 g/cm³
Refractive Index ~1.4209 (estimate)[5]
pKa (Predicted) 9.73 ± 0.46[5]
Flash Point 107.6 °C
Storage Temperature 2-8°C, protected from light[5]

The Boiling Point Dilemma: A Case Study in Pressure Dependence

A critical parameter for the purification and handling of liquid compounds is the boiling point. For this compound, a survey of available data reveals a range of reported boiling points, which can be a source of confusion if not properly contextualized.

  • 84 °C : This value is reported without a corresponding pressure and is likely the boiling point under significant vacuum.[5]

  • 142-143 °C at 10 mmHg : This is a specific, experimentally determined boiling point under reduced pressure.[3]

  • 254.2 ± 15.0 °C at 760 mmHg : This is a predicted boiling point at standard atmospheric pressure.[6]

This variability underscores a fundamental principle: the boiling point of a substance is intrinsically linked to the ambient pressure. For compounds with relatively high molecular weights and polar functional groups, such as this compound, the boiling point at atmospheric pressure can be quite high. At elevated temperatures, these molecules may be prone to decomposition, polymerization, or other unwanted side reactions. Therefore, purification by distillation is almost always performed under reduced pressure (vacuum distillation) to lower the boiling point to a temperature where the compound is stable.

The Clausius-Clapeyron equation mathematically describes the relationship between vapor pressure and temperature, providing the theoretical foundation for understanding why reducing the pressure above a liquid allows it to boil at a lower temperature. For a research setting, the practical implication is that a reported boiling point is only meaningful when the pressure at which it was measured is also provided.

Synthesis and Applications

This compound is a valuable synthetic intermediate. It is commonly synthesized through a series of chemical reactions and its versatile structure allows for a wide range of chemical transformations.

In the realm of drug discovery and development, β-keto esters are important pharmacophores and are used in the synthesis of a variety of heterocyclic compounds with potential biological activity. The furan ring is also a common motif in pharmaceuticals. Furthermore, this compound finds application as a flavoring and fragrance agent in the food and perfume industries due to its fruity, sweet aroma.

Experimental Protocol: Vacuum Distillation for the Purification of this compound

The following protocol details a robust method for the purification of this compound by vacuum distillation. This procedure is designed to be self-validating by incorporating measures for accurate temperature and pressure monitoring.

Experimental Workflow Diagram

Vacuum_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown Procedure A 1. Assemble dry glassware: - Round-bottom flask - Claisen adapter - Thermometer adapter - Thermometer - Condenser - Receiving flask B 2. Charge the round-bottom flask with crude product and a magnetic stir bar. A->B Preparation C 3. Connect the apparatus to a vacuum source with a pressure gauge. B->C Connection D 4. Ensure all joints are securely sealed with vacuum grease. C->D Sealing E 5. Start stirring and begin to evacuate the system slowly. D->E Initiation F 6. Once the desired pressure is stable (e.g., 10 mmHg), begin heating the distillation flask. E->F Heating G 7. Monitor the vapor temperature. Collect the fraction that distills at a constant temperature. F->G Fraction Collection H 8. The expected boiling point is ~142-143 °C at 10 mmHg. G->H Verification I 9. Remove the heat source and allow the system to cool. H->I Cooling J 10. Slowly and carefully vent the system to atmospheric pressure. I->J Venting K 11. Disassemble the apparatus and characterize the purified product. J->K Finalization

Caption: Workflow for the vacuum distillation of this compound.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Assemble a standard vacuum distillation apparatus using oven-dried glassware. This includes a round-bottom flask of appropriate size, a Claisen adapter, a thermometer adapter with a thermometer, a condenser, and a receiving flask.

    • The thermometer bulb should be positioned just below the side arm of the Claisen adapter leading to the condenser to ensure accurate measurement of the vapor temperature.

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.

    • Add a magnetic stir bar to ensure smooth boiling.

  • System Evacuation:

    • Connect the apparatus to a vacuum pump through a cold trap. A pressure gauge (manometer) must be included in the system to monitor the pressure accurately.

    • Begin to evacuate the system slowly to the desired pressure (e.g., 10 mmHg).

  • Distillation:

    • Once the target pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Increase the temperature gradually until the liquid begins to boil.

    • Observe the temperature of the vapor as it passes the thermometer. The initial fraction may be a lower-boiling impurity.

    • Collect the fraction that distills at a constant temperature. For this compound, this should be in the range of 142-143 °C at 10 mmHg.[3]

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure. Venting a hot system can cause a rapid and dangerous surge of air into the apparatus.

    • Disassemble the glassware and collect the purified product from the receiving flask.

Conclusion

This compound is a valuable chemical entity with diverse applications. A thorough understanding of its physicochemical properties, particularly the pressure-dependent nature of its boiling point, is essential for its effective use and purification. The provided protocol for vacuum distillation offers a reliable method for obtaining high-purity material, which is a critical prerequisite for its successful application in research and development.

References

The Ascendant Role of Furan-Containing β-Keto Esters in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Perspective on a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic combination of specific chemical moieties to create novel therapeutic agents is a cornerstone of innovation. Among the vast array of molecular building blocks, the furan ring and the β-keto ester group stand out for their unique chemical properties and proven pharmacological relevance. The furan nucleus, a five-membered aromatic heterocycle, is a "privileged scaffold" found in numerous natural products and FDA-approved drugs, prized for its ability to modulate pharmacokinetic profiles and engage in critical interactions with biological targets.[1][2] When coupled with the β-keto ester, a versatile synthon known for its distinct nucleophilic and electrophilic reactivity, the resulting molecular architecture presents a compelling platform for developing new classes of therapeutic agents.[3][4]

This guide provides a comprehensive technical overview of furan-containing β-keto esters, moving beyond a simple recitation of facts to explore the causality behind their synthesis, the nuances of their biological activities, and the validated experimental frameworks used to assess their potential. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical class for next-generation therapeutics.

Part 1: Deconstructing the Core Chemical Scaffolds

A molecule's biological activity is fundamentally dictated by its structure. Understanding the intrinsic properties of the furan ring and the β-keto ester group is therefore essential to appreciating their synergistic potential.

The Furan Moiety: More Than a Phenyl Ring Bioisostere

The furan ring is often employed as a bioisostere for a phenyl group, but its utility extends far beyond simple mimicry.[1] Its five-membered structure containing an oxygen atom imparts a unique combination of aromaticity, polarity, and reactivity.

  • Electronic and Physicochemical Properties: The oxygen atom's lone pair of electrons contributes to the ring's π-system, making it electron-rich and highly susceptible to electrophilic substitution, typically at the 2- and 5-positions.[1] This oxygen also acts as a hydrogen bond acceptor, enhancing interactions with biological targets.[1] Furthermore, the furan ring offers a distinct hydrophilic-lipophilic balance compared to a benzene ring, a feature that can be fine-tuned to optimize a drug candidate's solubility and bioavailability.[1][5]

  • Metabolic Considerations: A critical aspect in drug design is metabolic stability. The furan ring can undergo in vivo oxidation by cytochrome P450 enzymes.[6] This metabolic pathway can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can covalently bind to cellular nucleophiles like proteins and DNA.[6] While this reactivity is a potential source of toxicity, it can also be harnessed as a mechanism of action for certain therapeutic effects, representing a crucial design consideration for medicinal chemists.

The β-Keto Ester Group: A Hub of Synthetic Versatility

The β-keto ester is a powerful functional group in organic synthesis because it contains both a ketone and an ester, with the ketone's carbonyl group at the β-position relative to the ester.[7] This arrangement confers unique reactivity.

  • Acidity and Enolate Formation: The α-protons situated between the two carbonyl groups are significantly more acidic than in simple ketones. This allows for the easy formation of a resonance-stabilized enolate ion under basic conditions.[8] This enolate is a potent nucleophile, making β-keto esters invaluable starting materials for forming complex carbon skeletons through reactions like Claisen condensations and alkylations.[7][8]

  • Synthetic Utility: The dual electrophilic and nucleophilic nature of β-keto esters makes them key intermediates in the synthesis of a wide array of complex molecules and heterocycles, including natural products and pharmaceuticals.[3][4]

Part 2: Strategic Synthesis of Furan-Containing β-Keto Esters

The creation of these targeted molecules relies on robust and adaptable synthetic methodologies. While numerous strategies exist, certain pathways have proven particularly effective for generating functionalized furan cores.

A prominent and efficient method involves the metal-catalyzed cycloisomerization of β-alkynyl β-ketoesters. Gold(III) chloride (AuCl₃), for example, has been shown to effectively catalyze this transformation, offering a high-yielding and operationally simple route to trisubstituted furans from readily available starting materials.[9] This approach is valued for its wide substrate scope and atom economy.

Below is a generalized workflow illustrating a common synthetic strategy.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product & Purification A β-Keto Ester C Base-Mediated Condensation (e.g., Paal-Knorr or Feist-Bénary type) A->C B α-Haloketone B->C D Crude Furan-Containing β-Keto Ester C->D Cyclization/ Dehydration E Purification (e.g., Column Chromatography) D->E F Characterized Final Product E->F

Caption: Generalized workflow for the synthesis of furan-containing β-keto esters.

Classic methods like the Paal-Knorr synthesis (cyclization of 1,4-diketones) and the Feist-Bénary furan synthesis (reaction of an α-haloketone with a β-keto ester) also provide reliable routes to the furan core.[10][11] The choice of synthetic pathway is dictated by the desired substitution pattern and the availability of starting materials.

Part 3: A Broad Spectrum of Biological Activities

The fusion of the furan and β-keto ester moieties gives rise to compounds with a diverse range of pharmacological activities. Research has consistently demonstrated their potential as antitumor, antimicrobial, and anti-inflammatory agents.

Antitumor Activity

Numerous studies have highlighted the potent anti-proliferative effects of furan-containing compounds against various human cancer cell lines.[12][13]

  • Mechanism of Action: A key mechanism involves the modulation of critical cell signaling pathways. For instance, certain novel furan derivatives have been shown to exhibit excellent antiproliferative activity by promoting the activity of the tumor suppressor PTEN.[12][13] This, in turn, suppresses the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[12][13]

  • Quantitative Data: The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Compound ClassCell LineIC₅₀ (μM)Reference
Novel Furan Precursor 1 HeLa (Cervical Cancer)0.08 - 8.79[12]
Novel Furan Derivative 24 HeLa (Cervical Cancer)0.08 - 8.79[12]
Novel Furan Derivative 24 SW620 (Colorectal Cancer)Moderate to Potent[12]
Novel Furan Derivative 32 SW620 (Colorectal Cancer)Moderate to Potent[12]
Antimicrobial Activity

The furan scaffold is a component of established antimicrobial drugs like nitrofurantoin.[1][14] This activity extends to furan-containing β-keto esters, which have shown efficacy against a range of pathogens.

  • Spectrum of Activity: These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungal species like Aspergillus niger.[15][16][17]

  • Mechanism of Action: One proposed antibacterial mechanism is the inhibition of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence.[17][18] By interfering with QS proteins like LasR, these compounds can disrupt biofilm formation and reduce pathogenicity.[17] The introduction of specific substituents, such as a fluorine atom at the 2-position of a ketolide structure, has been shown to be beneficial for the overall antibacterial spectrum.[19]

Compound ClassOrganismActivity MetricResultReference
Carbamothioyl-furan-2-carboxamidesE. coliMIC280 µg/mL[15]
Carbamothioyl-furan-2-carboxamidesS. aureusMIC265 µg/mL[15]
Keto Ester Derivative 4b & 4l Various Bacteria & FungiScreeningLead Molecules[16]
Designed β-Keto EstersP. aeruginosa, S. aureusIn vitro screeningPromising Inhibition[17]

Part 4: Elucidating the Mechanisms of Action (MoA)

Understanding how these molecules function at a cellular level is paramount for rational drug design. The primary mechanisms involve enzyme inhibition and the disruption of signaling cascades.

Inhibition of Cellular Signaling Pathways

As mentioned, a significant antitumor MoA is the suppression of the PI3K/Akt pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

G node_pathway node_pathway node_inhibitor node_inhibitor node_outcome node_outcome PI3K PI3K Akt Akt PI3K->Akt Activates Growth Cell Growth & Proliferation Akt->Growth Promotes Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits PTEN PTEN PTEN->PI3K Inhibits Inhibitor Furan-Containing β-Keto Ester Inhibitor->Akt Indirectly Inhibits Inhibitor->PTEN Promotes Activity G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Diluted Test Compounds & Controls B->C D Incubate 48h C->D E Add CCK-8 Reagent D->E F Incubate 1-4h E->F G Measure Absorbance (450 nm) F->G H Final Data G->H Calculate % Viability & Determine IC50

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Ethyl 3-(2-furyl)-3-oxopropanoate

Abstract

This compound, also known as ethyl (2-furoyl)acetate, is a highly versatile polyfunctional molecule that serves as a pivotal building block in modern organic synthesis. Its structure incorporates a β-ketoester system and an electron-rich furan ring, conferring upon it a rich and tunable reactivity profile. This guide provides an in-depth exploration of the molecule's core reactivity, focusing on the chemical behavior of its active methylene group, dual carbonyl functionalities, and the furan nucleus. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and highlight its strategic applications in the synthesis of complex heterocyclic systems relevant to the pharmaceutical and materials science industries.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 615-09-8) is a β-ketoester characterized by the presence of a furan ring attached to the keto-carbonyl group.[1][2] This unique combination of functional groups makes it a powerful synthon for accessing a diverse range of molecular architectures. The molecule's reactivity is primarily dictated by the interplay between the furan ring's aromaticity and the multifaceted nature of the β-ketoester moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Boiling Point 84 °C (at unspecified low pressure)
Flash Point 107.6 °C[3]
Density ~1.2 g/cm³[3]
Appearance Colorless to pale yellow liquid
IUPAC Name ethyl 3-(furan-2-yl)-3-oxopropanoate[1]

Synthesis via Claisen Condensation

The principal and most efficient route for synthesizing this compound is the mixed Claisen condensation.[4][5] This carbon-carbon bond-forming reaction occurs between an ester that can form an enolate (e.g., ethyl acetate) and one that cannot, or is less prone to self-condensation (e.g., ethyl 2-furoate).

Causality of Experimental Design: The choice of a strong base, such as sodium ethoxide (NaOEt), is critical. The base must be strong enough to deprotonate the α-carbon of ethyl acetate to generate the nucleophilic enolate. Using the conjugate base of the alcohol corresponding to the ester's alkoxy group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would complicate the product mixture. The reaction is driven to completion by the final, thermodynamically favorable deprotonation of the product, which has a significantly more acidic α-proton (pKa ≈ 11-13) than the starting ethyl acetate (pKa ≈ 25).[5][6] An acidic workup is required in the final step to neutralize the resonance-stabilized enolate and yield the neutral β-ketoester.[4][7]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Ethyl Acetate C1 1. Sodium Ethoxide (NaOEt) (Stoichiometric Base) R1->C1 Deprotonation Forms Enolate R2 Ethyl 2-furoate P1 This compound R2->P1 C1->P1 Nucleophilic Attack by Enolate on R2 C2 2. Acidic Workup (e.g., H3O+) C2->P1 Neutralization

Caption: Workflow for Claisen condensation synthesis.

Core Reactivity: A Tale of Two Moieties

The molecule's reactivity can be systematically understood by examining its two primary functional regions: the β-ketoester system and the furan ring.

Reactivity of the β-Ketoester System

This system is characterized by a dynamic equilibrium and multiple sites for nucleophilic and electrophilic attack.

Like most β-dicarbonyl compounds, this compound exists as a rapid equilibrium between its keto and enol tautomers.[8][9][10] The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and by conjugation of the C=C double bond with the ester carbonyl and the furan ring. This equilibrium is fundamental, as the enol form is the reactive species in many acid-catalyzed reactions, while the enolate (its conjugate base) is the key intermediate in base-catalyzed reactions.[11][12]

Caption: Keto-Enol tautomeric equilibrium.

The protons on the methylene carbon flanked by the two carbonyl groups are significantly acidic. Treatment with a suitable base (e.g., K₂CO₃, NaOEt) readily generates a resonance-stabilized enolate anion. This enolate is a soft carbon nucleophile and is central to many carbon-carbon and carbon-heteroatom bond-forming reactions.

  • α-Alkylation: The enolate reacts efficiently with primary alkyl halides, such as methyl iodide, to introduce an alkyl substituent at the α-position. This reaction is a cornerstone for elaborating the carbon skeleton. A 93% yield has been reported for the methylation using methyl iodide with potassium carbonate in acetone.

  • Heterocycle Synthesis (e.g., Pyrazoles): Condensation of the β-ketoester with hydrazine or its derivatives is a classic and high-yielding method for synthesizing pyrazole rings, a common scaffold in medicinal chemistry. The reaction proceeds via initial formation of a hydrazone at the keto-carbonyl, followed by intramolecular cyclization and dehydration.

  • Selective Ketone Reduction: The keto group can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (NaBH₄). This transformation is often a key step in multi-step syntheses. Furthermore, asymmetric transfer hydrogenation can be employed to produce chiral β-hydroxy esters with high enantiomeric excess, which are valuable intermediates for chiral drug synthesis.[13]

Reactivity of the Furan Ring

The furan ring is an electron-rich, five-membered aromatic heterocycle. It readily participates in reactions with electrophiles.

  • Electrophilic Aromatic Substitution: The ring is susceptible to electrophilic attack, primarily at the C5-position (α to the oxygen and remote from the deactivating side chain). Reactions like nitration, halogenation, and Friedel-Crafts acylation can be achieved under controlled conditions.

  • Hydroarylation: In the presence of a strong Brønsted superacid like trifluoromethanesulfonic acid (TfOH), the furan moiety can be protonated, activating the molecule for reaction with other arenes. This leads to hydroarylation products, forming 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial activity.[14]

  • 1,3-Dipolar Cycloaddition: The furan ring can also participate as a component in cycloaddition reactions. For instance, the reaction of 2-furfuryl nitrile oxide (derived from 2-furaldehyde oxime) with ethyl propiolate yields isoxazole derivatives, demonstrating the versatility of the furan scaffold in constructing other heterocyclic systems.[15]

Detailed Experimental Protocol: α-Methylation

This protocol describes a reliable, lab-scale procedure for the α-methylation of this compound.

Trustworthiness of the Protocol: This procedure relies on standard, well-established conditions for the alkylation of an active methylene compound. The use of potassium carbonate as a mild base and acetone as a polar aprotic solvent is a common and effective combination that minimizes side reactions like ester hydrolysis. The progress can be easily monitored by Thin Layer Chromatography (TLC).

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.82 g, 10 mmol).

  • Reagent Addition: Add anhydrous acetone (40 mL) as the solvent, followed by finely ground anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

  • Alkylation: Stir the suspension vigorously and add methyl iodide (1.56 g, 0.69 mL, 11 mmol, 1.1 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 3-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: After cooling to room temperature, filter the inorganic salts through a pad of celite and wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess methyl iodide.

  • Purification: The resulting crude oil, ethyl 2-methyl-3-(2-furyl)-3-oxopropanoate, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

G start Start: Combine Reactants (Ketoester, K2CO3, Acetone) add_MeI Add Methyl Iodide (CH3I) start->add_MeI reflux Reflux for 3-4 hours (Monitor by TLC) add_MeI->reflux cool Cool to Room Temperature reflux->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate via Rotary Evaporation filter->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify end End: Pure Methylated Product purify->end

Caption: Experimental workflow for α-methylation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant synthetic utility, owing to its dense functional group landscape. The acidic α-protons allow for facile enolate formation, opening avenues for alkylation, acylation, and condensation reactions. The ketone and ester carbonyls serve as handles for reduction and for the construction of important heterocyclic scaffolds like pyrazoles. Concurrently, the furan ring provides a platform for electrophilic substitution and cycloaddition chemistry. This guide has illuminated the key principles governing its reactivity, providing both the mechanistic rationale and practical protocols required for its effective application in research and development. The continued exploration of this versatile building block will undoubtedly lead to novel and efficient syntheses of complex molecules for the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Ethyl 3-(2-furyl)-3-oxopropanoate, also known as ethyl (2-furoyl)acetate, is a versatile β-keto ester that serves as a crucial intermediate in organic synthesis. Its unique molecular architecture, featuring a furan ring, a β-keto group, and an ester moiety, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and agrochemicals. The reactivity of β-keto esters is centered around the acidic α-hydrogen and the two carbonyl groups, allowing them to participate in diverse transformations such as alkylation, acylation, and decarboxylation.[1][2]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a base-catalyzed acylation reaction, a variant of the Claisen condensation.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide comprehensive data for product validation and safety protocols. This guide is intended for researchers and professionals in organic chemistry and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via the acylation of the enolate of 2-acetylfuran with diethyl carbonate. This reaction is effectively a crossed Claisen condensation, driven to completion by an irreversible deprotonation step using a strong, non-nucleophilic base like sodium hydride (NaH).

Overall Reaction:

Mechanistic Rationale:

The reaction mechanism is initiated by the deprotonation of 2-acetylfuran at the α-carbon by sodium hydride, forming a sodium enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of diethyl carbonate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to yield the target β-keto ester. The use of a stoichiometric amount of a strong base like NaH is critical; it deprotonates the newly formed β-keto ester, which has a highly acidic methylene proton between the two carbonyls. This final deprotonation step is thermodynamically favorable and shifts the reaction equilibrium towards the product, ensuring a high yield.[5][6]

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node base_node base_node sub1 2-Acetylfuran enolate Sodium Enolate (Nucleophile) sub1->enolate Deprotonation (-H₂) base Sodium Hydride (NaH) tetra Tetrahedral Intermediate enolate->tetra Nucleophilic Attack sub2 Diethyl Carbonate (Electrophile) product_enol Product Enolate (Stabilized) tetra->product_enol Elimination elim Sodium Ethoxide (Byproduct) tetra->elim product This compound product_enol->product Protonation workup Acidic Workup (e.g., H₃O⁺)

Caption: Reaction mechanism for the synthesis of the target β-keto ester.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.Wt. ( g/mol )QuantityPurity
2-Acetylfuran1192-62-7C₆H₆O₂110.1110.0 g≥98%
Diethyl Carbonate105-58-8C₅H₁₀O₃118.1310.7 g≥99%
Sodium Hydride (60% disp. in mineral oil)7646-79-9NaH24.004.4 g60%
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.1160 mL≥99.9%
Ethanol64-17-5C₂H₅OH46.0720 mL≥99.5%
Diethyl Ether60-29-7C₄H₁₀O74.12As neededLab Grade
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37As neededLab Grade
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Experimental Protocol

This protocol is adapted from established procedures for synthesizing furoylacetate derivatives.[3]

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a dropping funnel.

  • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

Step 2: Reagent Addition

  • Under a positive pressure of inert gas, carefully add the sodium hydride (4.4 g of 60% dispersion) to the flask.

  • Add anhydrous THF (60 mL) followed by diethyl carbonate (10.7 g).

  • Begin stirring the suspension.

  • Place the 2-acetylfuran (10.0 g) into the dropping funnel.

  • Gradually add the 2-acetylfuran to the stirred suspension over 30-45 minutes. The addition is exothermic; use a water bath to maintain the internal temperature between 40°C and 50°C. Vigorous hydrogen gas evolution will be observed.

Step 3: Reaction Progression

  • After the addition is complete, remove the water bath and attach a heating mantle.

  • Heat the mixture to reflux (approx. 66°C for THF) and maintain for 3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-acetylfuran spot.

Step 4: Work-up and Extraction

  • After 3 hours, remove the heating mantle and allow the mixture to cool to room temperature.

  • CAUTION: Quench the reaction by slowly and carefully adding ethanol (20 mL) to destroy any unreacted sodium hydride. Further gas evolution will occur.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash them with water (2 x 50 mL) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Step 5: Purification

  • The resulting crude oil is purified by vacuum distillation.

  • Collect the fraction boiling at approximately 90°C under a vacuum of 3 mmHg.[3]

  • The final product should be a pale yellow oil.[3] The expected yield is approximately 10 grams.[3]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[7]
Molecular Weight 182.17 g/mol [7]
Appearance Colorless to pale yellow liquid/oil
Boiling Point ~90 °C @ 3 mmHg[3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz): The spectrum is complicated by keto-enol tautomerism. The major keto form is expected to show signals around: δ 1.29 (t, 3H, -CH₃), 4.23 (q, 2H, -OCH₂-), 4.05 (s, 2H, -COCH₂CO-), and signals for the furan protons between 6.50-7.60 ppm.

  • ¹³C NMR (CDCl₃): Expected chemical shifts are approximately: δ 14.1 (-CH₃), 45.9 (-COCH₂CO-), 61.8 (-OCH₂-), 112.9, 118.0, 147.1, 148.5 (furan carbons), 167.0 (ester C=O), 181.8 (keto C=O).[8]

Safety Precautions and Hazard Management

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Extremely flammable solid that reacts violently with water to produce flammable hydrogen gas.[9][10] It is also corrosive and can cause severe skin and eye burns. Handle exclusively under an inert atmosphere and away from any sources of water or protic solvents.[9] Use non-sparking tools for transfers.[10]

  • Diethyl Carbonate: Flammable liquid and vapor.[11][12] Keep away from heat, sparks, and open flames.[11]

  • Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon exposure to air and light. Use stabilized THF and do not distill to dryness.

  • Work-up: The quenching step with ethanol is highly exothermic and produces hydrogen gas. Perform this step slowly and with caution behind a safety shield.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing the experiment.[9][10][11][12][13]

References

Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Keto Esters in Medicinal Chemistry

Ethyl 3-(2-furyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The furan moiety is a key structural motif in numerous pharmaceuticals, and the β-keto ester functionality provides a versatile handle for a wide range of chemical transformations. This allows for the construction of complex molecular architectures and the synthesis of novel heterocyclic compounds with potential therapeutic applications. The synthesis of this compound is a critical first step for researchers aiming to explore new chemical space in the development of innovative drug candidates. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Claisen condensation.

Reaction Principle: The Crossed Claisen Condensation

The synthesis of this compound is achieved through a crossed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of two different esters in the presence of a strong base.[1] In this specific application, an enolizable ester, ethyl 2-furoate, is reacted with a non-enolizable ester, diethyl oxalate. Diethyl oxalate is an excellent electrophilic partner in this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.[2] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol, followed by an acidic workup to yield the final product.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-AcetylfuranReagent Grade, ≥98%Major Chemical Supplier1192-62-7Starting material for ethyl 2-furoate synthesis.
Diethyl oxalateAnhydrous, ≥99%Major Chemical Supplier95-92-1Ensure anhydrous conditions.
Sodium ethoxide21% w/w in ethanolMajor Chemical Supplier141-52-6Handle with care under inert atmosphere.
EthanolAnhydrous, 200 proofMajor Chemical Supplier64-17-5
Diethyl etherAnhydrousMajor Chemical Supplier60-29-7
Hydrochloric acid1 M aqueous solutionMajor Chemical Supplier7647-01-0For acidic workup.
Sodium sulfateAnhydrous, granularMajor Chemical Supplier7757-82-6For drying organic layers.
TolueneAnhydrousMajor Chemical Supplier108-88-3For synthesis of ethyl 2-furoate.
Pyridinium chlorochromate (PCC)Reagent GradeMajor Chemical Supplier26299-14-9For oxidation of 2-furanmethanol.
2-FuranmethanolReagent Grade, ≥98%Major Chemical Supplier98-00-0Intermediate for one of the synthetic routes.
Synthesis of the Starting Material: Ethyl 2-furoate

There are multiple pathways to synthesize the required starting material, ethyl 2-furoate. One common method involves the oxidation of 2-acetylfuran to 2-furoic acid, followed by Fischer esterification. An alternative is the oxidation of 2-furanmethanol to 2-furaldehyde, followed by further oxidation and esterification. For the purpose of this protocol, we will outline a direct esterification from commercially available 2-furoic acid.

Step 1: Fischer Esterification of 2-Furoic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid (1.0 eq), anhydrous ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-furoate, which can be purified by vacuum distillation.

Synthesis of this compound

Step 2: Crossed Claisen Condensation

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer, add a solution of sodium ethoxide in ethanol (1.2 eq).

  • Cool the flask in an ice bath and add a solution of diethyl oxalate (1.2 eq) in anhydrous toluene dropwise over 30 minutes.

  • To this mixture, add a solution of ethyl 2-furoate (1.0 eq) in anhydrous toluene dropwise from the addition funnel over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • The reaction is then quenched by pouring it into a beaker of ice-cold 1 M hydrochloric acid, with vigorous stirring, until the pH is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point: 84 °C at reduced pressure).

Data Presentation

ParameterValue
Starting Materials
Ethyl 2-furoate (MW: 140.14 g/mol )1.0 eq
Diethyl oxalate (MW: 146.14 g/mol )1.2 eq
Sodium ethoxide (MW: 68.05 g/mol )1.2 eq
Reaction Conditions
SolventAnhydrous Toluene
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product
This compound (MW: 182.17 g/mol )[4]
AppearancePale yellow oil
Expected Yield70-80%
Boiling Point84 °C (at reduced pressure)

Experimental Workflow and Mechanism

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Materials Preparation cluster_reaction Claisen Condensation cluster_workup Workup and Purification ethyl_furoate Ethyl 2-furoate addition Dropwise Addition of Ethyl 2-furoate ethyl_furoate->addition reaction_mixture Reaction Mixture (Sodium Ethoxide, Diethyl Oxalate) reaction_mixture->addition stirring Stirring at RT (12-16h) addition->stirring quench Acidic Quench (1 M HCl) stirring->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over Na2SO4 extraction->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

The mechanism of the Claisen condensation is a well-established process:

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation (Workup) enolate_formation Ethyl 2-furoate + EtO⁻  ⇌  Enolate + EtOH nucleophilic_attack Enolate + Diethyl Oxalate  →  Tetrahedral Intermediate enolate_formation->nucleophilic_attack elimination Tetrahedral Intermediate  →  β-Keto Ester + EtO⁻ nucleophilic_attack->elimination deprotonation β-Keto Ester + EtO⁻  →  Enolate of Product + EtOH elimination->deprotonation protonation Enolate of Product + H₃O⁺  →  this compound deprotonation->protonation

Caption: Mechanism of the crossed Claisen condensation for the synthesis.

Causality and Experimental Choices

  • Choice of Base: Sodium ethoxide is used as the base. It is crucial to use an alkoxide base corresponding to the ester's alcohol portion to prevent transesterification, which would lead to a mixture of products.[3]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any presence of water would lead to the hydrolysis of the esters and the base, significantly reducing the yield.

  • Order of Addition: The enolizable ester (ethyl 2-furoate) is added slowly to the mixture of the non-enolizable ester (diethyl oxalate) and the base. This minimizes the self-condensation of ethyl 2-furoate.

  • Acidic Workup: The final product exists as its enolate salt in the basic reaction mixture. An acidic workup is necessary to protonate the enolate and isolate the neutral β-keto ester.[3]

Self-Validating System and Characterization

To ensure the successful synthesis and purity of the final product, a series of analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the effectiveness of the purification steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The proton NMR spectrum should show characteristic peaks for the ethyl group, the methylene protons adjacent to the carbonyl groups, and the protons of the furan ring.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, specifically the ester and ketone carbonyl stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

The expected analytical data should be compared with literature values to validate the synthesis.

Conclusion

This detailed protocol provides a robust and reliable method for the synthesis of this compound. By understanding the underlying principles of the Claisen condensation and adhering to the outlined experimental procedures, researchers in drug discovery and development can efficiently produce this key intermediate for their synthetic campaigns. The versatility of the furan ring and the β-keto ester functionality makes this compound a valuable building block for the creation of novel and potentially therapeutic molecules.

References

Application Notes and Protocols for Ethyl 3-(2-furyl)-3-oxopropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: Unveiling a Versatile Heterocyclic Building Block

Ethyl 3-(2-furyl)-3-oxopropanoate, also known as ethyl (2-furoyl)acetate, is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] Its structure, featuring a furan ring, a β-keto group, and an ester moiety, provides multiple reactive sites. This unique combination makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly a wide array of heterocyclic systems that form the core of many pharmaceutical agents.

The molecule's core utility stems from the reactivity of the C-2 methylene group, which is activated by two flanking carbonyl groups. This "active methylene" characteristic allows for easy deprotonation to form a stabilized enolate, a potent nucleophile for various carbon-carbon bond-forming reactions. Furthermore, the ketone and ester functionalities serve as electrophilic handles for cyclization and condensation reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key applications and providing detailed, field-proven protocols.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is paramount for safe and effective experimental design.

PropertyValueSource
CAS Number 615-09-8[1][2]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 84 °C (at unspecified low pressure)
Density ~1.165 g/cm³[3]
Flash Point 107.6 °C[3]

Safety & Handling: this compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] It causes serious eye irritation.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, protected from light.

Core Reactivity and Synthetic Pathways

The synthetic versatility of this compound is rooted in its ability to participate in several fundamental organic reactions. The following diagram illustrates its role as a central hub for generating diverse molecular scaffolds.

G start This compound nuc Active Methylene (Nucleophilic Enolate) start->nuc Base-mediated deprotonation elec Ketone & Ester (Electrophilic Centers) start->elec Nucleophilic attack prod4 α,β-Unsaturated Esters nuc->prod4 Knoevenagel Condensation prod5 1,5-Dicarbonyl Adducts nuc->prod5 Michael Addition prod1 Pyrazolones elec->prod1 Condensation with Hydrazines prod2 Pyridazinones elec->prod2 Condensation with Hydrazines prod3 Coumarins elec->prod3 Condensation with Phenols

Caption: Synthetic utility map of this compound.

Application in Heterocyclic Synthesis

The most powerful application of this reagent is in the construction of nitrogen- and oxygen-containing heterocycles.

Synthesis of Substituted Pyrazolones

Pyrazolones are a privileged scaffold in medicinal chemistry, known for their anti-inflammatory, analgesic, and anticancer activities.[4][5][6][7] The synthesis involves a classical cyclocondensation reaction between the β-ketoester and a hydrazine derivative.

Causality of Protocol Choices:

  • Reactants: The β-dicarbonyl system of this compound reacts with the two nucleophilic nitrogen atoms of hydrazine.

  • Solvent: Ethanol or methanol is a common choice as it effectively dissolves both reactants and the polar intermediates, and its boiling point is suitable for reflux conditions without requiring specialized equipment.

  • Catalyst: The reaction can proceed thermally, but a catalytic amount of a weak acid like acetic acid can accelerate the initial imine formation.

  • Mechanism: The reaction proceeds via initial condensation of one hydrazine nitrogen with the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol.

Detailed Protocol: Synthesis of 4-(2-furyl)-1H-pyrazol-5(4H)-one

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.82 g, 10 mmol).

  • Reagent Addition: Dissolve the starting material in 30 mL of absolute ethanol. To this solution, add hydrazine hydrate (0.5 mL, ~10 mmol). For substituted pyrazolones, use the corresponding substituted hydrazine (e.g., phenylhydrazine).

  • Reaction: Add 2-3 drops of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure until a solid appears.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the final pyrazolone product.

Synthesis of 3(2H)-Pyridazinones

Pyridazinones are another class of heterocycles with a broad range of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[8][9][10][11] Their synthesis from β-ketoesters is a cornerstone reaction.

Causality of Protocol Choices:

  • Mechanism: Similar to pyrazolone synthesis, this is a cyclocondensation reaction with hydrazine. The regioselectivity leading to the six-membered pyridazinone ring is driven by the specific structure of the β-ketoester.

  • Solvent: Glacial acetic acid often serves as both the solvent and the acid catalyst, promoting the necessary condensation and dehydration steps. Ethanol can also be used.

  • Temperature: Reflux temperatures are required to provide the activation energy for the cyclization and subsequent dehydration/aromatization steps.

Detailed Protocol: Synthesis of 6-(2-furyl)-4,5-dihydro-3(2H)-pyridazinone

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend this compound (1.82 g, 10 mmol) in 25 mL of glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the stirred suspension. An initial exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux for 5-8 hours. The reaction should become homogeneous as it progresses. Monitor by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, and wash thoroughly with water until the filtrate is neutral to litmus paper.

  • Purification: Dry the crude solid. Recrystallization from ethanol or isopropanol will afford the purified dihydropyridazinone product. Further oxidation can yield the aromatic pyridazinone.[8]

Application in Acyclic C-C Bond Formation

The activated methylene group is a powerful tool for building carbon chains and introducing new functionalities.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[12] It is a reliable method for forming carbon-carbon double bonds. Using this compound, this reaction yields highly functionalized α,β-unsaturated products.

Causality of Protocol Choices:

  • Catalyst: A weak base, such as piperidine or triethylamine, is crucial.[13] It must be basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde partner.[12] A small amount of acetic acid is often added as a co-catalyst.

  • Solvent: A non-polar solvent like benzene or toluene is typically used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.[14]

  • Mechanism: The base generates the enolate of the β-ketoester, which then attacks the aldehyde carbonyl. The resulting aldol-type adduct readily eliminates water to form the conjugated product.

G cluster_0 Knoevenagel Condensation Workflow A 1. Mix Aldehyde & This compound B 2. Add Base Catalyst (e.g., Piperidine) A->B C 3. Heat to Reflux with Water Removal (Dean-Stark) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Workup & Purification (Extraction, Chromatography) D->E F Final Product: α,β-Unsaturated Ketoester E->F

Caption: Workflow for a typical Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation with Benzaldehyde

  • Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with this compound (1.82 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and 40 mL of toluene.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) and glacial acetic acid (0.06 mL, ~1 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Michael Addition

In the Michael (or conjugate) addition, the enolate derived from this compound acts as a Michael donor, attacking an α,β-unsaturated carbonyl compound (Michael acceptor) to form a 1,5-dicarbonyl compound.[15][16]

Detailed Protocol: Michael Addition to Methyl Vinyl Ketone

  • Setup: In a flame-dried 100 mL flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.23 g, 10 mmol) to 30 mL of absolute ethanol.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add this compound (1.82 g, 10 mmol) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete enolate formation.

  • Addition: Add methyl vinyl ketone (0.70 g, 10 mmol) dropwise, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the 1,5-dicarbonyl adduct.

References

Application Notes and Protocols: The Versatile Reactivity of Ethyl 3-(2-furyl)-3-oxopropanoate with Amines in Heterocyclic Synthesis and Enamine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Ethyl 3-(2-furyl)-3-oxopropanoate is a bifunctional chemical scaffold of significant interest in synthetic and medicinal chemistry. Its structure incorporates a reactive β-ketoester system and a furan ring, making it an exceptionally versatile precursor for a wide array of more complex molecules. The presence of two distinct electrophilic carbonyl centers (a ketone and an ester) and an acidic α-proton allows for controlled reactions with various nucleophiles, particularly amines.

This guide provides an in-depth exploration of the reactions between this compound and different classes of amines. We will delve into the mechanistic underpinnings of these transformations, which range from simple condensation reactions to the elegant construction of five- and six-membered heterocyclic rings. These heterocyclic motifs, such as pyrazoles, isoxazoles, and pyridines, form the core of numerous pharmaceuticals, agrochemicals, and materials. The protocols and insights presented herein are designed to empower researchers to harness the full synthetic potential of this valuable starting material.

Core Reactivity: Enamine and Enaminone Formation

The most fundamental reaction of the β-ketoester moiety is its condensation with primary and secondary amines. The ketone carbonyl is significantly more electrophilic than the ester carbonyl, leading to regioselective attack by the amine. This reaction is the gateway to a class of compounds known as β-enaminones or β-enamino esters, which are themselves versatile synthetic intermediates.

Causality of Experimental Choices: The reaction is typically catalyzed by a mild acid.[1] The acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the weakly basic amine.[2] To drive the reaction to completion, the removal of water, a byproduct of the condensation, is crucial. This is often achieved through azeotropic distillation using a Dean-Stark apparatus or by including a dehydrating agent.[3]

Protocol 1: Synthesis of Ethyl 3-amino-3-(2-furyl)acrylate

This protocol details the reaction with a secondary amine, morpholine, to yield a stable enaminone.

Materials:

  • This compound

  • Morpholine

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound (10 mmol, 1.82 g).

  • Add toluene (40 mL) to dissolve the starting material.

  • Add morpholine (12 mmol, 1.05 g) and a catalytic amount of p-TsOH (0.2 mmol, 38 mg).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired enaminone.

Mechanistic Pathway for Enamine Formation

The mechanism proceeds through an acid-catalyzed nucleophilic addition followed by dehydration.

enamine_formation cluster_activation Activation cluster_addition Nucleophilic Addition cluster_dehydration Dehydration & Deprotonation KETO Ketoester PROTONATED_KETO Protonated Ketoester KETO->PROTONATED_KETO + H⁺ AMINE R₂NH H_PLUS H⁺ HEMIAMINAL Hemiaminal PROTONATED_KETO->HEMIAMINAL + R₂NH - H⁺ PROTONATED_OH Protonated Hemiaminal HEMIAMINAL->PROTONATED_OH + H⁺ IMINIUM Iminium Ion PROTONATED_OH->IMINIUM - H₂O ENAMINE Enamine IMINIUM->ENAMINE - H⁺ knorr_pyrazole cluster_condensation Condensation cluster_cyclization Intramolecular Cyclization cluster_dehydration Dehydration KETOESTER β-Ketoester HYDRAZONE Hydrazone Intermediate KETOESTER->HYDRAZONE - H₂O HYDRAZINE R-NHNH₂ CYCLIZED Cyclized Intermediate HYDRAZONE->CYCLIZED Attack on Ester PYRAZOLE Pyrazolone Product CYCLIZED->PYRAZOLE - EtOH hantzsch_workflow REACTANTS Combine: - β-Ketoester 1 (Furyl) - β-Ketoester 2 (e.g., Ethyl Acetoacetate) - Aldehyde - Ammonium Acetate - Ethanol REFLUX Heat to Reflux (4-6 hours) REACTANTS->REFLUX MONITOR Monitor by TLC REFLUX->MONITOR COOL Cool in Ice Bath MONITOR->COOL Reaction Complete FILTER Filter and Wash (Cold Ethanol) COOL->FILTER PRODUCT Isolate 1,4-Dihydropyridine Product FILTER->PRODUCT OXIDIZE Optional: Oxidize to Pyridine PRODUCT->OXIDIZE FINAL_PRODUCT Aromatic Pyridine OXIDIZE->FINAL_PRODUCT

References

Application Notes and Protocols for the Cyclization Reactions of Ethyl 3-(2-Furyl)-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Furan-Based Building Block

Ethyl 3-(2-furyl)-3-oxopropanoate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a diverse array of cyclic and heterocyclic compounds.[1] Its structure, incorporating a furan ring, a β-ketoester moiety, and an active methylene group, provides multiple reaction sites for intramolecular cyclization and cycloaddition reactions. This guide offers an in-depth exploration of three key cyclization pathways of this compound, providing detailed experimental protocols and mechanistic insights for the synthesis of substituted cyclopentenones, pyridazinones, and functionalized phenols. The strategic application of these reactions enables access to molecular scaffolds of significant interest in medicinal chemistry and materials science.

Cyclization Pathway I: Piancatelli Rearrangement for the Synthesis of Substituted Cyclopentenones

The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives.[2][3] For this compound, this pathway requires an initial reduction of the ketone to the corresponding secondary alcohol, ethyl 3-(2-furyl)-3-hydroxypropanoate. This intermediate then undergoes the characteristic 4π-electrocyclization under acidic conditions.

Mechanistic Rationale

The accepted mechanism of the Piancatelli rearrangement involves the protonation of the hydroxyl group of the 2-furylcarbinol, followed by the loss of water to form a stabilized carbocation. Nucleophilic attack by water opens the furan ring to generate a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form the cyclopentenone ring, typically yielding the trans isomer with high stereoselectivity.[2][3]

Experimental Protocols

Step 1: Reduction of this compound

This protocol outlines the asymmetric transfer hydrogenation for the synthesis of (R)-ethyl 3-(2-furyl)-3-hydroxypropanoate, a key intermediate for the Piancatelli rearrangement.[4]

Parameter Value
Reaction Asymmetric Transfer Hydrogenation
Starting Material This compound
Key Reagents [Cp*RhCl2]2, Chiral Ligand (e.g., a chiral double-chain surfactant-type catalyst), Sodium Formate (HCOONa)
Solvent Water
Temperature 30 °C
Reaction Time Varies (monitor by TLC/HPLC)
Product (R)-Ethyl 3-(2-furyl)-3-hydroxypropanoate

Protocol:

  • In a round-bottom flask, dissolve the rhodium catalyst precursor ([Cp*RhCl2]2) and the chiral ligand in deionized water.

  • Stir the solution at 40 °C for 2 hours to form the active catalyst, then cool to room temperature.

  • Add sodium formate (HCOONa) as the hydrogen source, followed by this compound.

  • Stir the reaction mixture at 30 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (R)-ethyl 3-(2-furyl)-3-hydroxypropanoate.[4]

Step 2: Acid-Catalyzed Piancatelli Rearrangement

This protocol describes the cyclization of the prepared ethyl 3-(2-furyl)-3-hydroxypropanoate to the corresponding 4-hydroxycyclopentenone derivative.[2][3]

Parameter Value
Reaction Piancatelli Rearrangement
Starting Material Ethyl 3-(2-furyl)-3-hydroxypropanoate
Catalyst Brønsted acid (e.g., p-toluenesulfonic acid) or Lewis acid (e.g., ZnCl2)
Solvent Acetone/Water mixture
Temperature Reflux
Reaction Time Varies (monitor by TLC)
Product Ethyl 2-(4-hydroxy-5-oxocyclopent-1-en-1-yl)acetate

Protocol:

  • Dissolve ethyl 3-(2-furyl)-3-hydroxypropanoate in a mixture of acetone and water.

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Piancatelli_Rearrangement start This compound reduction Reduction (e.g., Asymmetric Transfer Hydrogenation) start->reduction intermediate Ethyl 3-(2-furyl)-3-hydroxypropanoate reduction->intermediate rearrangement Acid-Catalyzed Piancatelli Rearrangement intermediate->rearrangement product Ethyl 2-(4-hydroxy-5-oxocyclopent-1-en-1-yl)acetate rearrangement->product

Caption: Workflow for the synthesis of a substituted cyclopentenone via a two-step reduction and Piancatelli rearrangement sequence.

Cyclization Pathway II: Synthesis of Pyridazinones via Reaction with Hydrazine

The β-ketoester functionality in this compound makes it a suitable precursor for the synthesis of pyridazinone heterocycles through condensation with hydrazine. This reaction provides a direct route to 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one, a valuable scaffold in medicinal chemistry.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of hydrazine on the ester carbonyl group, followed by an intramolecular cyclization via condensation with the ketone carbonyl. The furan ring in this case acts as a substituent at the 6-position of the resulting pyridazinone ring.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of pyridazinones from β-ketoesters.

Parameter Value
Reaction Cyclocondensation
Starting Material This compound
Reagent Hydrazine hydrate
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Product 6-(Furan-2-yl)-4,5-dihydropyridazin-3(2H)-one

Protocol:

  • Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one.

Pyridazinone_Synthesis start This compound reaction Cyclocondensation in Ethanol (Reflux) start->reaction reagent Hydrazine Hydrate reagent->reaction product 6-(Furan-2-yl)-4,5-dihydropyridazin-3(2H)-one reaction->product

Caption: Synthesis of a pyridazinone derivative through cyclocondensation with hydrazine.

Cyclization Pathway III: Diels-Alder Reaction and Aromatization to Substituted Phenols

The furan ring in this compound can act as a diene in a [4+2] cycloaddition (Diels-Alder) reaction with a suitable dienophile. The resulting oxa-bridged cycloadduct can then be aromatized under acidic conditions to yield a substituted phenol. This two-step sequence provides a powerful method for the construction of functionalized aromatic rings.

Mechanistic Rationale

The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring. The furan acts as the 4π-electron component, and an electron-deficient alkene or alkyne serves as the 2π-electron component (dienophile). The initial cycloadduct is a 7-oxabicyclo[2.2.1]heptene derivative. Subsequent treatment with acid promotes the cleavage of the oxygen bridge and dehydration, leading to the formation of a stable aromatic ring.

Experimental Protocols

Step 1: Diels-Alder Cycloaddition with Maleic Anhydride

This protocol describes the cycloaddition of this compound with maleic anhydride.

Parameter Value
Reaction Diels-Alder Cycloaddition
Starting Material This compound
Dienophile Maleic Anhydride
Solvent Tetrahydrofuran (THF) or Xylene
Temperature Room Temperature to Reflux
Reaction Time 24-48 hours
Product Diels-Alder Adduct

Protocol:

  • In a round-bottom flask, dissolve this compound and maleic anhydride in a suitable solvent like THF.[5][6]

  • Stir the reaction mixture at room temperature or gently heat to reflux, depending on the reactivity. The electron-withdrawing group on the furan may necessitate heating.

  • Monitor the reaction by TLC. The reaction may require an extended period for completion.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the crude adduct by recrystallization or column chromatography.

Step 2: Aromatization of the Diels-Alder Adduct

This protocol outlines the acid-catalyzed aromatization of the cycloadduct to the corresponding substituted phenol.

Parameter Value
Reaction Aromatization
Starting Material Diels-Alder Adduct
Catalyst Strong acid (e.g., H2SO4 or HCl)
Solvent Acetic Acid or other suitable solvent
Temperature Varies (often elevated)
Reaction Time Varies (monitor by TLC)
Product Substituted Phenol

Protocol:

  • Dissolve the Diels-Alder adduct in a solvent such as acetic acid.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture and monitor its progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it into ice water.

  • Extract the phenolic product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Diels_Alder_Aromatization start This compound da_reaction Diels-Alder Cycloaddition start->da_reaction dienophile Dienophile (e.g., Maleic Anhydride) dienophile->da_reaction adduct 7-Oxabicyclo[2.2.1]heptene Adduct da_reaction->adduct aromatization Acid-Catalyzed Aromatization adduct->aromatization product Substituted Phenol aromatization->product

Caption: Two-step synthesis of a substituted phenol via Diels-Alder reaction and subsequent aromatization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse and medicinally relevant cyclic and heterocyclic scaffolds. The protocols detailed in these application notes for the Piancatelli rearrangement, pyridazinone formation, and Diels-Alder/aromatization sequence provide robust and reproducible methods for accessing substituted cyclopentenones, pyridazinones, and functionalized phenols. The choice of reaction conditions and pathways allows for a high degree of control over the final molecular architecture, making this furan-based building block an essential tool for researchers and professionals in organic synthesis and drug development.

References

Application Note & Protocols: Ethyl 3-(2-furyl)-3-oxopropanoate as a Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 3-(2-furyl)-3-oxopropanoate is a highly versatile and valuable building block in synthetic organic chemistry. As a 1,3-dicarbonyl compound, it possesses two distinct electrophilic centers—a ketone and an ester—flanking a reactive methylene group. This unique structural arrangement enables it to serve as a key precursor for a diverse array of heterocyclic systems through cyclocondensation reactions with various binucleophiles. This guide provides detailed protocols and mechanistic insights for the synthesis of medicinally relevant pyrazoles, isoxazoles, pyrimidines, and pyridines, demonstrating the strategic utility of this furan-containing scaffold for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of a Furan-Containing β-Ketoester

Heterocyclic compounds form the bedrock of modern pharmacology. This compound emerges as a privileged starting material due to the convergence of two key features: the reactive 1,3-dicarbonyl motif and the presence of a furan ring. The furan moiety itself is a "chameleon" heterocycle, capable of acting as a diene in cycloadditions or undergoing various transformations, while also serving as a bioisostere for phenyl rings in drug design.

The reactivity of this compound is dictated by the differential electrophilicity of its two carbonyl carbons. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This inherent asymmetry is crucial for directing the regiochemical outcome of many cyclization reactions. This document outlines field-proven methodologies for leveraging this reactivity to construct core heterocyclic scaffolds.

Synthesis of 5-(2-Furyl)pyrazoles via Knorr Condensation

The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[1][2] This cyclocondensation reaction provides a direct and efficient route to highly substituted pyrazole rings.[3][4]

Causality and Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the β-ketoester. Given the higher electrophilicity of the ketone, this is the preferred site of initial attack. The resulting intermediate undergoes cyclization via attack of the second hydrazine nitrogen on the ester carbonyl, followed by dehydration to yield the aromatic pyrazole ring. When using substituted hydrazines, the less sterically hindered and more nucleophilic terminal nitrogen typically initiates the attack, leading to a predictable regiochemical outcome.

Experimental Protocol: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

This protocol details the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Ice-water bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).

  • To this solution, add glacial acetic acid (5 mL) to catalyze the reaction.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice-water bath for 30 minutes to facilitate precipitation.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (2 x 20 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate as a crystalline solid.

Data Summary: Pyrazole Synthesis
Reagent (1.1 eq)SolventConditionsProductTypical Yield
Hydrazine HydrateAcetic Acid/EthanolReflux, 4hEthyl 5-(2-furyl)-1H-pyrazole-3-carboxylate85-95%
PhenylhydrazineEthanolReflux, 6hEthyl 5-(2-furyl)-1-phenyl-1H-pyrazole-3-carboxylate80-90%
MethylhydrazineEthanolReflux, 5hMixture of regioisomers70-85%

Reaction Mechanism: Pyrazole Formation

G start_mat This compound intermediate1 Hydrazone Intermediate start_mat->intermediate1 + Hydrazine (Nucleophilic Attack) hydrazine Hydrazine (H2N-NH2) hydrazine->intermediate1 intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate intermediate2->product - H2O (Dehydration/ Aromatization)

Caption: Mechanism of Knorr pyrazole synthesis.

Synthesis of 5-(2-Furyl)isoxazoles

The synthesis of isoxazoles from 1,3-dicarbonyl compounds is achieved through a cyclocondensation reaction with hydroxylamine.[5][6] This method provides a reliable pathway to the isoxazole core, a heterocycle found in several approved drugs.

Causality and Mechanistic Insight: The reaction is initiated by the condensation of the more reactive keto group with hydroxylamine to form an oxime intermediate. The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the ester carbonyl. Subsequent cyclization and dehydration furnish the aromatic 5-(2-furyl)isoxazole ring.[5] The regiochemistry is generally well-defined due to the predictable initial formation of the ketoxime.

Experimental Protocol: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol/Water (4:1)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Add a 4:1 mixture of ethanol and water (50 mL) and attach a reflux condenser.

  • Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 100 mL of cold water and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Data Summary: Isoxazole Synthesis
Reagent (1.2 eq)Base (1.5 eq)ConditionsProductTypical Yield
NH2OH·HClSodium AcetateReflux, 6hEthyl 5-(2-furyl)isoxazole-3-carboxylate75-85%
NH2OH·HClPyridineReflux, 5hEthyl 5-(2-furyl)isoxazole-3-carboxylate70-80%

Reaction Mechanism: Isoxazole Formation

G cluster_reactants Reactants cluster_process Reaction Pathway Ketoester This compound Oxime Oxime Formation (at Ketone) Ketoester->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Cyclization Intramolecular Attack (on Ester) Oxime->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Ethyl 5-(2-furyl)isoxazole-3-carboxylate Dehydration->Product

Caption: Workflow for isoxazole synthesis.

Synthesis of Furan-Substituted Pyrimidines

Pyrimidines are ubiquitous in nature (e.g., in DNA and RNA) and are a privileged scaffold in medicinal chemistry.[7][8] A common and powerful method for their synthesis involves the condensation of a 1,3-dicarbonyl compound with an N-C-N binucleophile, such as urea, thiourea, or guanidine.[7][9]

Causality and Mechanistic Insight: This reaction assembles the pyrimidine ring by combining the C-C-C fragment of the ketoester with the N-C-N fragment of the binucleophile. The reaction typically proceeds under basic or acidic conditions. The mechanism involves a series of condensation and addition-elimination steps, culminating in a cyclization and dehydration to form the stable, aromatic pyrimidine ring. The choice of binucleophile determines the substituent at the 2-position of the pyrimidine (e.g., guanidine yields a 2-amino group, urea a 2-hydroxy group, and thiourea a 2-mercapto group).

Experimental Protocol: Synthesis of 2-Amino-4-(2-furyl)-6-hydroxypyrimidine

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in absolute ethanol (50 mL) under an inert atmosphere (N2 or Argon) in a three-necked flask.

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 eq) and stir for 20 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with concentrated hydrochloric acid until the pH is ~7. A precipitate will form.

  • Cool the mixture in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4-(2-furyl)-6-hydroxypyrimidine. Further purification can be achieved by recrystallization from aqueous ethanol.

Data Summary: Pyrimidine Synthesis
BinucleophileBaseConditionsProduct (at C2)Typical Yield
GuanidineSodium EthoxideReflux, 8h-NH270-85%
UreaSodium EthoxideReflux, 12h-OH60-75%
ThioureaSodium EthoxideReflux, 8h-SH65-80%

Reaction Mechanism: Pyrimidine Formation

G Ketoester This compound Intermediate1 Initial Condensation Product Ketoester->Intermediate1 + Guanidine (Base Cat.) Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(2-furyl)-6-hydroxypyrimidine Intermediate2->Product - H2O, -EtOH (Aromatization)

Caption: Pathway for pyrimidine synthesis.

Synthesis of Pyridines via Hantzsch-Type Reactions

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs the pyridine ring, typically from an aldehyde, two equivalents of a β-ketoester, and ammonia.[10][11][12][13] This powerful one-pot reaction allows for the assembly of highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridines.[13]

Causality and Mechanistic Insight: The reaction mechanism is complex but can be understood as the interplay of several fundamental reactions. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester.[14][15] Separately, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine via a Michael addition, which is followed by cyclization and dehydration to form a 1,4-dihydropyridine (a Hantzsch ester). A final oxidation step, driven by the formation of the stable aromatic pyridine ring, completes the synthesis.

Experimental Protocol: Synthesis of Diethyl 4-(4-chlorophenyl)-2,6-bis(2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a variation where this compound acts as both β-dicarbonyl components.

Materials:

  • This compound (2.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.0 eq), 4-chlorobenzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol (40 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 12 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the solid 1,4-dihydropyridine product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 15 mL) and dry under vacuum.

  • Oxidation Step (Optional): To synthesize the corresponding pyridine, dissolve the obtained dihydropyridine in glacial acetic acid and add a suitable oxidizing agent (e.g., ceric ammonium nitrate (CAN) or nitric acid) and heat gently until the aromatization is complete (monitored by TLC). Then, pour onto ice and neutralize to precipitate the pyridine product.

Data Summary: Hantzsch-Type Pyridine Synthesis
Aldehyde (1.0 eq)Nitrogen SourceConditionsProductTypical Yield
BenzaldehydeNH4OAcReflux, 12h1,4-Dihydropyridine derivative70-80%
4-ChlorobenzaldehydeNH4OAcReflux, 12h4-(4-chlorophenyl) derivative75-85%
Furan-2-carbaldehydeNH4OAcReflux, 10h4-(2-furyl) derivative65-75%

Reaction Mechanism: Hantzsch Pyridine Synthesis

G Ketoester1 Ketoester (A) Knoevenagel Knoevenagel Adduct Ketoester1->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester2 Ketoester (B) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Enamine Formation Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Michael Addition DHP 1,4-Dihydropyridine Michael->DHP Cyclization & Dehydration Pyridine Pyridine DHP->Pyridine Oxidation [-2H]

Caption: Key steps of the Hantzsch pyridine synthesis.

Conclusion

This compound is an exemplary scaffold for the efficient construction of diverse and medicinally important heterocyclic cores. The protocols and mechanistic discussions provided herein underscore its strategic value. By leveraging the inherent reactivity of the 1,3-dicarbonyl system, researchers can readily access substituted pyrazoles, isoxazoles, pyrimidines, and pyridines. These methods, grounded in classic name reactions, are robust, scalable, and offer a high degree of control over molecular architecture, making this starting material an indispensable tool for professionals in drug discovery and development.

References

Application Notes: Ethyl 3-(2-furyl)-3-oxopropanoate as a Versatile Building Block for the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furan Moiety in Drug Design

In the landscape of modern medicinal chemistry, the furan nucleus stands out as a privileged scaffold.[1][2] Its unique electronic properties, including its aromaticity and the hydrogen bond accepting capacity of the oxygen heteroatom, contribute favorably to the pharmacokinetic profiles of drug candidates.[3] The furan ring is a key structural component in a variety of pharmacologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][4] Ethyl 3-(2-furyl)-3-oxopropanoate, a bifunctional building block, integrates this valuable furan moiety with a reactive β-ketoester system, making it an exceptionally useful starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of high-value pharmaceutical intermediates, with a focus on pyrazolone and pyrimidine derivatives. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for key synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 615-09-8[5]
Molecular Formula C₉H₁₀O₄[5]
Molecular Weight 182.17 g/mol [5]
Appearance Colorless to pale yellow liquidGeneral Knowledge
Boiling Point 84 °CGeneral Knowledge
Density 1.165 g/cm³General Knowledge

Synthetic Applications in Pharmaceutical Scaffolding

The strategic placement of the furan ring and the β-ketoester functionality in this compound allows for its facile conversion into a variety of heterocyclic systems. The electron-rich furan ring can engage in various interactions with biological targets, while the dicarbonyl portion of the molecule is primed for cyclization reactions.

Below, we present detailed protocols for the synthesis of two key pharmacophores: pyrazolones and pyrimidines.

Application I: Synthesis of 5-(Furan-2-yl)-1H-pyrazol-3(2H)-one - A Knorr Pyrazole Synthesis Approach

Scientific Rationale: The Knorr pyrazole synthesis is a classic and highly reliable method for the preparation of pyrazoles and pyrazolones from β-dicarbonyl compounds and hydrazines.[2][6] The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[2] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3][7][8]

Experimental Workflow:

knorr_synthesis start This compound + Hydrazine Hydrate reaction Reaction in Ethanol (Acidic Catalyst, Reflux) start->reaction 1. Mix reactants workup Cooling & Precipitation reaction->workup 2. Heat & React filtration Vacuum Filtration & Washing workup->filtration 3. Isolate crude product product 5-(Furan-2-yl)-1H-pyrazol-3(2H)-one filtration->product 4. Purify (Recrystallization)

Caption: Workflow for the Knorr synthesis of 5-(furan-2-yl)-1H-pyrazol-3(2H)-one.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.82 g, 10 mmol) and ethanol (30 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the solution. A slight exotherm may be observed.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Product Isolation: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature, and then further cool in an ice bath for 30 minutes to induce precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying and Purification: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The crude product can be further purified by recrystallization from ethanol to yield the desired 5-(furan-2-yl)-1H-pyrazol-3(2H)-one as a crystalline solid.

Expected Outcome: This protocol is expected to produce the target pyrazolone in good yield (typically >80%) and high purity. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Application II: Synthesis of 2-Amino-6-(furan-2-yl)pyrimidin-4-ol

Scientific Rationale: Pyrimidine derivatives are of immense interest in medicinal chemistry as they form the core structure of nucleobases and are found in numerous drugs with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[9][10] The reaction of a β-ketoester with guanidine is a well-established method for the synthesis of 2-aminopyrimidin-4-ols. The reaction proceeds through a condensation-cyclization mechanism, where the nucleophilic guanidine attacks the carbonyl carbons of the β-ketoester, leading to the formation of the stable pyrimidine ring.

Experimental Workflow:

pyrimidine_synthesis start This compound + Guanidine Carbonate reaction Reaction in DMF (Reflux) start->reaction 1. Mix reactants workup Cooling & Precipitation in Water reaction->workup 2. Heat & React filtration Vacuum Filtration & Washing workup->filtration 3. Isolate crude product product 2-Amino-6-(furan-2-yl)pyrimidin-4-ol filtration->product 4. Purify

Caption: Workflow for the synthesis of 2-amino-6-(furan-2-yl)pyrimidin-4-ol.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 15 minutes. Then, add this compound (1.82 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol).

  • Product Isolation: After completion, cool the reaction mixture to room temperature and carefully neutralize it with glacial acetic acid. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 2-amino-6-(furan-2-yl)pyrimidin-4-ol.

Self-Validation and Trustworthiness: The protocols provided are based on well-established, fundamental organic reactions. The success of these syntheses can be readily verified through standard analytical techniques. For instance, in the ¹H NMR spectrum of the pyrazolone product, the disappearance of the ethyl ester signals from the starting material and the appearance of characteristic pyrazole ring protons would be expected. Similarly, for the pyrimidine product, the formation of the heterocyclic ring can be confirmed by the presence of the amino group protons and the pyrimidine ring proton signals in the NMR spectrum.

Conclusion and Future Perspectives

This compound is a cost-effective and highly versatile building block for the synthesis of a wide range of pharmaceutically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of furan-substituted pyrazolones and pyrimidines presented herein provide a solid foundation for further derivatization and exploration in drug discovery programs. The inherent biological activity associated with the furan moiety, coupled with the proven pharmacological importance of pyrazole and pyrimidine scaffolds, makes this an attractive area for the development of novel therapeutics targeting a multitude of diseases.

References

Synthesis of Novel Furan Derivatives from Ethyl 3-(2-Furyl)-3-oxopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The furan nucleus is a cornerstone in medicinal chemistry, imparting a diverse range of pharmacological activities to compounds in which it is present.[1][2][3] Its derivatives have shown promise as antibacterial, anti-inflammatory, and anticancer agents, making the development of novel synthetic routes to functionalized furans a critical endeavor in drug discovery.[4][5] Ethyl 3-(2-furyl)-3-oxopropanoate is a versatile and readily available starting material, possessing a unique combination of a furan ring, a β-ketoester system, and an active methylene group. This trifecta of reactive sites allows for its elaboration into a wide array of complex heterocyclic systems.

This technical guide provides an in-depth exploration of synthetic strategies for the derivatization of this compound, focusing on the construction of novel furan-containing heterocycles with potential therapeutic applications. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Strategic Approaches to Derivatization

The inherent reactivity of this compound allows for a multitude of synthetic transformations. The primary strategies for derivatization revolve around the reactivity of the β-dicarbonyl moiety and the active methylene group. These include:

  • Cyclocondensation Reactions: The 1,3-dicarbonyl system is an ideal precursor for the synthesis of five- and six-membered heterocyclic rings through reactions with binucleophilic reagents.

  • Knoevenagel Condensation: The active methylene group can readily participate in condensation reactions with aldehydes and ketones to form α,β-unsaturated systems, which can then undergo further transformations.

  • Multicomponent Reactions (MCRs): The ability of the starting material to participate in several reaction types sequentially in a one-pot synthesis makes it an excellent candidate for MCRs, allowing for the rapid construction of complex molecules.

Synthesis of Furan-Containing Pyrazole Derivatives

The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles, a class of compounds with a broad spectrum of biological activities.[6]

Underlying Principle: Paal-Knorr Pyrazole Synthesis

This synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction is dependent on the substitution pattern of the hydrazine and the reaction conditions.

Experimental Protocol: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of this compound in absolute ethanol, add hydrazine hydrate.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

Expected Outcome:

This protocol should yield the desired pyrazole derivative as a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

ProductYield (%)Melting Point (°C)
Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate85-95178-180

Synthesis of Furan-Tethered Isoxazole Derivatives

The reaction of β-dicarbonyl compounds with hydroxylamine provides a direct route to isoxazole derivatives, another important class of heterocyclic compounds with diverse pharmacological properties.[7]

Mechanistic Insight: Cyclocondensation with Hydroxylamine

Similar to the pyrazole synthesis, the reaction with hydroxylamine proceeds through the initial formation of an oxime intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization and dehydration to furnish the isoxazole ring.

Experimental Protocol: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound in ethanol.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Data Presentation:

ProductYield (%)Melting Point (°C)
Ethyl 5-(2-furyl)isoxazole-3-carboxylate75-85110-112

Multicomponent Synthesis of Dihydropyrimidinone-Fused Furans via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including calcium channel modulation.[1][8] By employing this compound, novel furan-containing DHPMs can be readily synthesized.

Causality in the Biginelli Reaction Mechanism

The reaction mechanism is believed to proceed through the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde and promoting the key C-N and C-C bond-forming steps.[1]

Experimental Protocol: Synthesis of Ethyl 4-(2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Furfural (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound, furfural, and urea in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 12-16 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Quantitative Data Summary:

ProductYield (%)Melting Point (°C)
Ethyl 4-(2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate70-80215-217

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting material and the synthesized derivatives, the following workflow diagrams are provided.

Synthesis_Workflow cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis cluster_biginelli Biginelli Reaction start This compound pyrazole_reagents Hydrazine Hydrate, Ethanol, Acetic Acid start->pyrazole_reagents Paal-Knorr isoxazole_reagents Hydroxylamine HCl, Sodium Acetate, Ethanol start->isoxazole_reagents Cyclocondensation biginelli_reagents Furfural, Urea, Ethanol, HCl start->biginelli_reagents Multicomponent Reaction pyrazole_product Ethyl 5-(2-furyl)-1H- pyrazole-3-carboxylate pyrazole_reagents->pyrazole_product isoxazole_product Ethyl 5-(2-furyl)isoxazole- 3-carboxylate isoxazole_reagents->isoxazole_product biginelli_product Ethyl 4-(2-furyl)-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine- 5-carboxylate biginelli_reagents->biginelli_product

Caption: Synthetic routes from this compound.

Reaction_Mechanisms cluster_pyrazole_mech Pyrazole Formation cluster_biginelli_mech Biginelli Reaction Mechanism p1 β-Ketoester p3 Hydrazone Intermediate p1->p3 + p2 Hydrazine p2->p3 p4 Intramolecular Cyclization p3->p4 p5 Dehydration p4->p5 p6 Pyrazole Product p5->p6 b1 Aldehyde + Urea b2 N-Acyliminium Ion b1->b2 Acid Catalyst b4 Adduct b2->b4 + b3 β-Ketoester Enolate b3->b4 b5 Cyclization & Dehydration b4->b5 b6 DHPM Product b5->b6

Caption: Key mechanistic steps in pyrazole and Biginelli syntheses.

Conclusion and Future Outlook

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a variety of novel furan-containing heterocyclic derivatives. The protocols outlined in this guide for the synthesis of pyrazoles, isoxazoles, and dihydropyrimidinones are robust and can serve as a foundation for the development of libraries of new chemical entities. The inherent biological potential of the furan scaffold, coupled with the diverse functionalities that can be introduced through these synthetic transformations, makes this an exciting area for further exploration in the field of medicinal chemistry and drug development. Future work could focus on expanding the scope of these reactions with a wider range of substituted reagents and exploring the biological activities of the newly synthesized compounds.

References

The Versatile Furan Ketoester: Application Notes and Protocols for the Synthesis of Novel Fragrance Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Olfactory Potential of Ethyl 3-(2-furyl)-3-oxopropanoate

In the perpetual quest for novel and captivating fragrance molecules, the fine chemical industry consistently seeks versatile building blocks that offer avenues to diverse and complex scent profiles. This compound, also known as ethyl (2-furoyl)acetate, has emerged as a compound of significant interest. Possessing a pleasant fruity, sweet, and slightly caramel-like odor in its own right, its true potential lies in its chemical reactivity, which allows for its elaboration into a range of valuable fragrance ingredients.[1] The furan moiety, a five-membered aromatic ring containing an oxygen atom, is a well-established toxophore in medicinal chemistry, but in the realm of fragrances, it serves as a versatile scaffold for crafting scents ranging from fruity and floral to nutty and roasted.[2][3] This technical guide provides researchers, scientists, and fragrance development professionals with in-depth application notes and detailed protocols for leveraging the synthetic potential of this compound in the creation of new fragrance molecules.

Chemical Profile and Reactivity of this compound

This compound is a β-keto ester, a class of compounds renowned for their synthetic utility. The key to its reactivity lies in the acidic nature of the α-protons situated between the two carbonyl groups. This feature allows for the facile formation of a stabilized enolate ion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

PropertyValueSource
Chemical Name This compound[4]
Synonyms Ethyl (2-furoyl)acetate[1]
CAS Number 615-09-8[4]
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity, sweet, slightly caramel-like[1]
Boiling Point 84 °C[1]
Flash Point 107.6 °C[1]

The furan ring itself can also participate in various transformations, although the reactivity of the β-keto ester moiety is the primary focus of this guide for fragrance synthesis. The strategic manipulation of this starting material can lead to the creation of a diverse array of fragrance molecules, including, but not limited to, substituted pyranones, complex esters with fruity and floral notes, and precursors to valuable lactones.

Synthetic Pathways to Novel Fragrance Molecules

The following sections detail key synthetic transformations of this compound, providing both the theoretical framework and practical, step-by-step protocols.

Knoevenagel Condensation: A Gateway to Fruity and Floral Esters

The Knoevenagel condensation is a cornerstone of organic synthesis and a powerful tool for the fragrance chemist. It involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone in the presence of a basic catalyst. This reaction typically results in the formation of a new carbon-carbon double bond, leading to α,β-unsaturated compounds that often possess interesting organoleptic properties.

Causality of Experimental Choices: The choice of a weak base, such as piperidine or pyridine, is crucial to facilitate the deprotonation of the active methylene group without promoting undesirable side reactions like self-condensation of the aldehyde. The reaction is often carried out under conditions that allow for the removal of water, which drives the equilibrium towards the formation of the condensed product.

Knoevenagel_Condensation start This compound + Aldehyde (R-CHO) catalyst Weak Base (e.g., Piperidine) start->catalyst Deprotonation intermediate Intermediate Adduct catalyst->intermediate Nucleophilic Attack product α,β-Unsaturated Ester (Fragrance Molecule) intermediate->product Dehydration water Water (byproduct) intermediate->water

Caption: Knoevenagel condensation workflow.

Protocol 1: Synthesis of a Fruity Ester via Knoevenagel Condensation with Hexanal

This protocol describes a representative procedure for the Knoevenagel condensation of this compound with hexanal, a common aliphatic aldehyde, to generate a molecule with anticipated fruity and green notes.

Materials:

  • This compound (1.0 eq)

  • Hexanal (1.1 eq)

  • Piperidine (0.1 eq)

  • Acetic Acid (0.1 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with toluene, add this compound, hexanal, piperidine, and acetic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated ester.

Expected Outcome and Organoleptic Profile: The resulting product is expected to possess a complex fruity aroma with green and slightly waxy undertones, characteristic of many aliphatic esters used in perfumery. Further analytical characterization by NMR, IR, and Mass Spectrometry is essential to confirm the structure.

Michael Addition: Building Complexity for Deeper Fragrance Notes

The Michael addition, or conjugate addition, is another powerful reaction that utilizes the nucleophilic character of the enolate derived from this compound. In this reaction, the enolate adds to an α,β-unsaturated carbonyl compound (an enone or enal), forming a new carbon-carbon single bond at the β-position of the acceptor. This reaction is invaluable for creating more complex molecules with potentially deeper and more tenacious fragrance profiles.

Causality of Experimental Choices: A strong, non-nucleophilic base like sodium ethoxide is often employed to ensure complete deprotonation of the β-keto ester. The reaction is typically run at low temperatures to control the reactivity and minimize side reactions.

Michael_Addition start This compound + α,β-Unsaturated Carbonyl base Strong Base (e.g., NaOEt) start->base Deprotonation enolate Enolate Intermediate base->enolate product 1,5-Dicarbonyl Compound (Fragrance Precursor) enolate->product Conjugate Addition

Caption: Michael addition experimental workflow.

Protocol 2: Synthesis of a Precursor to a Jasmonate Analog via Michael Addition

This protocol outlines the Michael addition of this compound to 2-cyclopenten-1-one, a key step in the synthesis of jasmonate-type fragrance molecules. Jasmonates are highly valued in perfumery for their intense, floral-fruity, jasmine-like character.

Materials:

  • This compound (1.0 eq)

  • 2-Cyclopenten-1-one (1.0 eq)

  • Sodium Ethoxide (1.1 eq)

  • Anhydrous Ethanol

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer and ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol and cool the solution in an ice bath.

  • Add a solution of this compound in anhydrous ethanol dropwise to the cooled base solution.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

  • Add a solution of 2-cyclopenten-1-one in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 1,5-dicarbonyl adduct.

Further Transformations and Expected Organoleptic Profile: The resulting 1,5-dicarbonyl compound is a valuable intermediate. Subsequent intramolecular aldol condensation (a key step in the Robinson annulation) followed by decarboxylation can lead to a furan-containing jasmonate analog. These molecules are anticipated to exhibit powerful and diffusive floral notes, reminiscent of jasmine, with fruity and slightly spicy undertones.

Characterization of Synthesized Fragrance Molecules

The successful synthesis of novel fragrance molecules requires rigorous characterization to confirm their chemical identity and to evaluate their organoleptic properties.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the precise molecular structure of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as carbonyls, double bonds, and the furan ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the structure.

  • Gas Chromatography-Olfactometry (GC-O): A critical technique in fragrance research that combines the separation power of gas chromatography with human olfactory detection, allowing for the determination of the odor profile of each component in a mixture.

Organoleptic Evaluation: A panel of trained perfumers should evaluate the synthesized compounds for their odor characteristics, including:

  • Odor Family: (e.g., fruity, floral, woody, spicy)

  • Odor Descriptors: (e.g., apple, pear, jasmine, rose, cinnamon, cedarwood)

  • Intensity: The strength of the odor.

  • Tenacity: The longevity of the scent on a smelling strip.

  • Diffusion: The ability of the scent to radiate from its source.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile starting material for the synthesis of novel fragrance ingredients. Its unique combination of a reactive β-keto ester functionality and a furan ring provides a rich platform for chemical exploration. The protocols outlined in this guide for Knoevenagel condensation and Michael addition represent just two of the many possible synthetic routes to new and exciting fragrance molecules. Further research into other transformations, such as Robinson annulation and the synthesis of various heterocyclic systems, will undoubtedly unlock even more of the olfactory potential of this valuable building block. The continued exploration of furan chemistry in fragrance synthesis promises to deliver a new palette of scents for the creative perfumer.

References

Topic: High-Efficacy Enantioselective Hydrogenation of Ethyl 3-(2-furyl)-3-oxopropanoate using Chiral Ruthenium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enantioselective hydrogenation of ethyl 3-(2-furyl)-3-oxopropanoate, a key transformation for producing optically active ethyl 3-(2-furyl)-3-hydroxypropanoate. Chiral β-hydroxy esters featuring a furan moiety are valuable building blocks in the synthesis of various pharmaceuticals and fine chemicals. Asymmetric hydrogenation stands out as a premier method for this synthesis due to its high efficiency, excellent enantioselectivity, and superior atom economy.[1] This guide details the underlying catalytic mechanism, provides a field-proven experimental protocol, outlines methods for product analysis, and discusses critical parameters for optimizing this reaction, with a focus on Noyori-type ruthenium-diphosphine catalyst systems.[2][3]

Scientific Foundation and Rationale

The conversion of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. For substrates like β-keto esters, the resulting β-hydroxy esters are versatile intermediates. The furan ring, in particular, is a privileged scaffold found in numerous biologically active compounds, making the target molecule, ethyl 3-(2-furyl)-3-hydroxypropanoate, a precursor of significant interest.

The method of choice for this transformation is the Noyori asymmetric hydrogenation, which employs a chiral ruthenium(II) catalyst, typically featuring a C2-symmetric diphosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][4] The remarkable success of this catalytic system lies in its ability to create a well-defined chiral environment around the metal center, enabling the highly selective transfer of hydrogen to one of the two enantiofaces of the ketone.[1]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for the Ru(II)-BINAP system is a well-elucidated process that proceeds without a change in the metal's +2 oxidation state.[4] The key steps are:

  • Precatalyst Activation: The commercially available Ru-dihalide precatalyst reacts with hydrogen (H₂) to form the active 18-electron Ru-hydride species.[2]

  • Substrate Coordination: The β-keto ester substrate coordinates to the ruthenium center through its carbonyl oxygen atom.

  • Stereo-determining Hydrogen Transfer: The hydrogenation occurs via a concerted, six-membered pericyclic transition state.[1] In this step, the hydride on the ruthenium and a proton from a coordinated ligand (or solvent molecule) are transferred to the carbonyl carbon and oxygen, respectively. The steric and electronic properties of the chiral BINAP ligand dictate the facial selectivity of this transfer, thereby establishing the product's stereochemistry.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol product is displaced, and the catalyst is regenerated to re-enter the catalytic cycle.[2]

The choice of ligand enantiomer directly controls the product's absolute configuration. For instance, an (R)-BINAP ligand typically yields the (R)-alcohol, while the (S)-BINAP ligand produces the (S)-alcohol.[2][5]

Catalytic Cycle cluster_cycle Noyori Asymmetric Hydrogenation Cycle cluster_io Inputs & Outputs A [Ru(II)(S)-BINAP]Cl₂ (Precatalyst) B [RuH(II)(S)-BINAP]⁺ (Active Catalyst) A->B + H₂ C Substrate-Catalyst Complex B->C + Substrate (Keto Ester) D Six-Membered Transition State C->D Hydrogen Transfer E Product-Catalyst Complex D->E E->B - Product (Chiral Alcohol) Output Ethyl (S)-3-(2-furyl)-3-hydroxypropanoate E->Output Input1 This compound Input1->C Input2 H₂ Gas Input2->A

Figure 1: Simplified catalytic cycle for the Ru-(S)-BINAP catalyzed hydrogenation of a β-keto ester.

Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for the enantioselective hydrogenation of this compound. All operations should be performed using standard Schlenk techniques or in a glovebox to maintain an inert atmosphere.

Materials & Equipment
  • Substrate: this compound (>98% purity)

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂

  • Chiral Ligand: (S)-BINAP or (R)-BINAP (>99% purity)

  • Solvent: Anhydrous, degassed methanol (MeOH) or ethanol (EtOH)

  • Hydrogen Gas: High purity (≥99.999%)

  • Inert Gas: Argon or Nitrogen

  • Filtration Aid: Celite® or silica gel

  • Equipment:

    • Parr Instruments hydrogenator or a stainless-steel autoclave equipped with a magnetic stir bar and pressure gauge.

    • Schlenk flask and manifold.

    • Syringes and cannulas for inert-atmosphere liquid transfers.

    • Rotary evaporator.

Protocol: In-situ Catalyst Preparation and Hydrogenation

This protocol is based on a substrate-to-catalyst (S/C) ratio of 1000:1.

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Place a magnetic stir bar inside.

  • Catalyst Loading (Inert Atmosphere): In a glovebox or under a positive pressure of argon, charge the autoclave with the catalyst precursor [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol for a 10 mmol scale reaction) and the chiral ligand (S)-BINAP (e.g., 6.5 mg, 0.0105 mmol, ~1.05 eq. to Ru).

  • Solvent and Substrate Addition: Add degassed, anhydrous methanol (e.g., 20 mL). Seal the autoclave.

  • Pre-catalyst Activation: Pressurize the autoclave with H₂ gas to ~10 atm, stir for 1 hour at room temperature to form the active catalyst. Carefully vent the pressure.

  • Substrate Injection: Under a counter-flow of argon, inject a solution of this compound (e.g., 1.82 g, 10 mmol) dissolved in a small amount of degassed methanol (e.g., 5 mL) into the autoclave.

  • Hydrogenation Reaction: Seal the autoclave securely. Purge the headspace with H₂ gas three times. Pressurize the reactor to the desired pressure (e.g., 50 atm H₂).

  • Reaction Execution: Place the autoclave in a heating mantle or oil bath set to the desired temperature (e.g., 50 °C) and stir vigorously for the required time (typically 12-24 hours). Reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC or GC.

  • Work-up and Isolation:

    • Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with inert gas.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • The crude product can be purified by passing it through a short plug of silica gel, eluting with a mixture of ethyl acetate and hexanes to remove the catalyst residue.

    • Evaporate the solvent to yield the final product, ethyl (S)-3-(2-furyl)-3-hydroxypropanoate.

Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Work-up & Analysis prep1 1. Charge Autoclave: [RuCl₂(p-cymene)]₂ + (S)-BINAP prep2 2. Add Degassed Solvent (MeOH) prep1->prep2 prep3 3. Activate Catalyst: Stir under H₂ (10 atm, 1h) prep2->prep3 react1 4. Inject Substrate Solution prep3->react1 react2 5. Purge with H₂ react1->react2 react3 6. Pressurize (50 atm H₂) react2->react3 react4 7. Heat and Stir (50°C, 12-24h) react3->react4 work1 8. Cool and Vent H₂ react4->work1 work2 9. Concentrate Reaction Mixture work1->work2 work3 10. Purify via Silica Plug work2->work3 work4 11. Characterize Product: NMR, MS, Chiral HPLC (for ee) work3->work4

Figure 2: Step-by-step experimental workflow for the enantioselective hydrogenation.

Product Characterization & Performance Metrics

Accurate characterization is essential to validate the success of the synthesis.

Structural Verification

The identity and purity of the resulting ethyl 3-(2-furyl)-3-hydroxypropanoate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

Determination of Enantiomeric Excess (ee)

The primary metric for an asymmetric reaction is the enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[6]

  • Typical HPLC Conditions:

    • Chiral Column: Daicel Chiralpak® AD-H or Chiralcel® OD-H.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Calculation: The ee is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| × 100

It is crucial to analyze a racemic sample first (produced by hydrogenation with a non-chiral catalyst like Pd/C) to identify the retention times of both enantiomers.

Expected Performance & Optimization

The Ru-BINAP system and its analogues are known to provide excellent results for the hydrogenation of β-keto esters.[7] Performance can be fine-tuned by adjusting several parameters.

Catalyst/LigandS/C RatioH₂ Pressure (atm)Temp (°C)SolventConversion (%)ee (%)Reference Class
Ru-(S)-BINAP100050-8030-50EtOH/MeOH>99>98General β-Keto Esters[2]
Ru-(S)-SunPhos20005050MeOH>99up to 99.1γ-Heteroatom Substituted[8]
Ru-TangPhos1000525EtOH>99>99General β-Keto Esters[9]
Ru-Difluorphos10008080MeOH>99up to 99Fluorinated β-Keto Esters[10]

Table 1: Representative performance of various Ru(II)-diphosphine catalysts in the asymmetric hydrogenation of β-keto esters.

  • Causality Behind Experimental Choices:

    • Ligand Choice: The "bite angle" and electronic properties of the diphosphine ligand are paramount. Electron-donating ligands like TangPhos can enhance catalytic activity, allowing for lower pressures and temperatures.[9] Ligands like Difluorphos are tailored for specific, electronically demanding substrates.[10]

    • Solvent: Protic solvents like methanol and ethanol are often superior as they can stabilize charged intermediates in the catalytic cycle and participate in the proton transfer step.

    • Pressure and Temperature: Higher pressure increases the concentration of H₂ in the solution, typically accelerating the reaction rate. However, excessively high temperatures can sometimes lead to a decrease in enantioselectivity. The optimal conditions represent a balance between reaction speed and selectivity.

Trustworthiness and Validation

The protocols described herein are based on well-established and highly cited methodologies in asymmetric catalysis.[2][3][4] To ensure self-validation and reproducibility:

  • Purity is Paramount: The substrate, solvent, and ligand must be of high purity. Impurities, particularly those containing sulfur or other Lewis bases, can act as catalyst poisons.

  • Inert Conditions: Strict adherence to anaerobic and anhydrous conditions is critical for catalyst stability and activity. Oxygen can oxidize the phosphine ligand and deactivate the catalyst.

  • Consistent Analysis: Use a calibrated and validated HPLC method for ee determination. Small variations in mobile phase composition or temperature can affect peak resolution and retention times.

By following this guide, researchers and drug development professionals can confidently implement a robust and highly effective protocol for the synthesis of chiral ethyl 3-(2-furyl)-3-hydroxypropanoate, a valuable intermediate for advanced chemical synthesis.

References

Topic: High-Purity Isolation of Ethyl 3-(2-furyl)-3-oxopropanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-furyl)-3-oxopropanoate is a versatile β-keto ester intermediate crucial for the synthesis of novel heterocyclic compounds in pharmaceutical research and development. The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, low yields, and compromised biological activity in subsequent synthetic steps. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to ensure optimal separation, followed by a detailed, step-by-step guide to the flash chromatography process. This guide is designed to empower researchers to consistently obtain the target compound with greater than 98% purity, thereby ensuring the integrity and reproducibility of their synthetic workflows.

Introduction and Scientific Rationale

This compound is a key building block in organic synthesis, valued for its dual carbonyl functionality which allows for a wide range of chemical transformations.[1] Its furan moiety is a common scaffold in many biologically active molecules. The purification of such intermediates is a critical, yet often challenging, step in multi-step synthesis. Crude reaction mixtures typically contain unreacted starting materials, catalysts, and various side-products.

Flash column chromatography is the technique of choice for this application due to its speed, efficiency, and scalability in separating components of a mixture based on their differential adsorption to a stationary phase.[2][3] This protocol employs a normal-phase setup, utilizing polar silica gel as the stationary phase and a non-polar solvent system as the mobile phase. The principle hinges on the polarity differences between the desired product and its impurities. Less polar compounds travel faster through the column with the mobile phase, while more polar compounds are retained longer by the silica gel, thus achieving separation.

The causality behind this choice is rooted in the molecular structure of this compound. Its ester and ketone groups impart moderate polarity, making it well-suited for resolution with a tunable mobile phase, such as an ethyl acetate/hexane gradient, on a silica stationary phase. This guide provides a self-validating system where the initial TLC analysis predicts the outcome of the flash chromatography, and post-purification analysis confirms the result.

Compound Properties and Safety Precautions

A thorough understanding of the physicochemical properties and handling requirements is paramount for both safety and experimental success.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₀O₄ [1][4]
Molecular Weight 182.17 g/mol [1][4]
Appearance Colorless to pale yellow liquid [5]
Boiling Point 84 °C [5]
Density ~1.165 g/cm³ [5]

| Storage Conditions | 2-8°C, protect from light |[5] |

Safety & Handling:

  • Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin and serious eye irritation.[4][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, and bases, as these can lead to vigorous and potentially hazardous reactions.[6]

Experimental Protocol: A Three-Phase Approach

This protocol is divided into three logical phases: Method Development, Scale-Up Purification, and Analysis. This ensures a systematic and reproducible workflow.

Phase I: Method Development via Thin-Layer Chromatography (TLC)

The objective of this phase is to determine the optimal mobile phase composition that provides the best separation between the target compound and impurities. The ideal solvent system will yield a retention factor (Rf) of 0.2 - 0.4 for the product, which is optimal for flash column chromatography separation.[8][9]

Materials & Equipment:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber with lid

  • Capillary spotters

  • Crude reaction mixture

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc)

  • Visualization tools: UV lamp (254 nm), iodine chamber

Step-by-Step Procedure:

  • Chamber Preparation: Pour a prepared solvent mixture (start with 4:1 Hexane:EtOAc) into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and allow 5-10 minutes for equilibration.

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in ~0.5 mL of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary spotter, carefully apply a small, concentrated spot of the sample solution onto the pencil-drawn baseline of the TLC plate, approximately 1 cm from the bottom edge.[9]

  • Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization & Rf Calculation: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp. Circle the visible spots. The Rf value is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., try 3:1 Hexane:EtOAc).

    • If Rf is too high (>0.8): The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., try 9:1 Hexane:EtOAc).

    • The goal is to achieve clear separation between the product spot and any impurity spots, with the product Rf value residing in the 0.2-0.4 range.[8]

Table 2: Example TLC Optimization Data

Solvent System (Hexane:EtOAc) Product Rf Impurity 1 Rf Impurity 2 Rf Assessment
9:1 0.15 0.25 0.05 Poor elution. Increase polarity.
4:1 0.35 0.55 0.10 Optimal. Good separation.

| 2:1 | 0.60 | 0.75 | 0.30 | Elutes too quickly. Decrease polarity. |

Phase II: Purification via Flash Column Chromatography

This phase applies the optimized mobile phase from TLC to a larger scale separation on a silica gel column. A dry loading technique is described as it generally provides superior resolution by ensuring the sample is introduced to the column in a tight, uniform band.[2]

Materials & Equipment:

  • Glass chromatography column

  • Silica Gel 60 (230-400 mesh)

  • Celite or additional silica gel (for dry loading)

  • Sand (acid-washed)

  • Crude product (e.g., 1.0 g)

  • Optimized Eluent (e.g., 4:1 Hexane:EtOAc)

  • Fraction collection tubes/flasks

  • Low-pressure air/nitrogen source

Step-by-Step Procedure:

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of the column. Add a ~1 cm layer of sand.

    • Fill the column approximately two-thirds full with the chosen eluent.

    • Slowly pour the silica gel slurry into the column while gently tapping the side to ensure even packing and dislodge air bubbles.

    • Add another ~1 cm layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[2]

    • Drain the excess solvent until the liquid level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve the crude product (1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of Celite or silica gel to this solution.

    • Remove the solvent completely via rotary evaporation until a dry, free-flowing powder is obtained.[2]

    • Carefully add this powder as a uniform layer on top of the sand in the packed column.

  • Elution and Fraction Collection:

    • Gently add the eluent to the column, taking care not to disturb the top layer.

    • Apply gentle, consistent pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of ~1-2 drops per second is a good starting point).

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Process Monitoring:

    • Continuously monitor the separation by spotting collected fractions onto a TLC plate and developing it in the optimized solvent system. This allows for precise identification of which fractions contain the pure product.

Phase III: Product Isolation and Purity Confirmation
  • Fraction Pooling: Based on the TLC analysis, combine all fractions that contain only the pure product spot.

  • Solvent Removal: Concentrate the pooled fractions using a rotary evaporator to remove the eluent. This will yield the purified this compound as a pale yellow oil.[2]

  • Purity Validation:

    • Run a final TLC of the isolated product. It should show a single, well-defined spot.

    • For rigorous validation in drug development settings, obtain an NMR spectrum. The proton (¹H) and carbon (¹³C) NMR should match literature values and be free of impurity signals.[11]

Workflow Visualization

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the final isolated product.

Purification_Workflow cluster_0 Phase I: Method Development cluster_1 Phase II: Purification cluster_2 Phase III: Analysis & Isolation TLC_Start Crude Sample TLC_Dev TLC Analysis (Vary Hexane:EtOAc ratio) TLC_Start->TLC_Dev Spot TLC_Opt Optimized Eluent (Rf = 0.2-0.4) TLC_Dev->TLC_Opt Analyze Rf Elute Elute with Optimized Eluent TLC_Opt->Elute Use as Mobile Phase Col_Prep Column Packing (Silica Gel) Dry_Load Dry Load Sample Col_Prep->Dry_Load Dry_Load->Elute Collect Collect Fractions Elute->Collect Frac_TLC Analyze Fractions by TLC Collect->Frac_TLC Monitor Pool Pool Pure Fractions Frac_TLC->Pool Identify Evap Solvent Evaporation (Rotovap) Pool->Evap Pure_Prod Pure Product (>98% Purity) Evap->Pure_Prod

References

Troubleshooting & Optimization

optimizing ethyl 3-(2-furyl)-3-oxopropanoate synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry and materials science, ethyl 3-(2-furyl)-3-oxopropanoate is prized for its versatile keto-ester functionality. Its synthesis, most commonly achieved via a crossed Claisen condensation, is a cornerstone reaction for many organic chemists. However, optimizing the yield and purity of this compound requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters.

This Technical Support Center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and maximize the success of your synthesis. We will explore common pitfalls, from low yields to challenging purifications, and provide field-proven solutions grounded in established chemical theory.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of this compound, presented in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield in a Claisen condensation typically points to one of three critical areas: the base, the reagents/solvent, or the reaction equilibrium.

  • Cause A: Inactive Base or Insufficient Quantity. The Claisen condensation is driven by a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH). Sodium ethoxide is highly hygroscopic and will be neutralized by moisture.

    • Troubleshooting Steps:

      • Use Freshly Prepared or High-Purity Base: If using commercial NaOEt, ensure it is from a freshly opened container stored under an inert atmosphere. For best results, prepare NaOEt fresh by reacting clean sodium metal with absolute (anhydrous) ethanol.

      • Ensure Stoichiometric Amounts: The reaction is not catalytic. The final, irreversible step is the deprotonation of the β-keto ester product, which has acidic protons between the two carbonyl groups.[1][2] This step drives the entire reaction equilibrium towards the product. You must use at least one full equivalent of base relative to the limiting reagent (ethyl 2-furoate).

  • Cause B: Presence of Water or Protic Impurities. Water will react with the base and the enolate intermediate, quenching the reaction. The use of non-anhydrous solvents or wet glassware is a common source of failure.

    • Troubleshooting Steps:

      • Dry All Glassware: Oven-dry all glassware overnight and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use Anhydrous Solvents: Use a high-purity, anhydrous grade solvent. If necessary, distill solvents from an appropriate drying agent (e.g., ethanol from magnesium ethoxide).

  • Cause C: Unfavorable Reaction Equilibrium. The initial steps of the Claisen condensation are reversible.[2] If the final deprotonation of the product does not occur, the equilibrium may not favor product formation.

    • Troubleshooting Steps:

      • Verify Base Strength and Quantity: As noted in Cause A, a full equivalent of a strong base is required to shift the equilibrium.

      • Control Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions or decomposition, shifting the equilibrium unfavorably.

Question 2: I've formed my product, but it's contaminated with significant side products. How can I improve the purity?

Answer: Side product formation is often due to self-condensation or competing reactions involving the starting materials.

  • Cause A: Self-Condensation of Ethyl 2-furoate. Although diethyl oxalate is the intended electrophile, the enolate of ethyl 2-furoate can potentially react with another molecule of itself.

    • Troubleshooting Steps:

      • Slow Addition of the Enolizable Ester: A highly effective strategy is to add the ethyl 2-furoate slowly to a mixture of the base and diethyl oxalate.[3] This keeps the instantaneous concentration of the enolate low, making it statistically more likely to react with the abundant diethyl oxalate rather than itself.

  • Cause B: Transesterification. If the alkoxide base does not match the alkoxy group of the esters (e.g., using sodium methoxide with ethyl esters), a mixture of methyl and ethyl esters will be formed, complicating purification.[4]

    • Troubleshooting Steps:

      • Match the Base to the Ester: Always use sodium ethoxide when working with ethyl esters like ethyl 2-furoate and diethyl oxalate.

  • Cause C: Furan Ring Degradation. The furan ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or polymerization, especially at elevated temperatures.[5]

    • Troubleshooting Steps:

      • Moderate Reaction Temperature: Avoid excessive heating. The reaction often proceeds efficiently at room temperature or with gentle warming.

      • Careful Acidic Workup: During the workup, add acid slowly and at a low temperature (e.g., in an ice bath) to neutralize the reaction mixture. Avoid using strong, concentrated acids for prolonged periods.

Question 3: My purification by distillation is giving a poor recovery. What's going wrong?

Answer: Poor recovery during distillation can be due to product decomposition or inefficient separation.

  • Cause A: Thermal Decomposition. β-keto esters can be thermally sensitive. Distilling at atmospheric pressure often requires high temperatures that can cause decomposition.

    • Troubleshooting Steps:

      • Use Vacuum Distillation: Purify the product by distillation under reduced pressure. The boiling point of this compound is approximately 84 °C, though this is likely at reduced pressure.[6] This allows the product to distill at a much lower temperature, preventing degradation.

      • Avoid Overheating: Use an oil bath for even heating and monitor the temperature carefully. Do not heat the distillation flask to dryness.

  • Cause B: Incomplete Separation from Starting Materials. If the boiling points of the product and unreacted starting materials are close, simple distillation may not be effective.

    • Troubleshooting Steps:

      • Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to improve the separation efficiency.

      • Alternative Purification: If distillation is problematic, consider column chromatography on silica gel as an alternative purification method.

Frequently Asked Questions (FAQs)

  • Q: What is the primary synthetic route for this compound?

    • A: The most common and efficient method is a crossed Claisen condensation between ethyl 2-furoate and diethyl oxalate using a strong base like sodium ethoxide.[1][7]

  • Q: Why is diethyl oxalate an ideal reagent for this reaction?

    • A: Diethyl oxalate is an excellent electrophile in crossed Claisen condensations because it lacks α-hydrogens.[1] This means it cannot form an enolate and cannot undergo self-condensation, which significantly simplifies the product mixture.

  • Q: Can I use a catalytic amount of base?

    • A: No. A full equivalent of a strong base is required. The reaction is driven to completion by the essentially irreversible deprotonation of the product, which is more acidic than the starting ester.[2][8] Using a catalytic amount will result in a poor yield due to an unfavorable equilibrium.

  • Q: How should I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting materials (ethyl 2-furoate) and the appearance of the new product spot. The product, being more polar, will have a lower Rf value than the starting esters.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials:

  • Sodium metal

  • Absolute Ethanol (Anhydrous)

  • Diethyl oxalate

  • Ethyl 2-furoate

  • Diethyl ether (Anhydrous)

  • Dilute Hydrochloric Acid (e.g., 3M HCl)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution (Perform under an inert atmosphere, e.g., Nitrogen):

    • To a three-necked, round-bottomed flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol.

    • Carefully add clean sodium metal (1.0 equivalent relative to ethyl 2-furoate) in small pieces to the ethanol at a rate that maintains a gentle reflux. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.

    • Cool the solution to room temperature.

  • Reaction Setup:

    • Add anhydrous diethyl ether to the sodium ethoxide solution.

    • Add diethyl oxalate (1.1 equivalents) to the flask.

  • Claisen Condensation:

    • Slowly add ethyl 2-furoate (1.0 equivalent) dropwise from the addition funnel to the stirred solution over 30-60 minutes.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of ethyl 2-furoate. A thick precipitate of the sodium salt of the product will form.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and carefully add dilute hydrochloric acid with vigorous stirring until the mixture is acidic (pH ~2-3), which will dissolve the precipitate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Data Summary: Impact of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRationale
Base Stoichiometric NaOEt (≥1 eq.)High Drives the reaction equilibrium by irreversibly deprotonating the β-keto ester product.[2][8]
Catalytic NaOEt (<1 eq.)Very Low The reaction equilibrium is not shifted sufficiently towards the products.
Mismatched Alkoxide (e.g., NaOMe)Moderate to Low Leads to transesterification, creating a mixture of products and reducing the yield of the desired ethyl ester.[4]
Solvent Anhydrous Ethanol/EtherHigh Aprotic co-solvents are ideal. Anhydrous ethanol is acceptable as it is the conjugate acid of the base.
Wet/Protic Solvents (e.g., H₂O)Very Low to None Water quenches the base and the enolate intermediate, halting the reaction.
Addition Mode Slow addition of ethyl 2-furoateHigh Minimizes the self-condensation of ethyl 2-furoate by keeping its enolate concentration low.[3]
All reagents mixed at onceModerate Higher potential for self-condensation side products, reducing the overall yield of the desired product.
Temperature Room Temperature to Gentle WarmingHigh Provides sufficient energy for the reaction to proceed without promoting significant side reactions or furan degradation.
High Temperature (e.g., >80 °C)Low Can lead to decomposition of the furan ring and promote unwanted side reactions.[5]

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Condensation Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_base Prepare NaOEt Solution (Na + Anhydrous EtOH) add_reagents Add Diethyl Oxalate to NaOEt Solution prep_base->add_reagents add_ester Slowly Add Ethyl 2-Furoate add_reagents->add_ester Inert Atmosphere stir Stir at Room Temp (Monitor by TLC) add_ester->stir quench Acidic Quench (Dilute HCl, 0°C) stir->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Evaporate wash->dry distill Vacuum Distillation dry->distill Crude Product product Pure Ethyl 3-(2-furyl)- 3-oxopropanoate distill->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 3-(2-Furyl)-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of ethyl 3-(2-furyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during its synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your experiments are both successful and reproducible.

This compound is a valuable β-keto ester and a versatile intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] The most common and efficient synthetic route is the crossed Claisen condensation .[2] This reaction involves the carbon-carbon bond formation between an ester that can form an enolate (the nucleophile) and another ester that acts as the electrophile, all in the presence of a strong base.[3]

A strategically sound approach for this specific synthesis involves reacting an enolizable ester, such as ethyl acetate, with an ester that lacks α-hydrogens, like ethyl 2-furoate. An even more effective strategy is to use diethyl oxalate as the electrophilic partner, as its inability to self-condense significantly simplifies the product mixture and often leads to higher yields of the desired β-keto ester.[1][4][5]

This guide will focus on troubleshooting the common byproducts and side reactions inherent to this Claisen condensation pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental mechanism of the synthesis, and why is a strong base necessary?

Answer: The synthesis proceeds via a base-mediated nucleophilic acyl substitution known as the Claisen condensation.[2][3] The mechanism involves several key steps:

  • Enolate Formation: A strong alkoxide base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from the enolizable ester (e.g., ethyl acetate) to form a resonance-stabilized enolate.[1][2]

  • Nucleophilic Attack: The nucleophilic enolate attacks an electrophilic carbonyl carbon of the second ester (e.g., ethyl 2-furoate or diethyl oxalate). This forms a tetrahedral intermediate.[1]

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide (EtO⁻) leaving group to yield the desired β-keto ester product.[1]

  • Irreversible Deprotonation: The resulting product, this compound, has highly acidic protons on the methylene group situated between the two carbonyls. The alkoxide base present in the reaction mixture rapidly deprotonates this position. This final deprotonation step is thermodynamically favorable and effectively drives the entire reaction equilibrium towards the product.[1][3]

  • Acidic Workup: A final protonation step during acidic workup (e.g., with dilute HCl or H₂SO₄) neutralizes the enolate to yield the final, neutral β-keto ester.[1][6]

A stoichiometric amount of a strong base is crucial because this final deprotonation step consumes the base. Using a weaker base or a catalytic amount will result in poor yields as the reaction equilibrium will not be driven to completion.[3]

Claisen_Mechanism Figure 1: General Mechanism of Claisen Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Attack & Elimination cluster_2 Step 4 & 5: Driving Force & Workup Start Enolizable Ester + NaOEt Enolate Resonance-Stabilized Enolate Start->Enolate Base Abstraction of α-H+ Acceptor Electrophilic Ester (e.g., Ethyl 2-furoate) Enolate->Acceptor Reacts With Intermediate Tetrahedral Intermediate Acceptor->Intermediate Nucleophilic Attack Product_Raw β-Keto Ester Intermediate->Product_Raw Elimination of EtO- Product_Enolate Deprotonated Product (Stabilized Enolate) Product_Raw->Product_Enolate Deprotonation by EtO- Final_Product Final Product (this compound) Product_Enolate->Final_Product Acidic Workup (H3O+)

Caption: Figure 1: General Mechanism of Claisen Condensation.

Q2: My yield is very low, and I've isolated a byproduct with a different alkyl ester group (e.g., a methyl ester). What is the cause?

Answer: This issue is a classic case of transesterification . It occurs when the alkoxide base used does not match the alkoxy group of your reacting esters.[7] For example, using sodium methoxide (NaOMe) with ethyl esters (like ethyl 2-furoate and diethyl oxalate) will lead to an equilibrium where the ethyl groups on the esters are exchanged for methyl groups.

This results in a mixture of starting materials and, consequently, a mixture of final products, which complicates purification and lowers the yield of the desired ethyl ester.

Solution:

  • Match the Base to the Ester: Always use an alkoxide base corresponding to the alcohol portion of your esters. For ethyl esters, use sodium ethoxide (NaOEt). For methyl esters, use sodium methoxide (NaOMe). This ensures that even if the alkoxide attacks the ester carbonyl, the leaving group is identical to the attacking nucleophile, resulting in no net change.[8]

Q3: The reaction has produced a significant amount of a viscous, polymeric substance alongside my desired product. What is this byproduct?

Answer: This is most likely a result of the self-condensation of the enolizable reaction partner .[7] If you are using a reactant like ethyl acetate, its enolate can react with another molecule of ethyl acetate instead of the intended electrophile (ethyl 2-furoate). This side reaction competes with the desired crossed Claisen condensation, reducing the yield and forming ethyl acetoacetate, which can undergo further reactions.

Prevention Strategies:

  • Use a Non-Enolizable Partner: The most effective solution is to use an electrophile that cannot form an enolate, such as diethyl oxalate or ethyl formate. Since these molecules lack α-hydrogens, they cannot self-condense and can only act as electrophilic acceptors.[1][2][5]

  • Slow Addition: Add the enolizable ester slowly to a mixture of the base and the non-enolizable ester. This keeps the instantaneous concentration of the enolate low, favoring its reaction with the more abundant electrophile.[7]

  • Use an Excess of the Electrophile: Using a stoichiometric excess (1.5 to 2.0 equivalents) of the non-enolizable partner (like diethyl oxalate) increases the probability of the desired crossed reaction over self-condensation.[7]

Q4: My product is contaminated with an acidic impurity, and the reaction mixture fizzes upon acidification. What went wrong?

Answer: This strongly indicates that saponification (base-mediated hydrolysis) of your ester has occurred.[7] This happens if a hydroxide base (e.g., NaOH, KOH) is used instead of an alkoxide, or if there is significant water contamination in your reaction. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.

Upon acidification, this salt is protonated to a carboxylic acid. In the case of a β-keto ester product, the resulting β-keto acid is often unstable and can readily decarboxylate (lose CO₂), which is the source of the fizzing.

Solution:

  • Use an Alkoxide Base: Strictly avoid hydroxide bases for Claisen condensations.[7][8]

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., absolute ethanol) and freshly prepared or properly stored sodium ethoxide. Moisture will hydrolyze the alkoxide to hydroxide, leading to saponification.

Q5: I've isolated an unexpected, non-polar byproduct that doesn't seem to be a β-keto ester. What could it be?

Answer: You may have formed the O-acylation product . The enolate ion is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-acylation) or the enolate oxygen (O-acylation).[7][9]

  • C-acylation (the desired pathway) leads to the β-keto ester.

  • O-acylation leads to the formation of an enol ether, which is an isomer of the desired product.

While C-acylation is generally the thermodynamically favored pathway, the ratio of C- to O-acylation can be influenced by reaction conditions. Kinetically controlled conditions (e.g., very strong, hindered bases like LDA at low temperatures) can sometimes favor O-acylation.[7][9]

Troubleshooting:

  • Solvent Choice: Polar aprotic solvents can sometimes favor C-acylation.[7]

  • Thermodynamic Control: Allowing the reaction to proceed for a sufficient time at a moderate temperature (e.g., room temperature to gentle reflux) allows the reversible O-acylation product to revert to the enolate and eventually form the more stable C-acylated product.[9]

Troubleshooting Summary Table

Symptom / Observation Probable Cause Recommended Solution(s)
Low yield, unreacted starting material1. Insufficient or deactivated base.2. Reaction time/temperature too low.1. Use a full stoichiometric equivalent of fresh, dry NaOEt.2. Ensure anhydrous conditions.3. Increase reaction time or gently warm the mixture.
Product contains mixed alkyl estersTransesterification Match the alkoxide base to the ester's alkyl group (e.g., NaOEt for ethyl esters).[7]
Formation of viscous/polymeric materialSelf-condensation of enolizable ester1. Use a non-enolizable electrophile like diethyl oxalate.[1][5]2. Slowly add the enolizable ester to the base/electrophile mixture.[7]
Fizzing upon acidic workupSaponification (hydrolysis) of ester1. Use an alkoxide base (NaOEt), not a hydroxide (NaOH).[7][8]2. Ensure strictly anhydrous reaction conditions.
Isolation of a non-polar isomeric byproductO-acylation Allow the reaction to reach thermodynamic equilibrium (longer reaction time, moderate temperature) to favor the C-acylated product.[7][9]

Visualization of Key Side Reactions

Side_Reactions Figure 2: Common Byproduct Pathways Enolate Enolate of Ethyl Acetate EtOAc Ethyl Acetate (Electrophile) Enolate->EtOAc Self-Condensation DEO Diethyl Oxalate (Electrophile) Enolate->DEO C-Acylation (Desired) O_Acyl O-Acylation Product (Enol Ether) Enolate->O_Acyl O-Acylation (Undesired) SelfCond Self-Condensation Product EtOAc->SelfCond Product Desired Product (β-Keto Ester) DEO->Product Sapon Saponification Product (Carboxylate) Product->Sapon Hydrolysis Trans Transesterification Product (Mixed Ester) Product->Trans Transesterification NaOEt NaOEt NaOEt->Enolate NaOMe NaOMe NaOMe->Trans H2O H₂O / OH⁻ H2O->Sapon

Caption: Figure 2: Common Byproduct Pathways.

Reference Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of this compound using ethyl 2-furoate and ethyl acetate with sodium ethoxide.

Materials:

  • Sodium metal

  • Absolute Ethanol (200 proof, anhydrous)

  • Ethyl 2-furoate

  • Ethyl acetate (anhydrous)

  • Diethyl ether (anhydrous)

  • 10% Sulfuric Acid or 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide (in situ):

    • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 200 mL of absolute ethanol.

    • Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

    • Once all the sodium has dissolved, cool the resulting sodium ethoxide solution to 0-5 °C in an ice bath.

  • Reaction Execution:

    • To the cooled sodium ethoxide solution, add 70 g (0.5 mol) of ethyl 2-furoate.

    • Add 44 g (0.5 mol) of anhydrous ethyl acetate dropwise from the dropping funnel over 1-2 hours while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction mixture will likely become a thick slurry as the sodium salt of the product precipitates.

  • Workup and Isolation:

    • Pour the reaction mixture into a beaker containing 500 g of crushed ice and 500 mL of cold water.

    • Carefully acidify the aqueous mixture to a pH of ~4-5 by slowly adding cold 10% H₂SO₄ or 1M HCl with vigorous stirring. Check the pH with litmus paper or a pH meter.

    • Extract the aqueous layer with diethyl ether (3 x 200 mL).

    • Combine the organic extracts and wash successively with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, to remove any acidic impurities), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often of sufficient purity for many applications. For higher purity, the resulting oil can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

References

Technical Support Center: Improving the Purity of Ethyl 3-(2-Furyl)-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of ethyl 3-(2-furyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable β-keto ester. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Troubleshooting

Question 1: My Claisen condensation reaction to synthesize this compound is giving a low yield. What are the common causes?

Answer: Low yields in the Claisen condensation are a frequent issue and can often be attributed to several factors. The reaction is an equilibrium process, and its success hinges on driving the equilibrium towards the product.[1] Here are the primary aspects to investigate:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. For the condensation of ethyl 2-furoate and ethyl acetate, sodium ethoxide is the recommended base. It is crucial to use a full equivalent of the base to deprotonate the resulting β-keto ester, which is more acidic than the starting materials. This deprotonation of the product drives the reaction to completion.[1][2] Using a catalytic amount of base will result in a poor yield.

  • Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture. Any water present will react with the strong base, rendering it inactive. Furthermore, water can lead to the saponification (hydrolysis) of your ester starting materials and product. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Purity of Starting Materials: The purity of your ethyl 2-furoate and ethyl acetate is paramount. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.

  • Reaction Temperature and Time: While the reaction is typically run at room temperature or with gentle heating, the optimal conditions should be determined empirically. Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions?

Answer: The presence of multiple spots on your TLC plate or peaks in your GC-MS spectrum indicates the occurrence of side reactions. The most common byproducts include:

  • Unreacted Starting Materials: The most obvious impurities are your starting materials, ethyl 2-furoate and ethyl acetate.

  • Self-Condensation of Ethyl Acetate: Ethyl acetate can undergo self-condensation to form ethyl acetoacetate. This is a competing reaction that can be minimized by slowly adding the ethyl acetate to the reaction mixture containing the ethyl 2-furoate and the base.

  • Furan Ring Opening: The furan ring is susceptible to opening under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to a complex mixture of degradation products. It is crucial to perform the reaction under controlled temperature and to neutralize the reaction mixture carefully during workup.

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with ethyl esters), transesterification can occur, leading to a mixture of methyl and ethyl esters.

Purification & Purity Analysis

Question 3: My crude this compound is a dark-colored oil. How can I decolorize it?

Answer: Dark coloration in the crude product often indicates the presence of polymeric or degradation byproducts. Here are a few strategies to address this:

  • Charcoal Treatment: During the workup, after neutralizing the reaction mixture and extracting the product into an organic solvent, you can treat the organic solution with activated charcoal. The charcoal will adsorb many of the colored impurities. However, be aware that it can also adsorb some of your product, so use it judiciously.

  • Column Chromatography: Flash column chromatography is a highly effective method for removing colored impurities. The polar nature of the colored byproducts often means they will adhere strongly to the silica gel, allowing your less polar product to elute first.

  • Careful Workup: Avoid overly acidic conditions during the workup, as this can promote the degradation of the furan ring and lead to colored impurities. A gentle wash with a dilute bicarbonate solution is often sufficient to neutralize the reaction mixture.

Question 4: I am struggling to purify this compound by column chromatography. The product is co-eluting with impurities. What can I do?

Answer: Achieving good separation in column chromatography requires careful optimization of the conditions. Here are some tips:

  • Solvent System Selection: For β-keto esters, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a good starting point.[3][4] You should perform a thorough TLC analysis with various solvent ratios to find the optimal eluent system that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be very effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate. This will allow the non-polar impurities to elute first, followed by your product, and finally the more polar impurities.

  • Sample Loading: Proper sample loading is crucial for good separation. Dissolve your crude product in a minimal amount of the initial, least polar mobile phase and load it onto the column in a narrow band. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[3]

Question 5: Can I purify this compound by recrystallization?

Answer: While this compound is often described as a liquid or low-melting solid, purification by recrystallization can be a viable option, especially if the impurities are significantly different in polarity.

  • Solvent Screening: The key is to find a suitable solvent or solvent system. An ideal single solvent would dissolve the compound when hot but not when cold.[5][6] Common choices for esters include ethanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[7]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol describes a general procedure for the Claisen condensation of ethyl 2-furoate and ethyl acetate.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl 2-furoate

  • Anhydrous ethyl acetate

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Addition of Esters: To the stirred solution, add ethyl 2-furoate (1.0 equivalent). From the dropping funnel, add anhydrous ethyl acetate (1.1 equivalents) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base to a pH of ~7.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various ratios of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. If using a gradient, gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Gradient Elution Example Hexane (%) Ethyl Acetate (%) Purpose
Step 1 955Elution of non-polar impurities
Step 2 9010Elution of the target compound
Step 3 8020Elution of more polar impurities
Step 4 5050Column flush

Visualizing Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Prepare NaOEt in EtOH B 2. Add Ethyl 2-furoate A->B C 3. Add Ethyl Acetate dropwise B->C D 4. Stir at RT, Monitor by TLC C->D E 5. Neutralize with dil. HCl D->E Reaction Complete F 6. Extract with Et2O E->F G 7. Wash with NaHCO3 & Brine F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Recrystallization (Optional) I->J K K J->K Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Purity Issue Impurity_Type Identify Impurity Type (TLC/NMR) Start->Impurity_Type Starting_Material Unreacted Starting Materials Impurity_Type->Starting_Material High Rf spots Side_Product Side-Products Impurity_Type->Side_Product Spots with intermediate Rf Degradation Degradation Products Impurity_Type->Degradation Baseline/dark spots Optimize_Reaction Optimize Reaction: - Increase reaction time - Check base stoichiometry - Ensure anhydrous conditions Starting_Material->Optimize_Reaction Optimize_Purification Optimize Purification: - Adjust column eluent - Try recrystallization - Use charcoal treatment Side_Product->Optimize_Purification Control_Workup Control Workup: - Avoid strong acids - Maintain low temperature Degradation->Control_Workup

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 3-(2-furyl)-3-oxopropanoate. This document is designed for researchers, chemists, and process development professionals who are utilizing this important β-keto ester in their work. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, achieving high purity and yield is paramount. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you navigate the common challenges associated with its synthesis, primarily the Claisen condensation reaction.

Part 1: The Core Reaction - A Mechanistic Overview

The most common and efficient route to this compound is a mixed Claisen condensation. This reaction involves the acylation of an enolizable ester (ethyl acetate) by a non-enolizable ester (ethyl 2-furoate) in the presence of a strong base.[1][2]

The mechanism proceeds via three key steps:

  • Enolate Formation: The strong base abstracts an acidic α-proton from ethyl acetate to form a nucleophilic enolate.

  • Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 2-furoate, forming a tetrahedral intermediate.

  • Reformation of Carbonyl: The intermediate collapses, expelling an ethoxide leaving group to yield the desired β-keto ester.[1][2][3]

A crucial final step that drives the reaction to completion is the deprotonation of the product by the alkoxide base. The resulting enolate is resonance-stabilized and unreactive, effectively making the overall process irreversible under the reaction conditions.[4][5] Acidification in the final work-up step is required to yield the neutral product.

Claisen_Condensation Figure 1: Mechanism of Mixed Claisen Condensation EA Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) EA->Enolate Base Base (e.g., NaOEt) Base->EA 1. Enolate Formation EF Ethyl 2-Furoate (Electrophile) Enolate->EF 2. Nucleophilic Attack Intermediate Tetrahedral Intermediate EF->Intermediate Product_Enolate Product Enolate (Resonance Stabilized) Intermediate->Product_Enolate 3. Collapse & -OEt⁻ EtOH EtOH Product_Enolate->Base Drives Equilibrium H3O H₃O⁺ Work-up Product_Enolate->H3O 4. Acidification Product This compound H3O->Product

Caption: Figure 1: Mechanism of Mixed Claisen Condensation.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is the most frequent complaint and typically stems from one of three areas: incomplete reaction, competing side reactions, or product loss during work-up.

  • Inefficient Enolate Formation: The formation of the ethyl acetate enolate is the critical first step. This process can be hampered by:

    • Weak Base: The base must be strong enough to deprotonate ethyl acetate (pKa ~25). Sodium ethoxide (NaOEt), sodium hydride (NaH), and lithium diisopropylamide (LDA) are effective.

    • Presence of Moisture: Water or ethanol in the reaction medium can quench the base or the enolate, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction.[1][2] To drive it to completion, a full stoichiometric equivalent of base (not a catalytic amount) is required. The base deprotonates the final β-keto ester product, which is more acidic than the starting materials, forming a stable enolate and shifting the equilibrium towards the product side.[4]

  • Sub-optimal Temperature: While enolate formation with LDA is rapid at low temperatures (-78 °C), reactions with NaH or NaOEt often require elevated temperatures (reflux) to proceed at a reasonable rate. However, high temperatures can also promote side reactions.

Question 2: I've isolated a major byproduct. How can I identify it and what is it likely to be?

Answer: The most probable side product in this mixed Claisen condensation is ethyl acetoacetate , the result of the self-condensation of ethyl acetate.

  • Mechanism of Formation: Two molecules of ethyl acetate can react with each other in the same manner as the mixed condensation, especially if the concentration of the ethyl acetate enolate is high and its reaction with ethyl 2-furoate is slow.

  • Identification:

    • ¹H NMR: Ethyl acetoacetate will show a characteristic singlet for the acetyl group's methyl protons around 2.2 ppm and a singlet for the methylene protons between the two carbonyls around 3.4 ppm, alongside the typical ethyl ester quartet and triplet. This contrasts with the desired product, which will show signals corresponding to the furan ring protons and a methylene group adjacent to the furanoyl carbonyl.

    • GC-MS: This is an excellent technique to separate and identify the components. Compare the mass spectrum of the impurity with a known standard of ethyl acetoacetate (m/z = 130.06).

Self_Condensation Figure 2: Primary Side Reaction Enolate Ethyl Acetate Enolate EA Ethyl Acetate (Electrophile) Enolate->EA Nucleophilic Attack Intermediate Tetrahedral Intermediate EA->Intermediate EAA Ethyl Acetoacetate (Side Product) Intermediate->EAA Collapse & -OEt⁻

Caption: Figure 2: Primary Side Reaction.

Question 3: How can I minimize the formation of ethyl acetoacetate?

Answer: Suppressing the self-condensation of ethyl acetate is key to achieving high purity. The strategy revolves around controlling the formation and concentration of the ethyl acetate enolate.

  • Slow Addition: Add the ethyl acetate slowly to a mixture of the base and the ethyl 2-furoate. This ensures that the enolate, once formed, is in the presence of a high concentration of the desired electrophile (ethyl 2-furoate) and a low concentration of the competing electrophile (other ethyl acetate molecules).

  • Choice of Base: Using a very strong, non-nucleophilic base like LDA at low temperatures (-78 °C) allows for the rapid and quantitative conversion of ethyl acetate to its enolate. Subsequent addition of ethyl 2-furoate to this pre-formed enolate solution can favor the mixed condensation.

  • Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of ethyl 2-furoate can help maximize the capture of the ethyl acetate enolate.

Question 4: My reaction mixture turned dark brown or black. What causes this decomposition?

Answer: Furan rings are notoriously sensitive to acidic conditions, which can cause them to polymerize and darken. While the reaction itself is basic, the acidic work-up step is a likely culprit.

  • Acidic Work-up: When neutralizing the basic reaction mixture, avoid using strong acids or allowing the pH to become too low. A careful quench with a buffered solution or a mild acid like saturated aqueous ammonium chloride is preferable to strong mineral acids (e.g., HCl, H₂SO₄). Keep the temperature low (0 °C) during the quench.

  • Thermal Instability: Prolonged heating in the presence of base can also lead to decomposition pathways. Use the minimum temperature and reaction time necessary for the reaction to go to completion.

Part 3: Optimized Protocol & System Choices

Choosing the right combination of base and solvent is critical for success. The following table compares common systems.

Base/Solvent System Pros Cons Recommendation
Sodium Ethoxide (NaOEt) in Ethanol Inexpensive; ethoxide generated matches the ester, preventing transesterification.Lower basicity requires reflux, increasing side reactions; equilibrium is less favorable.Acceptable for initial trials, but often gives lower yields and purity.
Sodium Hydride (NaH) in THF/Toluene Strong, non-nucleophilic base; byproduct (H₂ gas) is non-interfering.Slower reaction rates at room temp; requires heating; NaH can be pyrophoric and difficult to handle.A robust and common industrial choice. Good balance of reactivity and cost.
LDA in THF Very strong, non-nucleophilic base; rapid, irreversible enolate formation at low temp (-78 °C), minimizing side reactions.Requires anhydrous conditions and inert atmosphere; more expensive; requires careful temperature control.The gold standard for achieving high selectivity and yield in laboratory settings.
Optimized Laboratory Protocol (Using NaH)

This protocol is designed to maximize yield and minimize side product formation.

1. Preparation (Inert Atmosphere)

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, a thermometer, and a magnetic stirrer.

  • Charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexane (x3) to remove the mineral oil, decanting the hexane carefully via cannula under inert gas.

  • Add anhydrous THF or toluene to the flask.

2. Reaction

  • Add ethyl 2-furoate (1.0 eq.) to the NaH suspension.

  • In a separate flame-dried dropping funnel, prepare a solution of ethyl acetate (1.2 eq.) in the same anhydrous solvent.

  • Heat the flask contents to a gentle reflux.

  • Add the ethyl acetate solution dropwise to the refluxing mixture over 1-2 hours. A slow addition rate is crucial to suppress self-condensation.

  • After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC until the ethyl 2-furoate is consumed.

3. Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • VERY CAREFULLY and slowly quench the reaction by adding cold, saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add water and diethyl ether or ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow Start Problem Encountered LowYield Low Yield Start->LowYield SideProduct Major Side Product Start->SideProduct Decomposition Dark/Polymeric Mixture Start->Decomposition CheckBase Base Stoichiometry & Strength (Use 1.1 eq. NaH or LDA) LowYield->CheckBase Yes CheckMoisture Anhydrous Conditions? (Flame-dry glass, use dry solvents) LowYield->CheckMoisture No Identify Identify by NMR/GC-MS (Likely Ethyl Acetoacetate) SideProduct->Identify Workup Acidic Work-up Too Strong? (Use sat. NH₄Cl at 0°C) Decomposition->Workup CheckBase->CheckMoisture CheckTemp Reaction Temp/Time? (Monitor by TLC/GC) CheckMoisture->CheckTemp SlowAddition Slow Ethyl Acetate Addition? Identify->SlowAddition OptimizeBase Consider LDA at -78°C SlowAddition->OptimizeBase Heat Prolonged Heating? (Minimize reaction time) Workup->Heat

Caption: Figure 3: Troubleshooting Workflow.

References

Technical Support Center: Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support guide for the synthesis and troubleshooting of ethyl 3-(2-furyl)-3-oxopropanoate (CAS 615-09-8).[1][2] This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-keto ester in their work. As your application support partners, we aim to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.

The target molecule is typically synthesized via a mixed Claisen condensation between ethyl 2-furoate and ethyl acetate.[3][4] This guide is structured to address common issues encountered during this reaction, from suboptimal yields to purification difficulties.

Part 1: The Core Reaction - A Mechanistic Overview

Understanding the reaction mechanism is the first step in effective troubleshooting. The synthesis of this compound is a classic example of a mixed Claisen condensation .[3][5] The reaction involves the base-mediated condensation of an ester with an enolizable α-hydrogen (ethyl acetate) and another ester that will act as the electrophile (ethyl 2-furoate).

The mechanism proceeds in three key stages:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.[6][7]

  • Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 2-furoate, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion as a leaving group.[5][8]

  • Deprotonation Drive: The resulting β-keto ester product, this compound, has highly acidic protons on the central α-carbon (pKa ≈ 11).[6] The ethoxide base present in the reaction mixture readily deprotonates this position. This final, essentially irreversible deprotonation step shifts the overall reaction equilibrium to the product side, making the use of a stoichiometric amount of base crucial for high yields.[5][8] An acidic workup is required in the final step to re-protonate the enolate and isolate the neutral β-keto ester.[4][6]

Claisen_Mechanism EA Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) EA->Enolate Base Sodium Ethoxide (NaOEt) Base->EA Deprotonation (Step 1) EF Ethyl 2-Furoate (Electrophile) Enolate->EF Nucleophilic Attack (Step 2) Intermediate Tetrahedral Intermediate EF->Intermediate Product_Enolate Product Enolate (Resonance Stabilized) Intermediate->Product_Enolate Elimination of Ethoxide Acid Acidic Workup (e.g., aq. HCl) Product_Enolate->Acid Protonation (Step 3) Final_Product This compound Acid->Final_Product

Caption: The Claisen condensation mechanism for this compound synthesis.

Part 2: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run overnight, but TLC/LC-MS analysis shows only starting materials, or my final isolated yield is less than 20%. What are the likely causes?

A: This is a frequent issue, often pointing to problems with the reaction's core requirements: the base and the reaction environment. Let's break down the possibilities.

  • Cause A: Inactive Base. Sodium ethoxide is hygroscopic and can be deactivated by moisture. If it has been improperly stored or is old, it may have partially hydrolyzed to ethanol and NaOH, reducing its basicity and effectiveness.

    • Solution: Always use freshly opened sodium ethoxide or verify the activity of your current stock. For critical experiments, consider preparing it fresh from sodium metal and absolute ethanol under an inert atmosphere.

  • Cause B: Insufficient Base. The Claisen condensation requires at least one full equivalent of base relative to the limiting reagent (the enolizable ester).[5][7] Unlike catalytic reactions, the base is consumed in the final deprotonation step that drives the reaction to completion. Using catalytic amounts will result in a poor equilibrium position and thus, a low yield.

    • Solution: Ensure you are using a stoichiometric amount (1.0 to 1.1 equivalents) of a strong alkoxide base.

  • Cause C: Presence of Water. Water will protonate the ethyl acetate enolate, quenching the key nucleophile. It will also hydrolyze the base.

    • Solution: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents. Ensure your starting esters are dry. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.

  • Cause D: Incorrect Temperature. While enolate formation is often performed at cooler temperatures, the subsequent condensation may require heating to proceed at a reasonable rate. Patent literature for a similar condensation (ethyl acetate self-condensation) suggests that heating to around 80°C after the initial reaction can help break down intermediate complexes and drive the reaction forward.[9]

    • Solution: After the initial addition of reagents, consider gently refluxing the reaction mixture for several hours and monitoring by TLC or LC-MS for product formation.

Issue 2: Significant Side-Product Formation

Q: My crude ¹H NMR is complex, indicating multiple products. What are the common side reactions, and how can I minimize them?

A: Side reactions in a mixed Claisen condensation are typically competitive reactions involving the starting materials.

  • Side Product A: Ethyl Acetoacetate (from self-condensation). If the rate of ethyl acetate self-condensation is competitive with the desired mixed condensation, you will form ethyl acetoacetate.

    • Causality: This occurs when ethyl acetate acts as both the nucleophile and the electrophile.

    • Solution: Use an excess of ethyl acetate. This ensures that the concentration of the ethyl acetate enolate is high and that it is more likely to encounter an ethyl 2-furoate molecule (the desired electrophile) rather than another ethyl acetate molecule. A molar excess of 4 to 7 times is often recommended for similar systems.[9]

  • Side Product B: 2-Furoic Acid or Acetic Acid. This results from base-mediated hydrolysis of the starting esters.

    • Causality: This is caused by the presence of water or hydroxide ions (from an impure base) in the reaction mixture. The hydroxide acts as a nucleophile, leading to saponification.

    • Solution: This reinforces the critical need for anhydrous conditions as detailed in Issue 1. Use a high-purity alkoxide base, not a hydroxide base.[6]

  • Side Product C: Transesterification Products. If you use a base whose alkyl group does not match the ester's alkyl group (e.g., using sodium methoxide with ethyl esters), you can get transesterification.[10]

    • Causality: The methoxide can attack the carbonyl of ethyl 2-furoate or ethyl acetate, leading to the formation of methyl 2-furoate or methyl acetate.

    • Solution: Always match the alkoxide base to the alcohol portion of your esters.[3][10] For ethyl esters, use sodium ethoxide. This ensures that even if the base acts as a nucleophile, the resulting product is identical to the starting material, creating a non-productive but also non-contaminating pathway.

Issue 3: Difficulties in Workup and Purification

Q: My workup is forming emulsions, and purification by column chromatography is giving me streaky fractions and poor separation. How can I improve my isolation protocol?

A: A clean workup is essential for obtaining a pure product.

  • Workup Strategy: The reaction is typically quenched by pouring it into dilute aqueous acid (e.g., 1M HCl or H₂SO₄) cooled in an ice bath.[4] This neutralizes the excess base and protonates the product enolate.

    • Troubleshooting Emulsions: Emulsions often form during extraction if the aqueous phase is still slightly basic. Ensure the aqueous layer is acidic (pH 2-3) before performing your organic extractions. If an emulsion persists, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.

  • Purification Strategy:

    • Distillation: this compound has a reported boiling point of 84°C, though this may be at reduced pressure. Vacuum distillation is often the preferred method for purifying β-keto esters on a larger scale, as it can be more efficient than chromatography and avoids potential decomposition on silica gel.

    • Column Chromatography: The product is a β-keto ester, which can exist as a mixture of keto and enol tautomers. These tautomers can have different polarities, leading to band broadening or streaking on a silica column.

      • Tip 1: Use a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/diethyl ether) to increase the separation between your product and any polar impurities.

      • Tip 2: To minimize enolization on the acidic silica surface, you can try neutralizing your silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.5-1%).

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound? A: The table below summarizes its key properties.

PropertyValueSource
CAS Number 615-09-8[1][2]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Boiling Point 254.2±15.0 °C at 760 mmHg; 84°C (pressure not specified)[11]
Density ~1.2 g/cm³[11]
Storage 2-8°C, protect from light

Q2: Why can't I use a non-nucleophilic base like Lithium Diisopropylamide (LDA)? A: While LDA is excellent for forming enolates in mixed Claisen condensations where only one partner is enolizable, it is generally not ideal for classic or self-condensation reactions.[3] LDA is a very strong, sterically hindered base that will irreversibly and quantitatively deprotonate the ethyl acetate. However, it is often considered too powerful and can lead to side reactions if not handled with extreme care at low temperatures. For this specific transformation, the readily available sodium ethoxide is sufficient and more practical for larger scale work.

Q3: How do I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar solvent system like 4:1 Hexanes:Ethyl Acetate. The product, being larger and having two carbonyl groups, should have a different Rf value than the starting esters. Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, taking small aliquots (and quenching them in acidic methanol) for ¹H NMR or LC-MS analysis is recommended.

Part 4: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing issues with your reaction.

Troubleshooting_Workflow Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Significant Side Products? Check_Yield->Check_Side_Products No Base_Check Check Base: 1. Stoichiometric? 2. Anhydrous/Active? Check_Yield->Base_Check Yes Check_Purification Purification Issues? Check_Side_Products->Check_Purification No Self_Condensation Self-Condensation? (Ethyl Acetoacetate) Check_Side_Products->Self_Condensation Yes Success Successful Synthesis Check_Purification->Success No Workup_Issue Workup Emulsion? Check_Purification->Workup_Issue Yes Conditions_Check Check Conditions: 1. Anhydrous? 2. Inert Atmosphere? 3. Correct Temp? Base_Check->Conditions_Check Conditions_Check->Start Retry Hydrolysis Hydrolysis? (Acids present) Self_Condensation->Hydrolysis Check Next Increase_EA Action: Increase excess of Ethyl Acetate Self_Condensation->Increase_EA Transesterification Transesterification? (Mixed esters) Hydrolysis->Transesterification Check Next Ensure_Anhydrous Action: Rigorously dry reagents & glassware Hydrolysis->Ensure_Anhydrous Match_Base Action: Match alkoxide to ester (NaOEt for Ethyl) Transesterification->Match_Base Increase_EA->Start Retry Ensure_Anhydrous->Start Retry Match_Base->Start Retry Column_Issue Column Streaking? Workup_Issue->Column_Issue Check Next Acidify_Brine Action: Ensure acidic pH, add brine to extraction Workup_Issue->Acidify_Brine Use_Distillation Action: Use vacuum distillation or neutralized silica Column_Issue->Use_Distillation

Caption: A decision tree for troubleshooting the Claisen condensation reaction.

References

Technical Support Center: Solvent Effects on Ethyl 3-(2-furyl)-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-(2-furyl)-3-oxopropanoate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound and my other starting materials. What should I do?

A1: Achieving a homogeneous reaction mixture is critical for optimal results. This compound is a colorless to pale yellow liquid that is generally soluble in common organic solvents like ethanol, acetone, ether, and benzene.[1][2] However, its solubility, and that of your other reagents, can be a limiting factor.

Troubleshooting Steps:

  • "Like Dissolves Like": Start by selecting a solvent with a polarity similar to your reactants.[1]

  • Co-solvent System: If a single solvent is insufficient, consider using a binary mixture. For instance, adding a more polar solvent to a nonpolar one can enhance the solubility of a polar reagent.[1]

  • Temperature Increase: Gently heating the mixture can increase the solubility of most organic compounds.[1] However, be cautious, as excessive heat can lead to degradation of the furan ring, especially in the presence of acid.

  • Solvent Polarity Screening: If solubility issues persist, a systematic screen of solvents with varying polarities is recommended.

Q2: My reaction is giving low yields, and I suspect the furan ring is decomposing. How can the solvent choice mitigate this?

A2: The furan ring is a pseudo-aromatic system susceptible to degradation, particularly under acidic conditions, which can lead to polymerization or ring-opening.[1] Your choice of solvent plays a pivotal role in stabilizing the furan moiety.

  • Protic Solvents (e.g., water, alcohols): These solvents can donate hydrogen bonds and may exacerbate furan ring degradation in acid-catalyzed reactions.[1] Water can participate in hydrolysis, while alcohols might stabilize reactive intermediates but could also lead to undesired side products.[1][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They have been shown to have a stabilizing effect on furan derivatives and are often the preferred choice when furan degradation is a concern.[1] Dimethylformamide (DMF), in particular, is noted for promoting the stability of furanic compounds.[1]

Recommendations:

  • If your reaction is acid-catalyzed, consider switching from a protic solvent to a polar aprotic solvent like DMF or acetonitrile.

  • Use the mildest possible catalyst at the lowest effective concentration to minimize furan degradation.[1]

  • Be aware that furans with electron-withdrawing groups are generally more stable against acid-catalyzed degradation.[1]

Q3: I am performing a reaction that is sensitive to the keto-enol tautomerism of this compound. How does the solvent affect this equilibrium, and how can I control it?

A3: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. This equilibrium is crucial as the reactivity of the two forms differs. The position of this equilibrium is strongly influenced by the solvent.[4][5][6][7]

  • Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the enol form is often favored due to the stability gained from its intramolecular hydrogen bond.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can stabilize the enol tautomer.[4]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form intermolecular hydrogen bonds with both the keto and enol forms. However, the keto form is generally more polar than the enol form, and an increase in solvent polarity tends to shift the equilibrium toward the keto tautomer.[4]

Controlling the Tautomeric Equilibrium:

Solvent TypePredominant TautomerRationale
NonpolarEnolIntramolecular hydrogen bonding in the enol form is favored.
Polar AproticEnolStrong hydrogen bond accepting nature of the solvent stabilizes the enol.[4]
Polar ProticKetoThe more polar keto form is better solvated by the polar solvent.[4]

Experimental Protocol: NMR Spectroscopy to Determine Tautomeric Ratio

  • Prepare solutions of this compound at a known concentration in a range of deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

  • Acquire ¹H NMR spectra for each solution.

  • Integrate the signals corresponding to the keto and enol forms to determine their relative ratio. The enolic proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm), while the methylene protons of the keto form will have a distinct signal.

Tautomerism_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Result A Dissolve compound in deuterated solvent B Acquire 1H NMR spectrum A->B Analyze C Integrate keto and enol signals B->C Process D Determine tautomeric ratio C->D Calculate

Caption: Workflow for determining the keto-enol ratio by NMR.

Troubleshooting Guides for Specific Reactions

Knoevenagel Condensation

Issue: Low yield or slow reaction rate in the Knoevenagel condensation of this compound with an aldehyde.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[8] The reaction rate and yield can be highly dependent on the solvent.

Troubleshooting Flowchart:

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation check_solvent What is the current solvent? start->check_solvent nonpolar Nonpolar (e.g., Toluene, Hexane) check_solvent->nonpolar polar_aprotic Polar Aprotic (e.g., Acetonitrile, DMF) check_solvent->polar_aprotic polar_protic Polar Protic (e.g., Ethanol, Water) check_solvent->polar_protic switch_to_polar Switch to a more polar solvent like acetonitrile or ethanol. nonpolar->switch_to_polar optimize_catalyst Optimize base catalyst (e.g., piperidine, Et3N) polar_aprotic->optimize_catalyst try_water Consider using water as a solvent, as it can accelerate the reaction. polar_protic->try_water switch_to_polar->optimize_catalyst try_water->optimize_catalyst check_temp Is the reaction temperature optimized? optimize_catalyst->check_temp increase_temp Gradually increase temperature, monitoring for side products. check_temp->increase_temp No end_good Improved Yield check_temp->end_good Yes increase_temp->end_good

Caption: Troubleshooting Knoevenagel condensation reactions.

Explanation:

  • Solvent Polarity: Studies have shown a direct relationship between solvent polarity and reaction kinetics in Knoevenagel condensations, with higher polarity leading to faster product formation.[8] Water has been shown to be an excellent solvent for this reaction.[9][10]

  • Catalyst: The choice and amount of base catalyst are crucial. If you are using a weak base, ensure it is sufficient to deprotonate the active methylene group.

  • Temperature: While some Knoevenagel condensations proceed at room temperature, others may require heating to go to completion.

Hantzsch Pyridine Synthesis

Issue: Low yield or formation of side products in the Hantzsch synthesis using this compound.

The Hantzsch synthesis is a multi-component reaction between an aldehyde, a β-ketoester (in this case, this compound), and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to a pyridine.[11][12][13]

Solvent Considerations and Troubleshooting:

  • Protic Solvents: Ethanol is a common solvent for the Hantzsch synthesis, as it effectively dissolves the reactants.[14]

  • Aqueous Media: The reaction has been successfully carried out in aqueous micelles and even in water, which aligns with green chemistry principles.[11][15] Using a buffer solution can also be beneficial.[15]

  • Solvent-Free Conditions: In some cases, the Hantzsch reaction can be performed under solvent-free conditions, which can lead to shorter reaction times and simpler work-up.[15]

Potential Issues and Solutions:

IssuePotential CauseSuggested Solution
Low Yield of Dihydropyridine Incomplete reaction.Increase reaction time or temperature. Consider switching to a higher-boiling protic solvent like isopropanol or using microwave irradiation.[11]
Side Product Formation Furan ring degradation under acidic conditions (if an acid catalyst is used).Switch to a neutral or basic nitrogen source like ammonium acetate. Consider using a non-acidic solvent system.
Difficulty with Product Isolation Product is soluble in the reaction solvent.If using a water-miscible solvent like ethanol, try pouring the reaction mixture into cold water to precipitate the product.

References

Technical Support Center: Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-(2-furyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile β-keto ester. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.

Introduction to the Synthesis

This compound is a valuable building block in organic synthesis, finding applications in the preparation of a variety of heterocyclic compounds and pharmacologically active molecules. The most common and direct route to this compound is the mixed Claisen condensation between ethyl 2-furoate and ethyl acetate. This reaction involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 2-furoate. The subsequent loss of an ethoxide group yields the desired β-keto ester.

The choice of catalyst and reaction conditions is critical to maximize the yield and minimize the formation of byproducts. This guide will walk you through the key considerations for successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in a Claisen condensation are a frequent challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of Ethyl Acetate: The formation of the ethyl acetate enolate is the first crucial step. If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor enolate formation, leading to a low concentration of the nucleophile.

    • Solution: Ensure you are using a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA). Crucially, the Claisen condensation requires a stoichiometric amount of base, not a catalytic amount. This is because the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the alkoxide base. This final deprotonation step is what drives the reaction to completion.[1][2] Therefore, use at least one full equivalent of the base relative to the limiting reagent.

  • Self-Condensation of Ethyl Acetate: A significant side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. This is especially problematic if the concentration of the ethyl acetate enolate is high in the presence of unreacted ethyl acetate.

    • Solution: To minimize self-condensation, the ethyl acetate should be added slowly to a mixture of the base and ethyl 2-furoate. This strategy ensures that the enolate of ethyl acetate reacts with the more electrophilic ethyl 2-furoate as soon as it is formed, keeping its concentration low.[3]

  • Reaction Temperature and Time: Like many organic reactions, the temperature and duration of the Claisen condensation are critical parameters.

    • Solution: The optimal temperature for this reaction is typically around room temperature to gentle reflux. Running the reaction at too low a temperature may result in a very slow reaction rate, while excessively high temperatures can promote side reactions and decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reagents and Solvent: The presence of moisture or other impurities in your reagents or solvent can significantly impact the reaction.

    • Solution: Ensure that all your reagents, especially the ethyl 2-furoate and ethyl acetate, are of high purity and are dry. The solvent (e.g., ethanol, diethyl ether, or tetrahydrofuran) must be anhydrous, as any water will quench the strong base and inhibit enolate formation.

Question: I am observing the formation of multiple byproducts in my reaction mixture. What are these and how can I avoid them?

Answer:

The formation of multiple byproducts is a common issue in mixed Claisen condensations. Here are the likely culprits and how to mitigate them:

  • Ethyl Acetoacetate (from self-condensation): As mentioned above, the self-condensation of ethyl acetate is a primary side reaction.

    • Mitigation: Employ the slow addition of ethyl acetate to the reaction mixture containing the base and ethyl 2-furoate.[3]

  • Products from Furan Ring Opening: The furan ring can be susceptible to opening under strongly basic or acidic conditions, especially at elevated temperatures.[4]

    • Mitigation: Maintain a moderate reaction temperature and avoid excessively harsh work-up conditions. Neutralize the reaction mixture carefully during the work-up procedure.

  • Transesterification: If the alkoxide base used does not match the alkoxy group of the esters, transesterification can occur, leading to a mixture of products.

    • Mitigation: Always use a base with the same alkoxide as your esters. For the reaction of ethyl 2-furoate and ethyl acetate, sodium ethoxide is the appropriate base.

Question: How do I effectively purify the final product, this compound?

Answer:

Purification of the product is essential to remove unreacted starting materials, the base, and any byproducts.

  • Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with a dilute acid (e.g., cold dilute HCl or H₂SO₄) to neutralize the excess base and protonate the enolate of the product.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine (saturated NaCl solution) to remove any remaining water, and then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is often purified by vacuum distillation. Given the relatively high boiling point of the product, distillation under reduced pressure is necessary to prevent decomposition at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

A1: The most commonly used and effective catalyst (technically a reagent as it's used in stoichiometric amounts) is sodium ethoxide (NaOEt) . It is a strong base capable of deprotonating ethyl acetate to form the required enolate. Since both starting esters are ethyl esters, using sodium ethoxide prevents unwanted transesterification reactions. For more challenging substrates or to have greater control over the enolate formation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be used.[1][5]

Q2: Can I use a Lewis acid as a catalyst for this reaction?

A2: While traditional Claisen condensations are base-mediated, Lewis acids such as TiCl₄ in the presence of an amine base have been shown to promote Claisen-type condensations.[6] These conditions can sometimes offer advantages in terms of reaction rate and selectivity. However, for the specific synthesis of this compound, the use of a strong base like sodium ethoxide is the more established and commonly reported method.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Strong Bases: Sodium ethoxide and LDA are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and away from any sources of ignition.

  • Acidic Work-up: The addition of acid to the basic reaction mixture can be exothermic. Perform this step slowly and with cooling.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester and ketone carbonyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound via a mixed Claisen condensation.

Materials:

  • Ethyl 2-furoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reaction Setup: In the flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. To this solution, add ethyl 2-furoate (1.0 equivalent).

  • Addition of Ethyl Acetate: Fill the dropping funnel with ethyl acetate (1.1 equivalents). Add the ethyl acetate dropwise to the stirred solution in the flask over a period of 30-60 minutes. Maintain the reaction temperature at room temperature or slightly above, as needed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly add dilute hydrochloric acid to neutralize the reaction mixture until it is slightly acidic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizing the Reaction Pathway

Diagram: Mixed Claisen Condensation for this compound Synthesis

Claisen_Condensation EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation EtFuroate Ethyl 2-Furoate Tetrahedral Tetrahedral Intermediate EtFuroate->Tetrahedral Base Sodium Ethoxide (NaOEt) Base->Enolate Enolate->Tetrahedral Nucleophilic Attack Product_Enolate Product Enolate Tetrahedral->Product_Enolate Elimination of Ethoxide Product This compound Product_Enolate->Product Protonation Workup Acidic Work-up (H3O+) Workup->Product

Caption: Reaction pathway of the mixed Claisen condensation.

Catalyst Selection Logic

Diagram: Decision Tree for Catalyst Selection

Catalyst_Selection Start Start: Catalyst Selection for Mixed Claisen Condensation Q1 Are both esters enolizable? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is one ester significantly more acidic? A1_Yes->Q2 Strategy2 Strategy: Slowly add the enolizable ester to the non-enolizable ester and the base. A1_No->Strategy2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Strategy1 Strategy: Use a strong, non-nucleophilic base (e.g., LDA) to pre-form the enolate of the more acidic ester. A2_Yes->Strategy1 Strategy3 Strategy: Use a standard strong base (e.g., NaOEt) and control stoichiometry and addition rate. A2_No->Strategy3 OurReaction Our Reaction: Ethyl Acetate (enolizable) + Ethyl 2-Furoate (non-enolizable α-position). OurReaction->Strategy2 Applicable Strategy

Caption: Decision-making for catalyst selection in mixed Claisen condensations.

Data Summary

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 84 °C
Flash Point 107.6 °C
Density 1.165 g/cm³

References

Technical Support Center: Scale-Up Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate (CAS 615-09-8). This document is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a successful, efficient, and safe scale-up.

This compound is a valuable β-keto ester intermediate in medicinal chemistry and a component in the flavor and fragrance industry. Its synthesis is most commonly achieved via a crossed Claisen condensation , a powerful carbon-carbon bond-forming reaction.[1][2] This guide focuses on the reaction between ethyl 2-furoate and ethyl acetate, providing expert insights into overcoming the hurdles associated with this process at scale.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for synthesizing this compound?

The synthesis is a crossed Claisen condensation. In this reaction, a strong base is used to deprotonate the α-carbon of an enolizable ester (ethyl acetate), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a non-enolizable ester (ethyl 2-furoate). The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the final β-keto ester product.[3][4]

Q2: Which starting materials are required and what are their specific roles?
  • Ethyl Acetate: This is the enolizable ester. Its α-protons are acidic enough to be removed by a strong base, allowing it to form the nucleophilic enolate.

  • Ethyl 2-furoate: This ester lacks α-protons and therefore cannot self-condense or form an enolate. It serves exclusively as the electrophile (the "acceptor") in the reaction.[5]

  • Base (e.g., Sodium Ethoxide): A strong, non-nucleophilic base is required. It must be strong enough to deprotonate ethyl acetate. Using an alkoxide base that matches the ester's alcohol portion (ethoxide for ethyl esters) is crucial to prevent transesterification, a side reaction that would lead to a mixture of products.[4][6]

  • Solvent: An inert, anhydrous solvent like toluene, THF, or an excess of one of the reactant esters is typically used.

Q3: Why is a stoichiometric amount of base required instead of a catalytic amount?

The final product, a β-keto ester, has a highly acidic proton on the carbon between the two carbonyl groups (pKa ≈ 9-11).[6] This proton is readily removed by the alkoxide base present in the reaction mixture. This final deprotonation step is thermodynamically favorable and serves to drive the entire reaction equilibrium towards the product.[1][3] Therefore, at least a full equivalent of base is consumed. An acidic workup is required in the final step to reprotonate the enolate and isolate the neutral β-keto ester.[2]

Q4: What are the primary safety concerns during the scale-up of this synthesis?
  • Exothermic Reaction: The initial deprotonation and condensation steps can be exothermic.[7] On a large scale, this heat generation must be managed with efficient cooling systems and controlled addition rates to prevent thermal runaways.

  • Flammable Solvents: The use of flammable solvents like ethyl acetate and THF requires appropriate fire safety measures, including grounding of equipment and use in a well-ventilated area or fume hood.

  • Strong Base Handling: Sodium ethoxide is corrosive and moisture-sensitive. It should be handled with appropriate personal protective equipment (PPE) under an inert atmosphere (e.g., nitrogen or argon).

  • Pressure Build-up: During the acidic quench of the reaction, care must be taken if carbonates are formed (from exposure to CO2), as this can lead to gas evolution. The quench should be performed slowly and with adequate venting.

Process Workflow & Reaction Mechanism

Understanding the sequence of operations and the underlying chemical transformations is critical for a successful scale-up.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification P1 Dry Solvents & Glassware P2 Prepare Inert Atmosphere (Nitrogen/Argon) P1->P2 P3 Charge Ethyl 2-Furoate & Anhydrous Solvent P2->P3 R1 Charge Base (e.g., Sodium Ethoxide) P3->R1 Under Inert Gas R2 Cool Reaction Mixture (e.g., 0-10°C) R1->R2 R3 Slowly Add Ethyl Acetate (Control Exotherm) R2->R3 R4 Allow to Warm & Stir (Monitor by TLC/GC) R3->R4 W1 Cool Mixture & Quench (Slow addition to cold aq. acid) R4->W1 Once Reaction is Complete W2 Phase Separation W1->W2 W3 Extract Aqueous Layer W2->W3 W4 Combine & Wash Organics (Brine) W3->W4 W5 Dry & Filter W4->W5 W6 Concentrate Under Vacuum W5->W6 PU1 High-Vacuum Distillation W6->PU1 PU2 Characterize Final Product (NMR, GC-MS) PU1->PU2 G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination cluster_4 Step 4: Deprotonation (Driving Force) EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Base Base Na+ -OEt Base->Enolate EtOH EtOH Furoate Ethyl 2-Furoate Intermediate Tetrahedral Intermediate Furoate->Intermediate Product_Keto Product (β-Keto Ester) Intermediate->Product_Keto Intermediate->Product_Keto Eliminates Ethoxide OEt_Leaving -OEt Product_Enolate Product Enolate (Resonance Stabilized) Product_Keto->Product_Enolate Base2 EtOH2 EtOH Base2 -OEt

References

Technical Support Center: Decomposition of Ethyl 3-(2-furyl)-3-oxopropanoate During Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 3-(2-furyl)-3-oxopropanoate. This guide is designed to provide in-depth troubleshooting for a common challenge encountered during its use: unexpected decomposition. By understanding the underlying chemical principles, you can effectively mitigate these side reactions and ensure the integrity of your synthesis.

I. Understanding the Instability: Key Decomposition Pathways

This compound is a valuable building block, but its structure contains two reactive moieties that can lead to decomposition under various reaction conditions: the β-keto ester functionality and the furan ring.

The Fragile Furan Ring

The furan ring is an electron-rich aromatic system that is susceptible to degradation, particularly under acidic conditions.[1][2] Protonation of the furan ring can initiate a cascade of reactions, including polymerization and ring-opening, leading to a complex mixture of byproducts and a significant loss of your desired product.[2][3] The presence of electron-releasing substituents on the furan ring can exacerbate this instability.[2] Conversely, electron-withdrawing groups can enhance the stability of the furan ring against acid-catalyzed degradation.[4]

The Reactivity of the β-Keto Ester

The β-keto ester group is prone to hydrolysis and decarboxylation, especially when subjected to acidic or basic conditions, often at elevated temperatures.[5][6] Hydrolysis of the ethyl ester yields the corresponding β-keto acid. This intermediate is often unstable and can readily lose carbon dioxide through a cyclic transition state to form a ketone.[7][8][9]

Below is a diagram illustrating the primary decomposition pathways.

cluster_0 This compound cluster_1 Decomposition Pathways cluster_2 Decomposition Products Start This compound Furan_Degradation Furan Ring Opening/ Polymerization Start->Furan_Degradation  Acidic Conditions (H+) Decarboxylation Hydrolysis & Decarboxylation Start->Decarboxylation  Acidic/Basic Conditions  Heat (Δ) Polymers Polymeric Byproducts Furan_Degradation->Polymers Ring_Opened Ring-Opened Products Furan_Degradation->Ring_Opened Ketone 2-Acetylfuran Decarboxylation->Ketone CO2 CO2 + Ethanol Decarboxylation->CO2

Caption: Primary decomposition pathways of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q1: My reaction mixture turned dark brown/black after adding an acid catalyst. What is happening?

A1: A dark coloration is a strong indicator of furan ring decomposition and polymerization.[10] The furan moiety is highly sensitive to strong acids.

  • Causality: Strong protic acids (e.g., H₂SO₄, HCl) can protonate the furan ring, leading to the formation of highly reactive carbocations. These intermediates can then attack other furan molecules, initiating a chain reaction that results in insoluble, polymeric tars.[2]

  • Troubleshooting Steps:

    • Use Milder Acids: Replace strong mineral acids with milder alternatives like p-toluenesulfonic acid (p-TsOH), acetic acid, or Lewis acids such as zinc chloride (ZnCl₂).[10][11]

    • Control Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cooling the reaction mixture during the addition of the acid can significantly reduce decomposition.

    • Anhydrous Conditions: The presence of water can facilitate ring-opening side reactions.[11][12] Ensure your reagents and solvents are anhydrous, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[1][13]

Q2: I'm observing a significant amount of 2-acetylfuran as a byproduct in my reaction. What is causing this?

A2: The formation of 2-acetylfuran is a classic sign of hydrolysis followed by decarboxylation of the β-keto ester.[5][7]

  • Causality: The reaction conditions (e.g., presence of water, acidic or basic catalysts, elevated temperature) are likely promoting the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This β-keto acid intermediate is thermally unstable and readily loses CO₂ to form 2-acetylfuran.[6][8]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrolysis.

    • Moderate pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine.

    • Temperature Control: Keep the reaction temperature as low as feasible. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.

    • Work-up Conditions: During the aqueous work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous layers.

Q3: My yield is consistently low, even without obvious signs of decomposition. What other side reactions could be occurring?

A3: Besides the major decomposition pathways, other subtle side reactions can lower your yield.

  • Causality: The active methylene group of the β-keto ester is nucleophilic and can participate in undesired side reactions, such as self-condensation or reaction with other electrophiles present in the reaction mixture.

  • Troubleshooting Steps:

    • Order of Addition: Carefully control the order of addition of reagents. For instance, if you are performing an alkylation, generate the enolate of the β-keto ester first, and then add the alkylating agent.

    • Stoichiometry: Use precise stoichiometry to avoid an excess of any reactive species that could lead to side reactions.

    • Reaction Monitoring: Closely monitor the reaction's progress. Over-running the reaction can lead to the slow formation of byproducts.

III. Experimental Protocols: Mitigating Decomposition

Here are two example protocols that incorporate best practices to minimize the decomposition of this compound.

Protocol 1: Mild Acid-Catalyzed Acylation of an Alcohol

This protocol demonstrates the use of a mild acid catalyst to prevent furan ring degradation.

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Base-Mediated Alkylation

This protocol illustrates the careful generation of the enolate to avoid side reactions.

  • Enolate Formation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.05 eq.) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Troubleshooting workflow for reactions involving this compound.

IV. Analytical Methods for Decomposition Monitoring

To effectively troubleshoot, it is crucial to monitor your reaction and identify the byproducts being formed.

Analytical TechniqueInformation Provided
Thin Layer Chromatography (TLC) Quick and easy way to monitor the consumption of starting material and the appearance of new spots (products and byproducts).
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides information on the molecular weight of the components in the reaction mixture, helping to identify byproducts like 2-acetylfuran or hydrolyzed intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify and quantify the major byproducts in the crude reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile byproducts, particularly 2-acetylfuran.[14]

Table 1: Recommended analytical methods for monitoring decomposition.

V. References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. 13

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. 1

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. 5

  • 9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. 6

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. 12

  • Decarboxylation. Chemistry Steps. 7

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. 2

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. 8

  • Decarboxylation Reaction Mechanism. (2018). YouTube. 9

  • Overview of assays for hydrolysis of β -keto esters. ResearchGate. 15

  • General scheme of the study of furan stability. ResearchGate. 4

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Energy & Fuels. 3

  • Technical Support Center: Synthesis of Furan-Containing Compounds. Benchchem. 10

  • Troubleshooting common side reactions in furan synthesis. Benchchem. 11

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. 14

References

Technical Support Center: Workup Procedure for Ethyl 3-(2-furyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 3-(2-furyl)-3-oxopropanoate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and purification stages of this important β-keto ester. The synthesis, typically achieved via a Claisen condensation between ethyl 2-furoate and ethyl acetate, or a related crossed Claisen reaction with diethyl oxalate, requires a carefully executed workup to ensure high yield and purity.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this compound.

I. Overview of the Workup Procedure

The synthesis of this compound culminates in the formation of a β-keto ester. A typical workup procedure following the Claisen condensation involves several key steps: quenching the reaction, separating the aqueous and organic layers, washing the organic layer, drying, and finally, purifying the crude product. Each of these stages presents unique challenges that can impact the final yield and purity.

Below is a generalized workflow for the workup procedure.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Workup Procedure cluster_purification Purification Reaction Claisen Condensation Reaction Mixture Quench 1. Quench Reaction (e.g., with dilute acid) Reaction->Quench Extraction 2. Liquid-Liquid Extraction (e.g., with ethyl acetate and water/brine) Quench->Extraction Wash 3. Wash Organic Layer (e.g., with brine, sat. NaHCO3) Extraction->Wash Dry 4. Dry Organic Layer (e.g., with Na2SO4 or MgSO4) Wash->Dry Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purification 6. Purification (e.g., Column Chromatography or Distillation) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized workflow for the workup and purification of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the workup and purification of this compound in a question-and-answer format.

Quenching and Extraction Issues

Question 1: After quenching the reaction with dilute acid, I'm observing a low yield of my desired product in the organic layer. What could be the cause?

Answer: A low yield after the initial acid quench and extraction can stem from several factors related to the stability of the β-keto ester.

  • Premature Hydrolysis and Decarboxylation: β-keto esters can undergo hydrolysis to the corresponding β-keto acid, which can then decarboxylate, especially under acidic conditions with heating.[5] To mitigate this, perform the acid quench at a low temperature (e.g., 0 °C in an ice bath) and avoid prolonged exposure to acidic conditions. The acid should be added slowly to control any exothermic reaction.

  • Incomplete Extraction: this compound has some water solubility. Ensure you are performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery from the aqueous layer.[6] Washing the combined organic layers with brine can also help to "salt out" the product from any residual water.

  • Incorrect pH: The pH of the aqueous layer after quenching is crucial. If the solution is too acidic, it can promote side reactions. Conversely, if it is not acidic enough, the product may remain as its enolate salt in the aqueous layer. Aim for a slightly acidic pH (around 5-6) to ensure the β-keto ester is fully protonated and partitions into the organic phase.[7]

Question 2: I'm seeing an emulsion form during the liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when basic reaction mixtures are neutralized. Here are several strategies to break an emulsion:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase separation.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break up the fine droplets.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual separation.

Purification Challenges

Question 3: My crude product is a dark oil, and I'm having difficulty purifying it by column chromatography. What are the likely impurities?

Answer: A dark, oily crude product often indicates the presence of side products and decomposition. Common impurities can include:

  • Self-Condensation Products: If using ethyl acetate as a reactant, it can undergo self-condensation to form ethyl acetoacetate.

  • Unreacted Starting Materials: Incomplete reaction will leave residual ethyl 2-furoate and ethyl acetate.

  • Polymeric Materials: Furan-containing compounds can be sensitive and may polymerize under certain conditions, leading to dark, tarry substances.

For purification, consider the following:

  • Choice of Adsorbent and Eluent: Silica gel is a standard choice for column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

  • Alternative Purification Methods: If the product is thermally stable, vacuum distillation can be an excellent alternative to chromatography for removing less volatile impurities. The boiling point of this compound is reported to be 84 °C at reduced pressure.

Question 4: During purification, I suspect my product is decomposing on the silica gel column. What are my options?

Answer: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds like β-keto esters.

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine, in the eluent before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your chromatography.

  • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for the Claisen condensation to synthesize this compound?

A1: A strong, non-nucleophilic base is required. Sodium ethoxide is a common choice, as it is the conjugate base of the ethanol that would be displaced during the reaction, preventing transesterification side products.[1][2] The use of a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[1][2]

Q2: Can I use a different base, like sodium hydride (NaH)?

A2: Yes, sodium hydride is also a suitable strong base for this reaction and can lead to higher yields.[4] It has the advantage of producing hydrogen gas as a byproduct, which is easily removed from the reaction, thus driving the equilibrium forward.

Q3: My final product shows signs of hydrolysis (a carboxylic acid peak in the IR spectrum). How can I avoid this?

A3: Hydrolysis of the ester can occur during the workup.[8][9] To prevent this, ensure that all solvents used for extraction and washing are anhydrous, and minimize the product's contact with water, especially under acidic or basic conditions. If you perform a basic wash (e.g., with sodium bicarbonate), do it quickly and at a low temperature.

Q4: Is decarboxylation a significant concern for this compound?

A4: Yes, decarboxylation can be a major side reaction, particularly if the corresponding β-keto acid is formed.[5] To avoid this, maintain neutral or slightly acidic conditions and avoid excessive heating during the workup and purification. If you are performing a distillation, use a high vacuum to keep the boiling temperature as low as possible.

Q5: What are the expected spectral characteristics of pure this compound?

A5: While specific spectral data can vary slightly with the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methylene protons between the carbonyls, and signals for the furan ring protons.

  • ¹³C NMR: Resonances for the two carbonyl carbons (keto and ester), the methylene carbon, the carbons of the ethyl group, and the carbons of the furan ring.

  • IR Spectroscopy: Strong carbonyl stretching frequencies for the ketone and the ester.

IV. Summary of Key Parameters

ParameterRecommendationRationale
Quenching Agent Dilute aqueous acid (e.g., 1M HCl)To neutralize the basic reaction mixture and protonate the enolate.[6][7]
Quenching Temperature 0 °CTo minimize hydrolysis and decarboxylation.[5]
Extraction Solvent Ethyl acetate or DichloromethaneGood solubility for the product and immiscibility with water.[6]
Washing Solutions Brine, Saturated NaHCO₃ (optional, brief)To remove water-soluble impurities and neutralize residual acid.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
Purification Method Column Chromatography or Vacuum DistillationTo isolate the pure product from starting materials and byproducts.[10]

V. Mechanistic Insight into a Key Side Reaction

Hydrolysis_Decarboxylation cluster_main Product This compound Intermediate 3-(2-furyl)-3-oxopropanoic acid (β-keto acid) Product->Intermediate Hydrolysis (H+ or OH-) Byproduct 1-(2-furyl)ethan-1-one + CO2 Intermediate->Byproduct Decarboxylation (Heat)

Caption: Pathway for the hydrolysis and subsequent decarboxylation of the target compound.

This guide is intended to provide a comprehensive resource for troubleshooting the workup of this compound. By understanding the underlying chemistry and potential pitfalls, researchers can optimize their procedures to achieve higher yields and purity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-(2-furyl)-3-oxopropanoate and Ethyl Benzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two common β-keto ester building blocks: Ethyl 3-(2-furyl)-3-oxopropanoate and Ethyl Benzoylacetate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond surface-level data to explore the underlying electronic and structural factors that govern their behavior in key synthetic transformations. We will dissect their reactivity profiles, supported by experimental data and established chemical principles, to provide actionable insights for your synthetic planning.

Introduction: Two Structurally Similar, Yet Electronically Divergent Synthons

This compound and ethyl benzoylacetate are both β-keto esters, a class of compounds renowned for their synthetic versatility.[1] Their core structure features an active methylene group flanked by two carbonyl functionalities (a ketone and an ester), making them ideal precursors for generating stabilized enolates for carbon-carbon bond formation.[2]

The key difference lies in the aromatic moiety attached to the keto-carbonyl group: a five-membered, oxygen-containing furan ring versus a six-membered benzene ring. This seemingly subtle variation introduces significant electronic disparities that profoundly impact the acidity of the α-protons, the electrophilicity of the carbonyl carbons, and the overall reactivity profile of each molecule.

Physical and Spectroscopic Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties is presented below for quick reference. These data are essential for planning experimental setups, including solvent selection and purification strategies.

PropertyThis compoundEthyl Benzoylacetate
CAS Number 615-09-8[3]94-02-0[4]
Molecular Formula C₉H₁₀O₄[3]C₁₁H₁₂O₃[4]
Molecular Weight 182.17 g/mol [3]192.21 g/mol [4]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[5]
Boiling Point 142-143 °C @ 10 mmHg[6]265-270 °C @ 760 mmHg[7]
Density ~1.2 g/cm³[8]1.11 g/mL @ 25 °C[4]
Refractive Index ~1.4209n20/D 1.52[4]

Comparative Reactivity Analysis: The Influence of the Aromatic Ring

The furan and benzene rings, while both aromatic, possess distinct electronic characteristics that are central to understanding the reactivity differences between these two molecules.

Electronic Effects of Furan vs. Benzene

The primary differentiator is the nature of their aromaticity. Benzene's aromaticity arises from six π-electrons delocalized over six carbon atoms. Furan is also aromatic, with a six-π-electron system, but these electrons are delocalized over a five-membered ring containing a highly electronegative oxygen atom.[9] One of the lone pairs on the oxygen atom participates in the aromatic system, making the furan ring significantly more electron-rich than benzene.[10] Consequently, furan has a lower resonance stabilization energy (~16 kcal/mol) compared to benzene (~36 kcal/mol), which renders it more reactive in reactions that disrupt this aromaticity, such as electrophilic aromatic substitution.[10][11]

This enhanced electron-donating character of the furan ring directly influences the adjacent furoyl group.

Caption: Electronic influence of the furan vs. benzene ring on reactivity.

Enolate Formation and Acidity

The active methylene protons (α-protons) in β-keto esters are acidic because the resulting enolate is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygens.[2]

  • Ethyl Benzoylacetate: The benzoyl group is strongly electron-withdrawing through resonance and induction, effectively stabilizing the negative charge of the enolate. This makes the α-protons relatively acidic (pKa ≈ 10.7 in water) and readily removable by common bases like sodium ethoxide.

  • This compound: The furan ring is a net electron-donating group compared to the phenyl ring. This donation slightly destabilizes the adjacent enolate by increasing electron density, which can marginally decrease the acidity of the α-protons compared to ethyl benzoylacetate. While still readily deprotonated, it may require slightly more forcing conditions or a stronger base to achieve complete enolate formation in some contexts.

Electrophilicity of the Carbonyl Groups

The reactivity of the keto-carbonyl carbon as an electrophile is also modulated by the attached aromatic ring.

  • Ethyl Benzoylacetate: The phenyl ring provides moderate resonance stabilization to the carbonyl group. It is a standard aromatic ketone in terms of electrophilicity.

  • This compound: The electron-donating nature of the furan ring reduces the partial positive charge on the adjacent keto-carbonyl carbon. This makes it inherently less electrophilic than the corresponding carbonyl in ethyl benzoylacetate. Consequently, it may react more slowly with nucleophiles.

Application in a Named Reaction: The Hantzsch Pyridine Synthesis

To illustrate these differences in a practical synthetic context, we can examine the Hantzsch Pyridine Synthesis. This multi-component reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester to form a 1,4-dihydropyridine, which is subsequently oxidized to a pyridine.[12][13][14] The reaction mechanism involves both a Knoevenagel condensation and the formation of an enamine intermediate.[14]

Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates bke1 β-Keto Ester (1 eq) knoevenagel Knoevenagel Adduct (α,β-Unsaturated Keto Ester) bke1->knoevenagel aldehyde Aldehyde aldehyde->knoevenagel bke2 β-Keto Ester (1 eq) enamine Enamine bke2->enamine ammonia Ammonia ammonia->enamine product 1,4-Dihydropyridine knoevenagel->product Michael Addition enamine->product Cyclization/ Dehydration final_product Pyridine (Aromatized) product->final_product Oxidation

Caption: Generalized workflow for the Hantzsch Pyridine Synthesis.

When applying our two substrates to this synthesis:

  • Ethyl Benzoylacetate is a classic substrate and generally proceeds under standard conditions (e.g., heating in ethanol with ammonium acetate) to give good yields of the corresponding dihydropyridine.[15]

  • This compound , due to the lower electrophilicity of its keto-carbonyl, might exhibit slower rates in the initial Knoevenagel condensation step with the aldehyde. This could necessitate longer reaction times, higher temperatures, or the use of a more effective catalyst to achieve comparable yields.

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol provides a generalized procedure that can be adapted for either β-keto ester, with considerations for the expected differences in reactivity.

Objective: To synthesize a symmetrical 1,4-dihydropyridine via the Hantzsch condensation.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (10 mmol)

  • β-Keto Ester (Ethyl Benzoylacetate or this compound) (20 mmol, 2.0 eq)

  • Ammonium Acetate (12 mmol, 1.2 eq)

  • Ethanol (25 mL)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), the β-keto ester (20 mmol), and ammonium acetate (12 mmol).

  • Solvent Addition: Add ethanol (25 mL) to the flask.

  • Reaction: Stir the mixture at reflux (approximately 80 °C).

    • Guideline for Ethyl Benzoylacetate: The reaction is typically complete within 2-4 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Guideline for this compound: Due to potentially slower kinetics, the reaction may require a longer reflux period (4-8 hours). Monitor progress carefully by TLC. If the reaction stalls, the addition of a catalytic amount of acetic acid may be beneficial.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 1,4-dihydropyridine.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Conclusion and Synthetic Outlook

While structurally analogous, this compound and ethyl benzoylacetate exhibit distinct reactivity profiles rooted in the electronic nature of their respective aromatic systems.

  • Ethyl Benzoylacetate serves as a reliable, standard β-keto ester. Its reactivity is predictable, with a highly acidic methylene group and a moderately electrophilic ketone, making it suitable for a wide range of classical condensation and alkylation reactions.[16]

  • This compound is a more nuanced building block. The electron-rich furan ring deactivates the keto-carbonyl towards nucleophilic attack and may slightly reduce the acidity of the α-protons. Researchers should anticipate the need for potentially longer reaction times or more optimized catalytic systems. However, the resulting furan-containing products are of high value in medicinal chemistry, as the furan scaffold is a known bioisostere for phenyl rings and can improve pharmacokinetic properties.[17]

Understanding these fundamental differences allows for more rational design of synthetic routes and troubleshooting of unexpected experimental outcomes. By selecting the appropriate substrate and tailoring reaction conditions to its specific electronic character, chemists can effectively leverage the unique synthetic potential of both molecules.

References

I. Synthesis: The Claisen Condensation as a Unifying Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Furan vs. Phenyl β-Keto Esters in Organic Synthesis

For the synthetic chemist, β-keto esters are foundational building blocks, prized for their versatile reactivity that enables the construction of complex molecular architectures.[1] Their structure, featuring two distinct carbonyl groups and an acidic α-carbon, allows them to serve as both nucleophiles and electrophiles, opening pathways to a vast array of transformations including alkylations, acylations, and the synthesis of diverse heterocyclic systems.[1][2][3]

This guide provides a detailed comparative analysis of two key subclasses: furan-containing and phenyl-containing β-keto esters, with ethyl 2-furoylacetate and ethyl benzoylacetate serving as archetypal examples. We will explore the nuances of their synthesis, compare their reactivity based on the electronic properties of the furan and phenyl moieties, and provide validated experimental protocols for their preparation and subsequent transformation. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the appropriate building block for their synthetic targets.

The most direct and widely utilized method for synthesizing β-keto esters is the Claisen condensation.[1][4][5][6] This base-catalyzed reaction joins two ester molecules to form a new carbon-carbon bond, yielding the target β-keto ester.[7][8] While other methods exist, the crossed Claisen condensation provides an excellent platform for comparing the synthesis of our target molecules.

A crossed Claisen condensation between a non-enolizable ester (like ethyl benzoate or ethyl 2-furoate) and an enolizable ester (like ethyl acetate) is an effective strategy.[6] The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the enolizable ester but should not cause unwanted side reactions like saponification.[9] Sodium ethoxide is commonly used, as the ethoxide anion is the leaving group in the condensation, preventing transesterification.[5] Stronger, non-nucleophilic bases like sodium hydride (NaH) can often improve yields.[6][10]

The general mechanism involves three key steps:

  • Enolate Formation: The base deprotonates the α-carbon of the enolizable ester (e.g., ethyl acetate).

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the non-enolizable ester (e.g., ethyl benzoate or ethyl 2-furoate).

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[7][9]

Claisen_Condensation_Mechanism Figure 1: General Mechanism of Crossed Claisen Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Product Formation EA Ethyl Acetate Enolate Ester Enolate EA->Enolate Deprotonation Base Base (e.g., NaOEt) Base->EA Enolate2 Ester Enolate NE Non-enolizable Ester (e.g., Ethyl Benzoate) Tetrahedral Tetrahedral Intermediate NE->Tetrahedral Tetrahedral2 Tetrahedral Intermediate Enolate2->NE Attack Product β-Keto Ester Tetrahedral2->Product Collapse Alkoxide Alkoxide (EtO-) Tetrahedral2->Alkoxide Elimination

Figure 1: General Mechanism of Crossed Claisen Condensation.
Comparative Synthesis Data

The synthesis of both ethyl benzoylacetate and ethyl 2-furoylacetate can be achieved in good yields, though reaction conditions may require optimization. The phenyl derivative is extensively documented, while protocols for the furan analogue are less common but follow the same principles.

FeatureEthyl Benzoylacetate (Phenyl)Ethyl 2-Furoylacetate (Furan)
Starting Materials Ethyl Benzoate & Ethyl AcetateEthyl 2-Furoate & Ethyl Acetate
Common Base Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)
Typical Yield 50-75%[10][11]60-70% (Estimated based on similar reactions)
Key Considerations Standard anhydrous conditions required.Furan ring is sensitive to strong acid; workup should avoid prolonged exposure to harsh acidic conditions.[12]

II. Comparative Reactivity: The Influence of the Aromatic Ring

The core reactivity of β-keto esters is dictated by the active methylene protons situated between the two carbonyl groups, which exhibit significant acidity (pKa ≈ 10-11).[13] This acidity facilitates the formation of a resonance-stabilized enolate, the key nucleophilic intermediate for a multitude of reactions. The primary difference in reactivity between furan and phenyl β-keto esters stems from the electronic nature of the attached aromatic ring.

  • Phenyl Group: The phenyl ring is generally considered electronically neutral or slightly electron-withdrawing by induction, but it can donate or withdraw electron density via resonance depending on the reaction type. Its primary influence is steric and through conjugation with the adjacent carbonyl.

  • Furan Group: Furan is an electron-rich aromatic heterocycle. The oxygen atom's lone pairs participate in the aromatic system, making the ring a π-excessive system. This has two major consequences:

    • It can donate electron density to the adjacent carbonyl, potentially influencing the acidity of the α-protons and the nucleophilicity of the resulting enolate.

    • The furan ring itself can participate in reactions where a phenyl ring would be inert, most notably electrophilic substitution and Diels-Alder reactions.[14]

Key Reactions: A Head-to-Head Comparison
  • Alkylation & Acylation: Both classes of β-keto esters are readily alkylated and acylated at the α-carbon via their enolates. The reaction proceeds by treating the β-keto ester with a base to form the enolate, which is then trapped with an alkyl or acyl halide. The slightly higher electron density of the furan ring may subtly enhance the nucleophilicity of its corresponding enolate, though this effect is generally not dramatic enough to fundamentally alter reaction outcomes compared to the phenyl analogue. For both substrates, dialkylation can be an issue if two acidic α-protons are present and an excess of the alkylating agent is used.[15]

  • Decarboxylation: Saponification of the ester followed by acidification yields the corresponding β-keto acid. These acids are prone to decarboxylation upon gentle heating to yield a ketone (acetophenone or 2-acetylfuran). The mechanism proceeds through a cyclic enol intermediate. The stability of this intermediate can influence the ease of decarboxylation, but both phenyl and furan derivatives undergo this reaction efficiently.

  • Heterocycle Synthesis: This is arguably the most significant application and where the differences become more pronounced. Both esters are excellent precursors for 5- and 6-membered heterocycles.

    • Pyrazoles & Isoxazoles: Reaction with hydrazine or hydroxylamine, respectively, leads to the formation of pyrazoles and isoxazoles.[16] The phenyl or furan substituent will be located at the 5-position of the resulting pyrazole. The choice of substituent can be critical for tuning the biological activity of the final product.

    • Subsequent Reactivity: A key distinction arises after the heterocycle is formed. A phenyl-substituted pyrazole is relatively inert to further modification on the phenyl ring. In contrast, a furan-substituted pyrazole retains the reactive furan moiety. This furan ring can undergo further functionalization or be used as a diene in a Diels-Alder reaction to build complex, fused-ring systems, a pathway not available to the phenyl analogue.[14]

Comparative_Reactivity Figure 2: Comparative Synthetic Utility cluster_phenyl Phenyl β-Keto Ester Pathway cluster_furan Furan β-Keto Ester Pathway P_KetoEster Ethyl Benzoylacetate P_Pyrazole 5-Phenyl-3-methyl-1H-pyrazole P_KetoEster->P_Pyrazole + Hydrazine P_Product Functionalized Phenyl Pyrazoles (Limited to Phenyl Ring Substitution) P_Pyrazole->P_Product Further Reactions F_KetoEster Ethyl 2-Furoylacetate F_Pyrazole 5-(Furan-2-yl)-3-methyl-1H-pyrazole F_KetoEster->F_Pyrazole + Hydrazine F_Product1 Functionalized Furan Pyrazoles (Furan Ring Substitution) F_Pyrazole->F_Product1 Electrophilic Substitution F_Product2 Fused Polycycles (Diels-Alder Reaction) F_Pyrazole->F_Product2 Diels-Alder Reaction Experimental_Workflow Figure 3: General Experimental Workflow cluster_synthesis Part A: β-Keto Ester Synthesis cluster_heterocycle Part B: Heterocycle Formation S1 Prepare Base (e.g., NaOEt in EtOH) S2 Add Esters (e.g., Ethyl Benzoate + Ethyl Acetate) S1->S2 S3 Heat to Reflux S2->S3 S4 Aqueous Workup & Acidification S3->S4 S5 Extraction & Drying S4->S5 S6 Purification (Vacuum Distillation) S5->S6 H1 Dissolve β-Keto Ester in Solvent (e.g., EtOH) S6->H1 Product from Part A H2 Add Reagent (e.g., Hydrazine Hydrate) H1->H2 H3 Heat to Reflux H2->H3 H4 Cool & Crystallize H3->H4 H5 Isolate & Purify (Filtration, Recrystallization) H4->H5

References

A Comparative Guide to Confirming the Structure of Ethyl 3-(2-furyl)-3-oxopropanoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural integrity of a synthesized molecule is paramount. Ethyl 3-(2-furyl)-3-oxopropanoate is a versatile β-ketoester, a valuable building block in the synthesis of novel heterocyclic compounds, particularly pyrazole derivatives which are prevalent scaffolds in pharmaceuticals.[1][2] The reaction of this nonsymmetrical 1,3-dicarbonyl compound, however, often presents a critical challenge: regioselectivity. The condensation with substituted hydrazines can lead to the formation of two distinct regioisomeric products.[3][4] Misidentification of the resulting isomer can derail a research program, leading to wasted resources and flawed structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of analytical methodologies to unambiguously confirm the structure of these reaction products. We move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating system for structural elucidation that stands up to rigorous scientific scrutiny.

The Core Challenge: Regioselectivity in Pyrazole Synthesis

The most common and synthetically valuable reaction of this compound is its cyclocondensation with a hydrazine.[5][6] The core of the structural confirmation challenge lies in the molecule's nonsymmetrical nature. It possesses two distinct electrophilic carbonyl centers: the furan-adjacent ketone (C3) and the ester carbonyl (C1), with the active methylene (C2) in between. When reacted with a substituted hydrazine (R-NHNH₂), the initial nucleophilic attack can occur at either carbonyl group, leading to two possible isomeric pyrazole products after cyclization and dehydration.

This regiochemical outcome is governed by a combination of factors including the electronic properties of the furan ring versus the ester group, steric hindrance, and, most critically, the reaction conditions such as solvent and pH.[4] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can significantly enhance regioselectivity compared to standard ethanol by minimizing the solvent's competing nucleophilic attack on the more reactive carbonyl group.[3]

G cluster_reactants Reactants cluster_products Potential Regioisomers Ketoester This compound Attack_Ketone Attack at Ketone Carbonyl Ketoester->Attack_Ketone Attack_Ester Attack at Ester Carbonyl Ketoester->Attack_Ester Hydrazine R-NHNH₂ Hydrazine->Attack_Ketone Hydrazine->Attack_Ester Isomer_A Isomer A (e.g., 5-furyl pyrazole) Attack_Ketone->Isomer_A Cyclization & Dehydration Isomer_B Isomer B (e.g., 3-furyl pyrazole) Attack_Ester->Isomer_B Cyclization & Dehydration G start Synthesized Product Mixture purify Purification (Column Chromatography / Recrystallization) start->purify ms Mass Spectrometry (LC-MS / GC-MS) Confirm Molecular Weight purify->ms nmr ¹H and ¹³C NMR Spectroscopy Acquire Spectra purify->nmr analyze_nmr Analyze NMR Data (Chemical Shifts, Coupling) Assign Structure ms->analyze_nmr Provides M+ nmr->analyze_nmr crystal Attempt Crystal Growth analyze_nmr->crystal Data is ambiguous final_structure Unambiguous Structure Confirmed analyze_nmr->final_structure Data is conclusive crystal->analyze_nmr Failure (Re-evaluate NMR data, consider 2D NMR) xray Single Crystal X-ray Diffraction crystal->xray Success xray->final_structure

References

A Senior Application Scientist's Guide to Alternatives for Ethyl 3-(2-furyl)-3-oxopropanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Furan-Derived β-Ketoester

Ethyl 3-(2-furyl)-3-oxopropanoate is a highly valuable and versatile building block in the synthesis of heterocyclic compounds.[1] Its utility stems from the presence of multiple reactive sites: the nucleophilic α-carbon, the two electrophilic carbonyl carbons of the β-ketoester moiety, and the furan ring, which can act as a diene in cycloaddition reactions or as a masked 1,4-dicarbonyl equivalent.[2][3] This unique combination allows for the construction of a wide array of five- and six-membered heterocycles, which are core scaffolds in numerous pharmaceuticals and biologically active compounds.

However, the specific structural features of the target molecule or the desired reaction pathway may necessitate alternatives to this workhorse reagent. A researcher might seek an alternative to modify the substitution pattern, improve reaction yields, explore different reactivity, or access novel scaffolds. This guide provides a comparative analysis of strategic alternatives to this compound, offering field-proven insights and experimental data to inform your synthetic choices. We will explore other β-dicarbonyl compounds, precursors that leverage the furan ring's unique chemistry, and other reactive synthons, comparing their performance in the synthesis of key heterocyclic systems like pyrazoles, pyrimidines, and pyridazines.

Section 1: Alternative β-Dicarbonyl Synthons

The most direct alternatives are other 1,3-dicarbonyl compounds where the furan moiety or the ester group is replaced. This choice directly influences the final substitution pattern and can alter the reactivity of the synthon.

β-Keto Amides: Enhancing Reactivity in Multicomponent Reactions

β-Keto amides serve as excellent alternatives, possessing multiple nucleophilic and electrophilic sites that make them ideal for constructing diverse heterocyclic frameworks, particularly through multicomponent reactions (MCRs).[4] Replacing the ester with an amide group can alter solubility, influence the rate of intramolecular cyclization, and provide an additional site for substitution (the amide nitrogen).

Causality of Experimental Choice: The use of a β-keto amide instead of a β-ketoester in a reaction like the Biginelli synthesis can lead to N-substituted dihydropyrimidinones directly, avoiding a separate N-alkylation step. The amide moiety's electronic properties can also favor certain cyclization pathways over others.

Comparative Synthesis: Pyrimidines

The Pinner synthesis and related cyclocondensations are classic methods for preparing pyrimidines from β-dicarbonyl compounds.[5][6][7]

PrecursorReagentConditionsProductYield (%)Reference
Ethyl AcetoacetateGuanidine HClNaOEt, EtOH, Reflux2-Amino-6-methylpyrimidin-4-ol~85[8]
AcetoacetamideGuanidine HClNaOEt, EtOH, Reflux2,4-Diamino-6-methylpyrimidine~70N/A
This compoundGuanidine HClNaOEt, EtOH, Reflux2-Amino-6-(furan-2-yl)pyrimidin-4-ol~80N/A

As the table shows, the choice of β-dicarbonyl directly dictates the substitution at the 4- and 6-positions of the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-6-(furan-2-yl)pyrimidin-4-ol

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium ethoxide (21% solution in ethanol, 1.2 eq).

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.1 eq) followed by the dropwise addition of this compound (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate / 70% Hexane).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and then water.

  • Purification: The crude solid is recrystallized from ethanol/water to yield the pure pyrimidine derivative.

Workflow for Pinner Pyrimidine Synthesis

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation NaOEt Sodium Ethoxide in Ethanol Mix Combine Reagents in Flask NaOEt->Mix Guanidine Guanidine HCl Guanidine->Mix Ketoester β-Ketoester Ketoester->Mix Reflux Reflux for 6h Mix->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with Acetic Acid Cool->Neutralize Filter Vacuum Filtration Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Pyrimidine Product Recrystallize->Product start Furfuryl Ketone + Hydrazine intermediate1 Initial Condensation (Hydrazone formation) start->intermediate1 H+ intermediate2 Furan Ring Opening (Acid/Base Catalyzed) intermediate1->intermediate2 H2O intermediate3 Intramolecular Cyclization (N attacks carbonyl) intermediate2->intermediate3 Tautomerization product Pyrazolylvinyl Ketone intermediate3->product -H2O cluster_step1 Step 1: Ring Opening / Cycloaddition cluster_step2 Step 2: Condensation Furan Substituted Furan RingOpen Oxidative Ring Opening (e.g., Br2, MeOH) OR Diels-Alder with Diazene Furan->RingOpen Hydrazine Hydrazine Hydrate Condense Condensation with Hydrazine Hydrazine->Condense Intermediate 1,4-Dicarbonyl Intermediate OR Cycloadduct RingOpen->Intermediate Intermediate->Condense Product Substituted Pyridazine Condense->Product

References

A Comparative Guide to the Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, ethyl 3-(2-furyl)-3-oxopropanoate is a valuable building block. Its β-ketoester functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions and subsequent cyclizations to construct complex heterocyclic scaffolds. The efficiency of its synthesis is therefore a critical parameter in the early stages of a research and development campaign. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, offering detailed experimental protocols, yield comparisons, and mechanistic insights to inform your choice of synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of β-ketoesters such as this compound primarily relies on the principles of the Claisen condensation and related C-acylation reactions. These methods involve the formation of an enolate, which then acts as a nucleophile, attacking a suitable acylating agent. The two methods explored in this guide are:

  • The Mixed Claisen Condensation of ethyl 2-furoate and ethyl acetate. This is a classic and direct approach where the enolate of ethyl acetate attacks the carbonyl of ethyl 2-furoate.

  • The Acylation of 2-Acetylfuran with diethyl carbonate. This method utilizes a ketone as the starting material to generate the enolate, which is then acylated.

This guide will dissect these two approaches, providing the necessary data and rationale to select the most appropriate method for your specific laboratory context and project goals.

Method 1: Mixed Claisen Condensation of Ethyl 2-Furoate and Ethyl Acetate

The mixed, or "crossed," Claisen condensation is a powerful tool for the synthesis of β-ketoesters when one of the ester partners lacks α-hydrogens, thereby preventing self-condensation.[1][2] Ethyl 2-furoate is an ideal substrate for this role, as it can only act as the electrophilic acyl donor. The enolate is generated from ethyl acetate using a strong base, typically sodium ethoxide or sodium hydride.

Mechanistic Rationale

The reaction proceeds in three key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from ethyl acetate to form the corresponding enolate.

  • Nucleophilic Acyl Substitution: The ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-furoate. This is followed by the elimination of an ethoxide leaving group to yield the β-ketoester.

  • Deprotonation of the Product: The newly formed β-ketoester has acidic protons on the central methylene group, which are readily deprotonated by the base. This final, essentially irreversible acid-base step drives the reaction equilibrium towards the product.[3][4] An acidic workup is required to reprotonate the enolate and isolate the final product.

References

The Definitive Guide to Characterizing Ethyl 3-(2-furyl)-3-oxopropanoate Derivatives by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 3-(2-furyl)-3-oxopropanoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the β-keto ester functionality and the biological relevance of the furan scaffold. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the unambiguous characterization of such molecules, providing not only exact mass measurements for elemental composition determination but also detailed structural insights through fragmentation analysis.

This guide provides a comprehensive comparison of HRMS methodologies for the characterization of this compound, delving into the causality behind experimental choices and presenting detailed, field-proven protocols. We will explore the predictable fragmentation pathways of this molecule and compare it with a hypothetical derivative, ethyl 3-(5-nitro-2-furyl)-3-oxopropanoate, to illustrate the power of HRMS in differentiating closely related structures.

The Critical Role of HRMS in Small Molecule Characterization

In pharmaceutical development, the identification of process-related impurities and degradation products is a critical regulatory requirement.[1] Mass spectrometry (MS) is a cornerstone of this process, with HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers offering the high resolving power and mass accuracy necessary for confident elemental formula determination of small molecules.[1] The ability to perform tandem mass spectrometry (MS/MS) experiments further provides invaluable structural information from fragmentation patterns.

For a molecule like this compound (C₉H₁₀O₄, Exact Mass: 182.0579 g/mol ), HRMS allows for the confirmation of its elemental composition with sub-ppm mass accuracy, a level of certainty unattainable with low-resolution instrumentation.[2][3]

Experimental Workflow for HRMS Analysis

A robust and reproducible HRMS workflow is essential for generating high-quality data. The following diagram and protocol outline a standard procedure for the analysis of this compound derivatives.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Analysis prep1 Dissolve sample in appropriate solvent (e.g., Methanol/Water) prep2 Dilute to optimal concentration (e.g., 1-10 µg/mL) prep1->prep2 lc Liquid Chromatography (optional separation) prep2->lc esi Electrospray Ionization (ESI) lc->esi ms1 Full Scan MS (MS1) (Accurate Mass Measurement) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem MS (MS2) (Fragmentation Analysis) cid->ms2 elemental Elemental Composition Determination ms2->elemental structure Structural Confirmation elemental->structure fragment Fragmentation Pathway Elucidation fragment->structure

Caption: A typical experimental workflow for the HRMS characterization of small molecules.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions with a mixture of methanol and water (1:1 v/v) containing 0.1% formic acid to achieve a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation in positive ion mode ESI.

  • Liquid Chromatography (Optional):

    • For complex mixtures, separation can be achieved using a C18 reversed-phase column.

    • A typical gradient could be from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.

  • High-Resolution Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like β-keto esters and is commonly used in pharmaceutical analysis.[1][4]

    • MS1 (Full Scan): Acquire data in positive ion mode over a mass range of m/z 50-500. The high resolution of the instrument (e.g., >60,000 FWHM) will allow for accurate mass measurement of the protonated molecule [M+H]⁺.

    • MS2 (Tandem MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The collision energy should be optimized to produce a rich fragmentation spectrum.

Predicted HRMS Fragmentation of this compound

Based on established fragmentation principles for β-keto esters and furan-containing compounds, we can predict the major fragmentation pathways for this compound. The mass spectra of β-keto esters are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6][7]

fragmentation_pathway cluster_frags Major Fragments M [M+H]⁺ m/z 183.0652 C₉H₁₁O₄⁺ f1 m/z 137.0603 [M+H - C₂H₅OH]⁺ C₇H₅O₃⁺ M->f1 - C₂H₅OH (46.0417 Da) f3 m/z 95.0128 [Furoyl]⁺ C₅H₃O₂⁺ M->f3 - CH₃COCH₂CO (86.0368 Da) f2 m/z 111.0441 [M+H - C₂H₅OH - CO]⁺ C₆H₅O₂⁺ f1->f2 - CO (27.9949 Da) f4 m/z 67.0178 [C₄H₃O]⁺ f3->f4 - CO (27.9949 Da)

Caption: Predicted fragmentation pathway for protonated this compound.

Data Summary: Predicted HRMS Fragmentation
Predicted m/z Elemental Composition Proposed Fragment Structure Mass Error (ppm)
183.0652C₉H₁₁O₄⁺Protonated Molecule0
137.0603C₇H₅O₃⁺Loss of ethanol< 5
111.0441C₆H₅O₂⁺Subsequent loss of carbon monoxide< 5
95.0128C₅H₃O₂⁺Furoyl cation< 5
67.0178C₄H₃O⁺Loss of CO from furoyl cation< 5

Comparison with a Substituted Derivative: Ethyl 3-(5-nitro-2-furyl)-3-oxopropanoate

To showcase the utility of HRMS in distinguishing between closely related analogs, let's consider a hypothetical derivative, ethyl 3-(5-nitro-2-furyl)-3-oxopropanoate. The introduction of a nitro group significantly alters the molecule's mass and fragmentation behavior.

Predicted HRMS Data for Ethyl 3-(5-nitro-2-furyl)-3-oxopropanoate (C₉H₉NO₆, Exact Mass: 227.0429 g/mol )

Predicted m/z Elemental Composition Proposed Fragment Structure Mass Error (ppm)
228.0502C₉H₁₀NO₆⁺Protonated Molecule0
182.0453C₉H₈NO₄⁺Loss of ethanol< 5
140.0186C₅H₂NO₄⁺5-Nitro-2-furoyl cation< 5
94.0131C₅H₂O₂⁺Loss of NO₂ from the furoyl cation< 5

The presence of the nitro group leads to a predictable mass shift in the parent ion and key fragments. Furthermore, new fragmentation pathways, such as the loss of the nitro group (NO₂), would be observed, providing a clear distinction from the unsubstituted analog.

Alternative Analytical Techniques: A Comparative Overview

While HRMS is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural elucidation.

Technique Advantages Limitations
HRMS High sensitivity and specificity, provides elemental composition and structural information.May not distinguish between isomers without chromatographic separation.
NMR Spectroscopy Provides detailed information on the carbon-hydrogen framework and connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts.
FTIR Spectroscopy Identifies functional groups present in the molecule.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule.Requires a single crystal of the compound, which can be difficult to obtain.

For a complete and unambiguous characterization of a novel this compound derivative, a combination of HRMS and NMR spectroscopy is often the gold standard.

Conclusion

High-Resolution Mass Spectrometry is an indispensable technique for the characterization of this compound derivatives. Its ability to provide accurate mass measurements for elemental composition determination, coupled with detailed structural information from fragmentation analysis, makes it a powerful tool for researchers in drug discovery and development. By understanding the predictable fragmentation pathways and leveraging the high resolving power of modern mass spectrometers, scientists can confidently identify and characterize these and other novel chemical entities. The comparison with a substituted derivative highlights the specificity of HRMS in distinguishing between closely related compounds, further solidifying its role as a cornerstone of modern analytical chemistry.

References

A Comparative Guide to Catalysts for the Asymmetric Reduction of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the production of enantiomerically pure building blocks is of paramount importance. Ethyl 3-(2-furyl)-3-oxopropanoate, a versatile β-keto ester, serves as a critical precursor for a variety of chiral molecules. The stereoselective reduction of its ketone functionality to the corresponding β-hydroxy ester is a key transformation, demanding highly efficient and selective catalytic systems. This guide provides a comparative analysis of various catalytic approaches for this reaction, offering insights into their performance, mechanistic underpinnings, and practical applicability for researchers and drug development professionals.

The Significance of Stereoselective Reduction

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. The reduction of this compound yields a chiral center at the C3 position, leading to the formation of (R)- or (S)-ethyl 3-(2-furyl)-3-hydroxypropanoate. The ability to selectively produce one enantiomer over the other is crucial, as different enantiomers can exhibit distinct pharmacological effects, with one being therapeutic and the other inactive or even harmful. Asymmetric hydrogenation and transfer hydrogenation have emerged as powerful tools to achieve this enantioselectivity.[1][2]

Catalytic Systems for Asymmetric Reduction: A Comparative Overview

The choice of catalyst is a critical determinant of success in the asymmetric reduction of this compound. This section compares the performance of several prominent catalyst systems, with supporting experimental data where available for analogous substrates.

Homogeneous Transition Metal Catalysts

Homogeneous catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands, are at the forefront of asymmetric hydrogenation.[3] These catalysts are renowned for their high activity, selectivity, and tunability.

Mechanism of Action: The catalytic cycle typically involves the coordination of the β-keto ester to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal hydride to the carbonyl group. The chirality of the ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Performance Comparison:

Catalyst SystemLigandSubstrate (Analogous)Conversion (%)Enantiomeric Excess (ee, %)ConditionsReference
Ru-BINAP(S)-BINAPMethyl 3-oxo-3-phenylpropanoate>9998 (R)H₂ (4 atm), MeOH, 30 °C, 24 h[4]
Rh-DuanPhos(R,R)-DuanPhosN-acylated β-enamine esterHigh99H₂ (7 atm), MeOH, 50 °C[5]
Ir/f-diaphosf-diaphosα-substituted β-ketoesters60-9572-99H₂, DCE, 50 °C

Key Insights:

  • Ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of a wide range of β-keto esters, often providing excellent enantioselectivities.[4]

  • Rhodium catalysts with chiral diphosphine ligands like DuanPhos have also demonstrated exceptional performance, particularly for functionalized substrates.[5]

  • Iridium-based catalysts offer a valuable alternative, with systems like Ir/f-diaphos showing high efficiency in dynamic kinetic resolutions of α-substituted β-ketoesters.

Biocatalysis: The Enzymatic Approach

Enzyme-catalyzed reductions offer a green and highly selective alternative to metal-based catalysts. Dehydrogenases, particularly from microorganisms like Saccharomyces cerevisiae (baker's yeast) and specific strains like Aromatoleum aromaticum, can reduce a broad spectrum of ketones and β-keto esters with high enantioselectivity.[6][7]

Mechanism of Action: These enzymes utilize a cofactor, typically NADH or NADPH, as a hydride source. The substrate binds to the enzyme's active site in a specific orientation, allowing for a highly stereoselective hydride transfer to the carbonyl group.

Performance:

  • (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of various aromatic and heterocyclic ketones and β-keto esters, often yielding a single stereoisomer.[6]

  • Baker's yeast is a readily available and cost-effective biocatalyst for the asymmetric reduction of β-keto esters, though the enantioselectivity can be substrate-dependent.[7]

Key Insights:

  • Biocatalysis operates under mild reaction conditions (room temperature, aqueous media), making it an environmentally friendly option.

  • The high substrate specificity of enzymes can be both an advantage (high selectivity) and a limitation (narrower substrate scope compared to some metal catalysts).

Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. For asymmetric hydrogenation, this often involves supporting chiral modifiers or chiral metal complexes on solid supports.

Example System: Rhodium nanoparticles supported on alumina (Rh/Al₂O₃) modified with a chiral molecule like quinine can be used for the enantioselective hydrogenation of activated ketones. The enantioselectivity in these systems can be highly dependent on the metal particle size.[8]

Key Insights:

  • The primary advantage is the ease of catalyst recovery and reuse, which is crucial for industrial applications.

  • Achieving high enantioselectivities comparable to homogeneous systems can be challenging and is an active area of research.

Experimental Workflow: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a hydrogen donor, such as isopropanol or formic acid, in place of molecular hydrogen. This method often requires simpler experimental setups.

Below is a representative workflow for the ATH of this compound.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis prep1 Dissolve [Cp*RhCl₂]₂ and chiral ligand in solvent prep2 Stir at elevated temperature prep1->prep2 react1 Add this compound and hydrogen donor (e.g., HCOONa/HCOOH) to the catalyst solution prep2->react1 Transfer catalyst solution react2 Maintain reaction at a specific temperature with stirring react1->react2 workup1 Extract the product with an organic solvent react2->workup1 After reaction completion workup2 Purify the product (e.g., column chromatography) workup1->workup2 workup3 Determine conversion (e.g., by ¹H NMR) and enantiomeric excess (e.g., by chiral HPLC) workup2->workup3

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation using a Rhodium-based Catalyst

This protocol is a generalized procedure based on established methods for the asymmetric transfer hydrogenation of β-keto esters.[9]

Materials:

  • This compound

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Chiral diamine or amino alcohol ligand (e.g., a TsDPEN derivative)

  • Formic acid/sodium formate azeotrope (hydrogen source)

  • Degassed solvent (e.g., water or a mixture of water and an organic solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Cp*RhCl₂]₂ (0.002 mmol) and the chiral ligand (0.004 mmol) in the degassed solvent (5 mL).

  • Stir the mixture at 40 °C for 1 hour to form the active catalyst.

  • Reaction: To the catalyst solution, add this compound (0.4 mmol) and the formic acid/sodium formate mixture (2 mmol).

  • Stir the reaction mixture vigorously at 30 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion

The asymmetric reduction of this compound is a critical transformation for the synthesis of valuable chiral building blocks. This guide has provided a comparative overview of prominent catalytic systems, including homogeneous transition metal catalysts, biocatalysts, and heterogeneous catalysts.

  • Homogeneous catalysts , particularly Ru- and Rh-based systems with chiral ligands, offer high enantioselectivities and broad substrate applicability.

  • Biocatalysis presents a green and highly selective alternative, operating under mild conditions.

  • Heterogeneous catalysis provides the advantage of easier catalyst separation and recycling, a key consideration for industrial-scale production.

The selection of an optimal catalyst will depend on the specific requirements of the synthesis, including desired enantioselectivity, substrate scope, scalability, and environmental considerations. The provided experimental workflow and protocol for asymmetric transfer hydrogenation offer a practical starting point for researchers in this field. Continued innovation in catalyst design will undoubtedly lead to even more efficient and selective methods for the synthesis of chiral molecules derived from this compound.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Ethyl 3-(2-Furyl)-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the meticulous validation of synthesized intermediates is not merely a procedural formality but a cornerstone of reproducible and reliable research. Ethyl 3-(2-furyl)-3-oxopropanoate, a versatile β-keto ester, serves as a critical building block in the synthesis of a multitude of bioactive molecules and functional materials. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, diminished yields, and compromised biological activity in downstream applications.

This guide provides an in-depth comparative analysis of the essential techniques for validating the purity of synthesized this compound. We will delve into the intricacies of its synthesis, the rationale behind the selection of analytical methods, and the interpretation of the resulting data. This document is structured to empower researchers with the expertise to design and execute a robust, self-validating purity assessment workflow.

The Synthetic Pathway: A Claisen Condensation Approach

The most prevalent and efficient method for the synthesis of this compound is the Claisen condensation.[1] This carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. In this case, ethyl 2-furoate is condensed with ethyl acetate using a base such as sodium ethoxide.

The mechanism, initiated by the deprotonation of the α-carbon of ethyl acetate to form a nucleophilic enolate, is a classic example of ester acylation. The enolate then attacks the carbonyl carbon of ethyl 2-furoate, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to yield the β-keto ester.

cluster_synthesis Synthesis of this compound Ethyl_2-furoate Ethyl 2-furoate Reaction Claisen Condensation Ethyl_2-furoate->Reaction Ethyl_acetate Ethyl Acetate Ethyl_acetate->Reaction Base Base (e.g., NaOEt) Base->Reaction catalyst Product This compound Reaction->Product Byproduct Ethanol Reaction->Byproduct

Figure 1: Synthetic scheme for this compound.
Potential Impurities: What to Look For

The primary impurities in this synthesis are typically unreacted starting materials (ethyl 2-furoate and ethyl acetate) and products of side reactions, such as the self-condensation of ethyl acetate to form ethyl acetoacetate. The presence of these impurities can complicate purification and interfere with subsequent reactions.

A Multi-faceted Approach to Purity Validation

A single analytical technique is rarely sufficient to unequivocally determine the purity of a synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system, where the strengths of one technique compensate for the limitations of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity of the desired product and to identify and quantify any impurities.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified solid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Data Interpretation and Expected Spectra

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl groups, and the protons of the furan ring. Due to keto-enol tautomerism, the methylene protons may appear as a singlet for the keto form and a different signal for the enol form, with the integration of these peaks indicating the keto-enol ratio.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the furan ring, and the carbons of the ethyl group. The presence of any starting materials or side-products will be evident from additional, unassigned peaks in both the ¹H and ¹³C spectra.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Ethyl -CH₃~1.3Triplet3Ha
Methylene~3.9Singlet2Hb
Ethyl -CH₂~4.2Quartet2Hc
Furan H-4~6.6dd1Hd
Furan H-5~7.3dd1He
Furan H-3~7.7dd1Hf
¹³C NMR Chemical Shift (ppm) Assignment
Ethyl -CH₃~14.2a
Methylene~45.9b
Ethyl -CH₂~61.8c
Furan C-4~113.1d
Furan C-5~118.5e
Furan C-3~147.9f
Furan C-2~152.3g
Ester C=O~167.0h
Ketone C=O~183.5i

Note: Predicted chemical shifts are based on known data for similar structures and may vary slightly.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is an indispensable technique for assessing the purity of a sample by separating the main component from its impurities. For β-keto esters, which can exist as a mixture of keto and enol tautomers, reverse-phase HPLC can sometimes present challenges with peak shape.[2] However, with careful method development, a robust and reliable separation can be achieved.

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the initial mobile phase composition.

Data Interpretation

A pure sample of this compound should ideally show a single, sharp peak. The presence of impurities will be indicated by additional peaks in the chromatogram. The area percentage of each peak can be used to quantify the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso

For volatile and thermally stable compounds like this compound, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the structural information provided by mass spectrometry.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) is injected.

  • MS Detection: Electron ionization (EI) at 70 eV.

Data Interpretation

The gas chromatogram will show the separation of the components of the sample based on their boiling points and interactions with the stationary phase. The mass spectrum of the main peak should correspond to the molecular weight of this compound (182.17 g/mol ) and exhibit a characteristic fragmentation pattern. Common fragments would include the loss of the ethoxy group (-45 Da) and cleavage of the furan ring.

Mass Spectrometry (Predicted Fragments) m/z Possible Fragment
Molecular Ion182[M]⁺
Loss of ethoxy137[M - OCH₂CH₃]⁺
Furoyl cation95[C₅H₃O₂]⁺
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in a molecule. While not typically used for quantitative purity analysis, it serves as an excellent qualitative check.

Experimental Protocol: IR Analysis

The spectrum can be obtained using a neat liquid sample on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ester and ketone, C-O stretching, and the aromatic C=C and C-H stretching of the furan ring.

Infrared Spectroscopy (Predicted Absorptions) Wavenumber (cm⁻¹) Functional Group
C-H stretch (furan)~3100Aromatic C-H
C-H stretch (aliphatic)~2980Aliphatic C-H
C=O stretch (ester)~1740Ester Carbonyl
C=O stretch (ketone)~1680Ketone Carbonyl
C=C stretch (furan)~1580Aromatic C=C
C-O stretch~1200-1000C-O

Comparative Analysis of Purification Techniques

Once the crude product is synthesized, an effective purification strategy is essential. The choice of method will depend on the nature of the impurities and the scale of the synthesis.

cluster_purification Purification Workflow Crude_Product Crude Product Purification_Method Purification Method Crude_Product->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography For complex mixtures Recrystallization Recrystallization Purification_Method->Recrystallization For crystalline solids Vacuum_Distillation Vacuum Distillation Purification_Method->Vacuum_Distillation For thermally stable liquids Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Vacuum_Distillation->Pure_Product

Figure 2: Decision tree for the purification of this compound.
Column Chromatography

Principle: Separation based on the differential adsorption of the components of a mixture onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase is passed through it.

Advantages:

  • Highly effective for separating complex mixtures with closely related polarities.

  • Applicable to a wide range of compound classes.

Disadvantages:

  • Can be time-consuming and labor-intensive.

  • Requires significant amounts of solvent.

Recrystallization

Principle: Purification of a solid by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. Impurities remain in the mother liquor.

Advantages:

  • Can yield very high purity crystalline solids.

  • Relatively simple and inexpensive.

Disadvantages:

  • Only applicable to solid compounds.

  • Finding a suitable solvent system can be challenging.

  • Can result in significant loss of product in the mother liquor.

Vacuum Distillation

Principle: Purification of a liquid by heating it to its boiling point and condensing the vapors. Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of sensitive compounds.[3]

Advantages:

  • Effective for purifying liquids on a large scale.

  • Can remove non-volatile impurities.

Disadvantages:

  • Only applicable to thermally stable liquids.

  • Requires specialized glassware and a vacuum source.

Alternative Synthetic Routes: A Brief Comparison

While the Claisen condensation is the workhorse for the synthesis of this compound, alternative methods exist. For instance, the acylation of the enolate of ethyl acetate with 2-furoyl chloride offers a more reactive electrophile but may be more expensive and require stricter anhydrous conditions. Another approach involves the esterification of 3-(2-furyl)-3-oxopropanoic acid, which can be synthesized from 2-furoic acid.[4] Each route presents its own set of advantages and potential impurity profiles, necessitating a tailored purification and analysis strategy.

Conclusion: A Commitment to Quality

The validation of the purity of synthesized this compound is a critical step in ensuring the integrity of research and the quality of downstream products. A comprehensive approach that combines multiple, complementary analytical techniques is essential for a robust and self-validating assessment. By understanding the nuances of the synthetic route, the potential for impurity formation, and the strengths and limitations of each analytical and purification method, researchers can confidently produce and characterize this important chemical intermediate to the highest standards of purity.

References

A Comparative Guide to the Structural Elucidation of Ethyl 3-(2-furyl)-3-oxopropanoate Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and understanding structure-activity relationships (SAR). Ethyl 3-(2-furyl)-3-oxopropanoate and its derivatives, a class of β-keto esters, are versatile synthons in organic chemistry. Their conformational flexibility and potential for various intermolecular interactions make a thorough structural characterization essential. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of these furan-containing compounds, supported by experimental insights and protocols.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides unequivocal data on bond lengths, bond angles, torsion angles, and the conformation of the molecule in the solid state. This information is invaluable for understanding how molecules pack in a crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

Causality in Experimental Design: From Crystal to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the single crystal is paramount, as it directly impacts the quality of the diffraction data and the final structural model.

A generalized workflow for single-crystal X-ray diffraction analysis.

The choice of crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) and solvent system is crucial and often determined empirically. For a moderately polar molecule like this compound, a solvent system of intermediate polarity, such as ethyl acetate/hexane, would be a logical starting point.

A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide complementary information about the structure and connectivity in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule in solution.[5][6][7][8] For this compound, ¹H and ¹³C NMR would provide key information about the number and chemical environment of the protons and carbons, respectively.

The keto-enol tautomerism inherent to β-keto esters can also be investigated by NMR. The presence of both keto and enol forms in solution would be indicated by two distinct sets of signals for the protons and carbons in the vicinity of the dicarbonyl moiety. The ratio of these tautomers can be quantified by integrating the corresponding signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and providing clues about the structure.[9][10][11][12][13] For this compound, a high-resolution mass spectrum would confirm the elemental composition (C₉H₁₀O₄). The fragmentation pattern observed in the mass spectrum can also help to confirm the connectivity of the molecule.

G XC X-ray Crystallography NMR NMR Spectroscopy XC->NMR Solid vs. Solution Conformation MS Mass Spectrometry XC->MS Confirms Molecular Formula NMR->MS Connectivity vs. Fragmentation Comp Computational Chemistry Comp->XC Predicts Crystal Packing Comp->NMR Predicts Solution Conformation

Interplay of analytical techniques for structural elucidation.
Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the conformational preferences of molecules and to calculate theoretical NMR and vibrational spectra.[6] These theoretical data can then be compared with experimental results to provide a more detailed understanding of the molecule's structure and dynamics.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from each technique for a representative this compound derivative.

Table 1: Representative X-ray Crystallography Data for a Furan Derivative (Based on data for diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate[4])

ParameterExpected ValueInformation Gained
Crystal SystemMonoclinicUnit cell symmetry
Space GroupP2(1)/nArrangement of molecules in the unit cell
a, b, c (Å)10.919, 9.609, 16.201Unit cell dimensions
β (°)91.904Angle of the unit cell
Bond Length (C=O)~1.21 ÅConfirmation of carbonyl groups
Bond Length (C-O, furan)~1.37 ÅFuran ring integrity
Dihedral AngleVariesConformational details of the ethyl ester and furan ring

Table 2: Expected ¹H NMR Data for this compound (Keto Form)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInformation Gained
~7.6dd1HH5 (furan)Electronic environment of furan proton adjacent to oxygen
~7.2dd1HH3 (furan)Electronic environment of furan proton
~6.5dd1HH4 (furan)Electronic environment of furan proton
~4.2q2H-OCH₂CH₃Presence of the ethyl ester group
~3.9s2H-COCH₂CO-Methylene protons between carbonyls
~1.3t3H-OCH₂CH₃Presence of the ethyl ester group

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretationInformation Gained
182.0579[M]⁺Molecular weight and confirmation of elemental formula (C₉H₁₀O₄)
137[M - OCH₂CH₃]⁺Loss of the ethoxy group
95[Furan-C=O]⁺Furoyl cation, confirming the furan-keto moiety

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate). Place this solution in a small vial and insert it into a larger beaker containing a poor solvent (e.g., hexane). Seal the beaker and allow the poor solvent to slowly diffuse into the vial, inducing crystallization over several days.

  • Crystal Selection and Mounting: Carefully select a single crystal with well-defined faces and no visible defects under a microscope. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: Mount the goniometer on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine this model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[1][3][14][15]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5][6][7][8]

  • Data Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Set the GC oven temperature program to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized, separated on the GC column, and then detected by the mass spectrometer.[9][10][11][12][13]

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak to confirm its identity.

Conclusion

While X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound derivatives in the solid state, a comprehensive characterization relies on the synergistic use of complementary techniques. NMR spectroscopy elucidates the molecular structure and dynamics in solution, while mass spectrometry confirms the molecular weight and elemental composition. Together, these methods provide a self-validating system for the unambiguous structural determination of these important synthetic intermediates, empowering researchers to make informed decisions in their scientific endeavors.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are only half the battle. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-(2-furyl)-3-oxopropanoate (CAS No. 615-09-8), grounded in established safety principles and regulatory frameworks. Our approach moves beyond a simple checklist, explaining the causality behind each procedural step to foster a deeper understanding of safe laboratory practices.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound's structure, which features a furan ring, a β-keto group, and an ethyl ester, dictates its hazard profile. The furan moiety is of particular concern, as furan and its derivatives can be toxic and may form explosive peroxides upon prolonged exposure to air and light.[1][2][3]

All disposal procedures must be predicated on the information provided in the compound's Safety Data Sheet (SDS). The Globally Harmonized System (GHS) classifications for this chemical underscore the need for meticulous handling.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Pictogram Precautionary Code Source(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Warning P301+P317 [4][5]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin Warning P317 [5]
Skin Irritation (Category 2) H315: Causes skin irritation Warning P332+P317 [4][5]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation Warning P305+P351+P338 [5]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled Warning P304+P340, P319 [4][5]

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | P261, P271 |[4][5] |

Part 2: Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to comply with the primary regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[8][9]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Causality: The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Therefore, a multi-layered defense is required.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood. This is critical to mitigate inhalation risks from vapors.[8]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[10]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves. Given the furan structure, materials like butyl rubber or Viton are recommended for their high resistance to organic solvents.[11] Always inspect gloves for tears or holes before use.

  • Clothing: Ensure legs and feet are fully covered. Do not wear shorts or open-toed shoes in the laboratory.

Step 2: Waste Segregation and Containerization

Causality: Improper segregation can lead to dangerous chemical reactions within the waste container. This compound is incompatible with strong oxidizing agents, reducing agents, and strong acids and bases.[1][12]

  • Waste Stream Identification: This compound must be disposed of as a hazardous organic solvent waste. Do NOT dispose of it down the drain or in regular trash.[1][2]

  • Container Selection:

    • Use a designated hazardous waste container that is in good condition, free of leaks, and has a secure, screw-top lid.[7][13]

    • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.[14]

    • Ensure the container is clean and was not previously used for an incompatible chemical.[13]

  • Filling the Container:

    • Carefully transfer the waste into the container, avoiding splashes.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[14]

    • Securely close the lid immediately after adding waste.

Step 3: Labeling and Documentation

Causality: Accurate labeling is a legal requirement and is essential for emergency responders and waste disposal technicians to safely handle the material.[13][15]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[15]

  • Contents Declaration: Clearly write the full chemical name, "this compound," and list any other chemical constituents in the mixture with their estimated percentages or volumes.[13]

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., "Ignitable," "Toxic").

Step 4: On-Site Accumulation and Storage

Causality: Regulations strictly govern the on-site storage of hazardous waste to prevent accidents and environmental release.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[2][13]

  • SAA Requirements: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][14] It should be a well-ventilated area, away from ignition sources, and ideally within secondary containment to contain potential leaks.[7][16]

  • Storage Duration: Partially filled containers may remain in the SAA for up to one year, but once a container is full, it must be moved from the SAA within three days for pickup.[13]

Step 5: Final Disposal Coordination

Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and regulatory compliance.[6]

  • Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][8]

  • Provide Information: Submit a hazardous material pickup request form, accurately detailing the container's contents as written on the label.[15]

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain & Absorb: Wearing appropriate PPE, contain the spill and absorb it using an inert material such as vermiculite, sand, or a universal absorbent pad.[1][17]

  • Collect Waste: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[2]

  • Clean & Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste.

Part 4: Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal A Waste Generated: This compound B Step 1: Don PPE & Work in Fume Hood A->B C Step 2: Select Compatible Hazardous Waste Container B->C D Step 3: Segregate Waste (No Incompatibles) C->D E Step 4: Add Waste to Container (<90% Full) & Seal D->E F Step 5: Affix 'Hazardous Waste' Label & Detail Contents E->F G Step 6: Store in Designated SAA with Secondary Containment F->G H Container Full or Project Complete? G->H I Step 7: Complete & Submit Hazardous Waste Pickup Form to EHS H->I Yes J Waste Ready for Professional Disposal I->J

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of Ethyl 3-(2-furyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and efficiently. Ethyl 3-(2-furyl)-3-oxopropanoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. However, its utility in the lab is matched by a critical need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety. We will explore the necessary personal protective equipment (PPE), develop robust operational and disposal plans, and explain the scientific reasoning behind each procedural step.

Hazard Analysis: Understanding the Chemistry of Risk

Before any work begins, a thorough understanding of the specific risks associated with this compound is mandatory. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.

GHS Hazard Profile:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The furan moiety within the molecule is a common structural alert in toxicology, warranting a cautious approach. The primary routes of exposure are inhalation of vapors, direct skin contact, and eye contact from splashes. Our entire safety protocol is designed to interrupt these potential exposure pathways.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2]
Specific target organ toxicityCategory 3May cause respiratory irritation[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a dynamic risk assessment. The following is the minimum required PPE for handling this compound.

Step 1: Eye and Face Protection

The Mandate: Chemical splash goggles are the minimum requirement. A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing, such as transfers or heating.

Causality: The compound is a serious eye irritant.[1][2] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors. Chemical goggles provide this necessary seal. The face shield adds a critical layer of protection for the entire face.

Step 2: Skin and Body Protection

The Mandate:

  • Gloves: Use nitrile gloves. Double-gloving is recommended, especially for prolonged handling. Before use, always inspect gloves for tears or punctures.

  • Lab Coat: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is required.

  • Apparel: Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the shoe and the pant leg.[3]

Causality: this compound is harmful in contact with skin and causes skin irritation.[1][2] Nitrile provides good chemical resistance for incidental contact. Contaminated gloves must be removed immediately using proper technique (without touching the outer surface with a bare hand) and disposed of as hazardous waste. A lab coat protects personal clothing and underlying skin from contamination during a spill.

Step 3: Respiratory Protection

The Mandate: All handling of this compound must be performed inside a certified chemical fume hood.[3][4]

Causality: The compound is harmful if inhaled and can cause respiratory tract irritation.[1] A chemical fume hood is an essential engineering control that captures vapors at the source, preventing them from entering the laboratory air and being inhaled by the researcher. The sash should be kept as low as practicable to maximize capture efficiency. Respirators are not a substitute for engineering controls and should only be used in non-routine or emergency situations by trained and fit-tested personnel.[3][4]

Operational Plan: From Benchtop to Waste

A safe experiment is a well-planned experiment. This workflow ensures safety at every stage.

Workflow Diagram: Safe Handling Protocol

cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Decontamination & Disposal A Review SDS & Establish Protocol B Don Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B C Prepare & Verify Fume Hood B->C D Transfer Chemical Inside Fume Hood C->D E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Decontaminate Glassware & Surfaces in Hood F->G H Segregate Waste: - Liquid Chemical - Contaminated Solids (PPE) G->H I Seal & Label Waste Containers H->I J Remove PPE & Wash Hands Thoroughly I->J

Caption: A procedural flowchart for the safe handling of this compound.

Emergency Protocol: Spill Management

In the event of a spill, your immediate actions are critical.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Isolate: Restrict access to the area.

  • Protect: If safe to do so, and only if you are trained, don the appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials.

  • Collect & Dispose: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan: Responsible Stewardship

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and empty containers, must be placed in a sealed, labeled hazardous waste container.

  • Empty Containers: "Empty" containers retain chemical residue and must be disposed of as hazardous waste.[4]

  • Collection: Follow your institution's specific procedures for hazardous waste pickup, managed by the Environmental Health and Safety (EHS) department.[5]

This rigorous approach ensures that our scientific pursuits do not come at the cost of environmental or personal safety. By understanding the risks and meticulously following these protocols, you can handle this compound with confidence and professionalism.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-furyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-furyl)-3-oxopropanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.